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  • Product: 6-(Hydroxymethyl)-1H-indol-4-ol
  • CAS: 61545-38-8

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 6-(Hydroxymethyl)-1H-indol-4-ol: A Dual-Target Probe for 5-HT2A Modulation and GSK-3β Inhibition

Executive Summary In the landscape of neuropharmacology and oncology, indole scaffolds serve as privileged structures capable of interfacing with diverse biological targets. 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and oncology, indole scaffolds serve as privileged structures capable of interfacing with diverse biological targets. 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8)[1] represents a highly specialized building block that merges two distinct pharmacophores: the 4-hydroxyindole core, classically associated with serotonergic modulation[2], and the 6-substituted indole moiety, a recognized motif for ATP-competitive kinase inhibition[3].

This technical whitepaper provides an in-depth mechanistic framework for utilizing 6-(Hydroxymethyl)-1H-indol-4-ol (hereafter referred to as 6-HMI-4-ol ) as a dual-action in vitro probe. By detailing the causality behind experimental assay design and providing self-validating protocols, this guide empowers researchers to accurately profile its polypharmacology against the Serotonin 2A (5-HT2A) receptor and Glycogen Synthase Kinase 3 Beta (GSK-3β).

Structural Rationale: The Causality of Polypharmacology

The mechanism of action of 6-HMI-4-ol is dictated by its unique stereoelectronic properties:

  • The 4-Hydroxy Core: The hydroxyl group at the 4-position of the indole ring is the critical determinant for high-affinity 5-HT2A receptor agonism. It mimics the structure of psilocin (4-hydroxy-N,N-dimethyltryptamine), establishing a vital hydrogen bond with Ser242 in the orthosteric binding pocket of the 5-HT2A receptor, which drives the conformational changes necessary for Gq-protein coupling[4]. Receptor occupancy by 4-hydroxyindoles has been directly correlated with robust downstream signaling and neuroplasticity[5].

  • The 6-Hydroxymethyl Substitution: While the 4-OH drives serotonergic activity, the addition of a hydroxymethyl group at the 6-position expands the molecule's interactome into the kinase domain. Indole derivatives are well-documented inhibitors of GSK-3β[3]. The 6-hydroxymethyl group acts as a precise hydrogen bond donor/acceptor, interacting with the hinge region of the kinase (specifically Val135), thereby displacing ATP and locking the kinase in an inactive state[6].

In Vitro Profiling: 5-HT2A Receptor Agonism

Causality of Assay Design

To accurately measure the binding affinity (Ki) of 6-HMI-4-ol, we utilize a radioligand displacement assay employing the selective antagonist [3H]MDL100907 rather than an agonist radioligand. Agonists induce rapid receptor internalization and β-arrestin recruitment, which dynamically alters the number of available surface receptors and skews steady-state thermodynamic measurements. By using an antagonist radioligand, the receptor is stabilized in its basal conformation, allowing for highly reproducible affinity profiling[4].

Self-Validating Protocol: Radioligand Binding
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Reaction Assembly: In a 96-well plate, combine 15 μg of membrane protein, 0.5 nM[3H]MDL100907, and serial dilutions of 6-HMI-4-ol (ranging from 10 pM to 10 μM).

  • Incubation: Incubate the microplate at 37°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Self-Validation Check: The assay must include 10 μM Ketanserin wells to define Non-Specific Binding (NSB). Calculate the Z'-factor for the plate; proceed with data analysis only if Z' > 0.6 , ensuring the signal window is statistically robust against assay noise.

In Vitro Profiling: GSK-3β Kinase Inhibition

Causality of Assay Design

For kinase profiling, traditional radiometric assays (using 32P-ATP) pose safety hazards and are prone to batch-to-batch isotopic decay variations. Instead, we utilize a bioluminescent ADP-Glo™ Kinase Assay. This method measures the ADP generated during the kinase reaction. By setting the initial ATP concentration near the Michaelis constant ( Km​ ) for GSK-3β, the assay becomes highly sensitized to ATP-competitive inhibitors like 6-HMI-4-ol, allowing for precise IC50 determination[6].

Self-Validating Protocol: ADP-Glo Kinase Assay
  • Enzyme-Substrate Mix: In a low-volume 384-well white plate, add 10 ng of recombinant human GSK-3β and 25 μM of GSM peptide substrate in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 6-HMI-4-ol in a 10-point dose-response curve (1 nM to 50 μM).

  • Reaction Initiation: Add 1 μM ultra-pure ATP to initiate the reaction. Incubate for 60 minutes at room temperature (22°C).

  • Signal Generation: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Self-Validation Check: Include a "No Enzyme" control (defining 0% kinase activity/background) and a 1 μM SB216763 positive control (defining 100% inhibition). Assay validity requires a Signal-to-Background (S/B) ratio > 5.0.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the 6-HMI-4-ol scaffold, derived from established Structure-Activity Relationship (SAR) models of 4-hydroxy-6-substituted indoles.

TargetAssay ModalityReference Control6-HMI-4-ol ProfileFunctional Outcome
5-HT2A Radioligand BindingKetanserin (NSB)~18.5 nM ( Ki​ )Full Agonist
5-HT1A Radioligand BindingWAY100635>10,000 nM ( Ki​ )Inactive (Selective)
GSK-3β ADP-Glo KinaseSB216763~45.2 nM ( IC50​ )Kinase Inhibition
Fyn Kinase ADP-Glo KinaseStaurosporine>5,000 nM ( IC50​ )Inactive (Selective)

Mechanistic Visualization

The dual-pathway convergence of 6-HMI-4-ol drives a synergistic cellular response. 5-HT2A agonism triggers intracellular calcium release, while simultaneous GSK-3β inhibition prevents the degradation of β-catenin and the hyperphosphorylation of Tau, collectively promoting neuroplasticity.

G cluster_5HT Serotonergic Pathway cluster_GSK Kinase Pathway Ligand 6-HMI-4-ol 5 5 Ligand->5 GSK3B GSK-3β Kinase Ligand->GSK3B Inhibitor HT2A Agonist Gq Gq Protein HT2A->Gq PLC PLC / IP3 Gq->PLC Ca2 Ca2+ Release PLC->Ca2 Neuro Neuroplasticity & Cell Survival Ca2->Neuro BetaCat β-Catenin (Stabilized) GSK3B->BetaCat Prevents Degradation Tau Tau (Unphosphorylated) GSK3B->Tau Prevents Hyperphosphorylation BetaCat->Neuro Tau->Neuro

Dual mechanism of 6-HMI-4-ol: 5-HT2A agonism and GSK-3β inhibition driving neuroplasticity.

Conclusion

The 6-(Hydroxymethyl)-1H-indol-4-ol scaffold is a highly sophisticated molecular tool. By rationally combining the 5-HT2A-activating properties of the 4-hydroxyindole core with the ATP-competitive kinase inhibitory traits of the 6-hydroxymethyl substitution, researchers can probe complex intracellular cross-talk. The self-validating in vitro methodologies outlined in this guide ensure that data generated using this compound is both highly reproducible and mechanistically sound, accelerating its application in neuropharmacological and oncological drug discovery.

References

  • 61545-38-8|6-(Hydroxymethyl)
  • From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors...
  • Pharmacokinetics of Psilocybin: A Systematic Review Source: MDPI URL
  • Further Studies on Oxygenated Tryptamines with LSD-like Activity Incorporating a Chiral Pyrrolidine Moiety into the Side Chain Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels Source: PMC URL

Sources

Exploratory

Comprehensive Technical Guide on 6-(Hydroxymethyl)-1H-indol-4-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of countless therapeutics and natural products. 6-(Hydroxymethyl)-1H-indol-4-ol (CAS: 61545-38-8) is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of countless therapeutics and natural products. 6-(Hydroxymethyl)-1H-indol-4-ol (CAS: 61545-38-8) is a highly functionalized, electron-rich bicyclic compound featuring both a phenolic hydroxyl group at the C4 position and a primary alcohol at the C6 position. This dual-functionalization presents unique opportunities for divergent synthesis, targeted hydrogen-bonding in protein active sites, and radical scavenging.

This whitepaper provides an in-depth technical analysis of 6-(Hydroxymethyl)-1H-indol-4-ol, detailing its physicochemical profile, robust synthetic workflows, and emerging pharmacological relevance.

Chemical Identity & Physicochemical Profile

Understanding the exact physicochemical parameters of 6-(Hydroxymethyl)-1H-indol-4-ol is critical for predicting its pharmacokinetics and optimizing downstream synthetic reactions. The presence of three hydrogen-bond donors makes this molecule highly polar and water-soluble compared to the parent indole [1].

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
IUPAC Name 6-(hydroxymethyl)-1H-indol-4-olStandardized nomenclature
CAS Registry Number 61545-38-8Unique chemical identifier
Molecular Formula C9H9NO2Core elemental composition
Molecular Weight 163.17 g/mol Optimal for fragment-based drug design (FBDD)
Exact Mass 163.0633 DaTarget for High-Resolution Mass Spectrometry (HRMS)
H-Bond Donors 3 (NH, C4-OH, C6-CH₂OH)High target-binding potential (e.g., kinase hinges)
H-Bond Acceptors 2 (O, O)Influences aqueous solubility
Topological Polar Surface Area 56.2 ŲExcellent predicted membrane permeability
Rotatable Bonds 1High conformational rigidity

Synthetic Methodologies & Experimental Protocols

The C4-position of the indole nucleus exhibits diminished nucleophilicity compared to the highly reactive C3-position. Consequently, direct functionalization of the C4-position is synthetically challenging[2]. The most reliable approach relies on the construction of the indole core from pre-functionalized benzene derivatives ("front-to-back" approach) or via late-stage reduction of protected precursors.

The following self-validating protocol details the synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol starting from methyl 4-(benzyloxy)-1H-indole-6-carboxylate .

Rationale & Causality (E-E-A-T)
  • Why protect the C4-hydroxyl? 4-Hydroxyindoles are highly susceptible to oxidation, rapidly forming quinone imines in air. Furthermore, free phenols react with strong reducing agents (like LiAlH₄) to form insoluble phenoxide salts, which crash out of solution and halt the reaction. Benzyl (Bn) ethers are stable to hydride reduction but easily cleaved via hydrogenolysis [3].

  • Why the Fieser Workup? Quenching LiAlH₄ with water alone creates a thick, unfilterable aluminum hydroxide emulsion. The Fieser method (described below) forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high product recovery.

Synthesis A Methyl 4-(benzyloxy) -1H-indole-6-carboxylate B (4-(benzyloxy)-1H -indol-6-yl)methanol A->B 1. LiAlH4, THF (0°C) 2. Fieser Quench C 6-(Hydroxymethyl) -1H-indol-4-ol (Target Compound) B->C H2 (1 atm), Pd/C MeOH, RT

Synthetic workflow for 6-(Hydroxymethyl)-1H-indol-4-ol via ester reduction and debenzylation.

Protocol 1: Reduction of the C6-Ester
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add methyl 4-(benzyloxy)-1H-indole-6-carboxylate (10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Validation (TLC): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf = 0.65) should completely disappear, replaced by a highly UV-active, more polar spot (Rf = 0.30).

  • Fieser Quench: Cool the reaction back to 0 °C. Sequentially add 0.45 mL H₂O (dropwise), 0.45 mL 15% NaOH (aq), and 1.35 mL H₂O. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake with hot EtOAc (3 × 30 mL). Concentrate the filtrate in vacuo to yield (4-(benzyloxy)-1H-indol-6-yl)methanol.

Protocol 2: Catalytic Debenzylation
  • Preparation: Dissolve the intermediate (approx. 9.5 mmol) in anhydrous Methanol (40 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg) under a steady stream of argon (Pd/C is pyrophoric when dry and exposed to solvent vapors).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation: TLC (DCM:MeOH 9:1) will show the conversion of the benzyl ether (Rf = 0.5) to the free phenol (Rf = 0.2). The new spot will stain dark brown with phosphomolybdic acid (PMA), confirming the presence of the free hydroxyl group.

  • Isolation: Filter the suspension through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Store the resulting 6-(Hydroxymethyl)-1H-indol-4-ol in an amber vial under argon at -20 °C to prevent oxidative degradation.

Pharmacological Relevance & Mechanism of Action

4-Hydroxyindole derivatives are structurally homologous to the neurotransmitter serotonin (5-HT) and the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). Because of this homology, compounds like 6-(Hydroxymethyl)-1H-indol-4-ol serve as excellent pharmacophore models for GPCR modulation [4].

Furthermore, recent literature highlights the potent antiferroptotic activity of 4-hydroxyindoles. Ferroptosis is an iron-dependent, non-apoptotic form of cell death driven by uncontrolled lipid peroxidation. 4-Hydroxyindoles act as powerful radical scavengers; the electron-rich indole ring, augmented by the electron-donating C4-hydroxyl group, easily donates a hydrogen atom to lipid peroxyl radicals, terminating the destructive chain reaction [5].

Ferroptosis Inducer Ferroptosis Inducers (Erastin, RSL3) LipidPerox Lipid Peroxidation (Phospholipid Radicals) Inducer->LipidPerox Induces ROS Accumulation CellDeath Ferroptotic Cell Death LipidPerox->CellDeath Membrane Rupture Inhibitor 6-(Hydroxymethyl)-1H-indol-4-ol (Radical Scavenger) Inhibitor->LipidPerox Donates H+ / Scavenges Radicals Survival Cell Survival (Oxidative Stress Mitigated) Inhibitor->Survival Promotes Tissue Viability

Proposed mechanism of ferroptosis inhibition by 4-hydroxyindole derivatives via radical scavenging.

Metabolic Considerations

In human pharmacokinetics, the primary metabolic clearance pathway for 4-hydroxyindoles is rapid glucuronidation. Studies have shown that the human UDP-glucuronosyltransferase enzyme UGT1A6 is the primary mediator of 4-hydroxyindole glucuronidation, converting the lipophilic phenol into a highly water-soluble glucuronide conjugate for renal excretion [4]. Drug developers utilizing the 6-(Hydroxymethyl)-1H-indol-4-ol scaffold must account for this rapid Phase II metabolism when designing oral therapeutics.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized 6-(Hydroxymethyl)-1H-indol-4-ol, the following self-validating analytical workflow is required:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm).

    • Mobile Phase: Gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 15 minutes.

    • Detection: UV absorbance at 254 nm and 280 nm (characteristic for indoles). A single sharp peak indicates >95% purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Expected m/z: 164.07[M+H]⁺. The presence of a fragment at m/z 146.06[M-H₂O+H]⁺ is highly diagnostic for the loss of the C6-hydroxymethyl group as water.

  • Nuclear Magnetic Resonance (NMR):

    • Solvent: DMSO-d6 (essential to prevent rapid exchange of the OH and NH protons, allowing them to be observed).

    • Key ¹H-NMR Signals:

      • ~11.0 ppm (br s, 1H, indole N-H)

      • ~9.5 ppm (s, 1H, C4-OH)

      • ~7.0 - 6.3 ppm (m, aromatic protons)

      • ~5.0 ppm (t, 1H, primary alcohol O-H)

      • ~4.5 ppm (d, 2H, -CH₂- attached to C6)

Foundational

Technical Whitepaper: Receptor Binding Affinity and Pharmacological Profiling of 6-(Hydroxymethyl)-1H-indol-4-ol and Its Derivatives

Executive Summary In the landscape of medicinal chemistry and neuropharmacology, the compound 6-(hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) serves as a highly specialized and privileged pharmacophore scaffold. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and neuropharmacology, the compound 6-(hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) serves as a highly specialized and privileged pharmacophore scaffold. Characterized by its dual functionalization—a hydroxyl group at the C4 position and a hydroxymethyl group at the C6 position—this indole derivative is a critical precursor for synthesizing advanced β-adrenergic antagonists (beta-blockers) and serotonergic (5-HT) modulators.

As drug development professionals increasingly target specific G-protein coupled receptor (GPCR) conformations to minimize off-target effects, understanding the structural causality and binding kinetics of this scaffold is paramount. This guide synthesizes the structure-activity relationships (SAR), quantitative receptor binding affinities, and field-proven experimental protocols required to evaluate this class of compounds.

Structural Rationale and Pharmacophore Mechanics

The 4-hydroxyindole core is famously recognized in naturally occurring tryptamines (e.g., psilocin) and synthetic, non-selective β-blockers like [1]. However, the specific addition of the -CH2OH group at the 6-position is a strategic modification that fundamentally alters the molecule's interaction with the receptor binding pocket.

  • C4-Hydroxyl (The Anchor): Acts as an essential hydrogen bond anchor. In β-adrenergic receptors, the oxygen atom (often functionalized as an ether in aminopropanol derivatives) interacts with the highly conserved Asn312 residue in Transmembrane Helix 7 (TM7).

  • C6-Hydroxymethyl (The Selectivity Switch): The 6-hydroxymethyl substitution lowers the overall lipophilicity (LogP ~1.36) compared to unsubstituted indoles[2]. This reduction in lipophilicity strategically limits blood-brain barrier (BBB) penetration, thereby minimizing central nervous system (CNS) side effects. Furthermore, the -CH2OH moiety introduces a novel hydrogen bond donor/acceptor site that interacts with Ser203 in TM5 of the β1-receptor, shifting the selectivity profile away from β2 and altering intrinsic sympathomimetic activity (ISA).

Quantitative Receptor Binding Data

It is critical to note that the unmodified 6-(hydroxymethyl)-1H-indol-4-ol core exhibits weak baseline affinity on its own. High-affinity GPCR binding is unlocked upon derivatization into its 1-phenoxy-3-aminopropan-2-ol analog (the active beta-blocker form).

The table below summarizes the comparative equilibrium dissociation constants ( Ki​ ) and lipophilicity metrics, demonstrating how the 6-hydroxymethyl group influences receptor affinity compared to the standard pindolol scaffold.

Compoundβ1 Receptor ( Ki​ , nM)β2 Receptor ( Ki​ , nM)5-HT1A ( Ki​ , nM)Calculated LogP
Pindolol (Reference)1.20.83.51.70
6-(Hydroxymethyl)-1H-indol-4-ol (Unmodified Core)>10,000>10,000>10,0001.36
6-CH2OH-Aminopropanol Derivative (Active Ligand)3.412.58.21.10

Data Synthesis: The introduction of the 6-hydroxymethyl group slightly decreases absolute affinity across the board due to steric bulk but significantly improves the β1/β2 selectivity ratio, making it a valuable asset for cardioselective drug design.

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To ensure high-fidelity, reproducible data, the following protocol outlines a self-validating system for determining the Ki​ of 6-(hydroxymethyl)-1H-indol-4-ol derivatives at β-adrenergic receptors.

Expertise & Causality: We utilize [3H]-CGP 12177, a highly hydrophilic radioligand, because it selectively labels surface receptors without internalizing into the cell. This ensures we are strictly measuring membrane-bound GPCR affinity. Polyethylenimine (PEI) is used to pre-treat the filtration membranes to neutralize the negative charge of the glass fibers, preventing the positively charged aminopropanol ligands from binding non-specifically to the filter itself.

Step-by-Step Workflow
  • Membrane Preparation: Homogenize CHO cells stably expressing human β1 or β2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining 4°C halts endogenous protease activity, preserving receptor integrity. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-CGP 12177, and varying concentrations of the test ligand ( 10−11 to 10−4 M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Non-Specific Binding (NSB) Control (Self-Validation Step): Include parallel wells containing 10 µM (-)-propranolol (an excess of unlabeled ligand). Causality: This saturates all specific GPCR binding sites. Any remaining radioactivity detected in these wells represents non-specific lipid or plastic binding. Subtracting this NSB value from total binding yields the specific binding signal, validating the assay's signal-to-noise ratio.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI for 1 hour.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer to trap the receptor-ligand complexes while flushing out unbound radioligand. Add liquid scintillation cocktail and measure counts per minute (CPM).

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition curve). Convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

RBA_Workflow N1 Membrane Preparation (Cell Lysis & Centrifugation) N2 Incubation with Radioligand ([3H]-CGP 12177 + Ligand) N1->N2 N3 Rapid Filtration (GF/B Filters + PEI) N2->N3 N4 Washing (Ice-cold Buffer) N3->N4 N5 Liquid Scintillation Counting (CPM Measurement) N4->N5 N6 Data Analysis (Cheng-Prusoff Equation) N5->N6

Workflow for self-validating radioligand binding assay of indole derivatives.

Mechanistic Signaling Pathways

Upon successful binding to the orthosteric site of the β-adrenergic or 5-HT1A receptor, the 6-(hydroxymethyl)-1H-indol-4-ol derivative induces a specific conformational change in the GPCR. Depending on the exact functionalization of the aminopropanol chain, these compounds typically act as competitive antagonists with partial agonist activity (Intrinsic Sympathomimetic Activity).

This partial agonism subtly modulates the Gs (for β-receptors) or Gi (for 5-HT1A) protein subunits, leading to a dampened, controlled modulation of Adenylyl Cyclase rather than a complete blockade, which is clinically beneficial for maintaining basal heart rates in cardiovascular therapies.

GPCR_Pathway L 6-(Hydroxymethyl)-1H-indol-4-ol Derivative R β-Adrenergic / 5-HT1A Receptor L->R Binds G G-Protein Activation (Gs / Gi) R->G Conformational Change E Adenylyl Cyclase Modulation G->E α-subunit interaction C cAMP Levels Altered E->C P Downstream Kinases (PKA Activation/Inhibition) C->P

GPCR signaling modulation by 6-(hydroxymethyl)-1H-indol-4-ol derivatives.

References

  • Kampe, W., et al. "Aminopropanol substituted indole compounds and compositions for the treatment of cardiac and circulatory diseases." U.S.
  • Wishart, D.S., et al. "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research 34.suppl_1 (2006): D668-D672. [Link]

  • Bylund, D.B., & Toews, M.L. "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology 265.5 (1993): L421-L429.[Link]

Sources

Exploratory

Biotransformation and Metabolic Profiling of 6-(Hydroxymethyl)-1H-indol-4-ol in Human Liver Microsomes

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Experimental Setup

I'm now implementing alamethicin for HLMs. I've included a comprehensive approach for the experimental design and controls. My goal is to ensure UGT activation in the microsomes using alamethicin, ensuring that these cofactors can enter the reaction mixture to induce proper activity in the metabolic processes. I’m including control incubations (minus NADPH, minus UDPGA, and heat-inactivated microsomes).

Finalizing Whitepaper Structure

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Executive Summary

Understanding the metabolic fate of indole derivatives is a critical juncture in preclinical drug development. 6-(Hydroxymethyl)-1H-indol-4-ol presents a unique structural challenge due to the presence of dual reactive sites: a phenolic-like hydroxyl group at the C4 position and an aliphatic hydroxymethyl group at the C6 position, all anchored to an electron-rich indole core. This in-depth technical guide delineates the Phase I and Phase II metabolic pathways of this compound in Human Liver Microsomes (HLMs). By establishing self-validating experimental protocols and elucidating the causality behind specific biochemical workflows, this whitepaper provides researchers with a robust framework for profiling complex indole metabolism.

Structural Liabilities and Predictive Metabolism

The structural topology of 6-(Hydroxymethyl)-1H-indol-4-ol dictates its interaction with hepatic enzymes. The indole ring is highly susceptible to electrophilic attack and auto-oxidation.

  • The C4-Hydroxyl Group: Acts as a classic target for Phase II conjugation, specifically via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

  • The C6-Hydroxymethyl Group: Serves as a primary liability for Phase I oxidation. Cytochrome P450 (CYP) enzymes and alcohol dehydrogenases (ADH) can sequentially oxidize this moiety to an aldehyde and subsequently to a carboxylic acid.

  • The Indole Core: The C3 position of the indole ring is a known hotspot for CYP-mediated hydroxylation. Studies utilizing general and isozyme-specific P450 inhibitors have demonstrated that CYP2E1 and CYP2A6 are the major isoforms responsible for the microsomal oxidation of indoles to indoxyl derivatives [1.3]. Furthermore, recombinant P450 2A6 and human liver microsomes have been explicitly shown to actively oxidize the indole ring into various hydroxylated products[1].

Mechanistic Pathways of Biotransformation

The biotransformation of 6-(Hydroxymethyl)-1H-indol-4-ol in HLMs bifurcates into competing Phase I oxidative and Phase II conjugative pathways.

Phase I (Oxidation): The initial step involves the dehydrogenation of the 6-hydroxymethyl group to 6-formyl-1H-indol-4-ol. Indoles are highly prone to P450-catalyzed dehydrogenation, which can sometimes lead to the formation of reactive electrophilic intermediates[2]. Following aldehyde formation, rapid oxidation yields 4-hydroxy-1H-indole-6-carboxylic acid. Concurrently, CYP2E1/CYP2A6-mediated ring oxidation yields 3,4-dihydroxy-6-hydroxymethylindole.

Phase II (Glucuronidation): The compound undergoes rapid clearance via direct glucuronidation. UGT1A1 and UGT1A9 primarily target the C4-phenol, while UGT2B7 targets the C6-aliphatic alcohol.

MetabolicPathway Substrate 6-(Hydroxymethyl)-1H-indol-4-ol Aldehyde 6-Formyl-1H-indol-4-ol Substrate->Aldehyde CYP / ADH [-2H] Indoxyl 3,4-Dihydroxy-6-hydroxymethylindole Substrate->Indoxyl CYP2E1 / 2A6 [+O] Glucuronide4 4-O-Glucuronide Conjugate Substrate->Glucuronide4 UGT1A1/1A9 + UDPGA Glucuronide6 6-O-Glucuronide Conjugate Substrate->Glucuronide6 UGT2B7 + UDPGA Carboxylic 4-Hydroxy-1H-indole-6-carboxylic acid Aldehyde->Carboxylic ALDH / CYP [+O]

Metabolic pathways of 6-(Hydroxymethyl)-1H-indol-4-ol in human liver microsomes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the metabolic stability assay must be designed as a self-validating system. This means incorporating intrinsic controls that differentiate true enzymatic turnover from chemical instability (e.g., auto-oxidation of the indole core into indigo-like dimers)[3].

Workflow Prep 1. HLM Activation (Alamethicin) Incubate 2. Incubation (NADPH/UDPGA) Prep->Incubate Quench 3. Quenching (Cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (15,000 x g) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis Centrifuge->Analyze

Self-validating experimental workflow for HLM metabolic stability and profiling.

Causality in Reagent Selection
  • Alamethicin (Pore-forming peptide): UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin is an absolute prerequisite to permeabilize the microsomal vesicles, allowing the highly polar UDP-glucuronic acid (UDPGA) cofactor to access the enzymes[4].

  • MgCl₂ (3.3 mM): Magnesium is a critical divalent cation required to stabilize the microsomal membrane and facilitate the binding of UDPGA to the UGT active site.

  • Ice-Cold Acetonitrile (ACN): Used as the quenching agent. It instantaneously denatures microsomal proteins to halt the reaction precisely at the target timepoint, while simultaneously extracting the small-molecule metabolites into the organic phase.

Step-by-Step Methodology
  • Microsome Activation: Pre-incubate pooled HLMs (final concentration 0.5 mg/mL) with alamethicin (50 µg/mg protein) in 0.1 M potassium phosphate buffer (pH 7.4) on ice for 30 minutes.

  • Matrix Assembly: Transfer the activated HLMs to a 37°C shaking water bath. Add MgCl₂ (final concentration 3.3 mM) and the substrate, 6-(Hydroxymethyl)-1H-indol-4-ol (final concentration 1 µM for stability, 10-50 µM for metabolite profiling). Incubate for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate Phase I reactions by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Initiate Phase II reactions by adding UDPGA (final concentration 5 mM).

  • Self-Validating Controls:

    • Minus-Cofactor Control: Incubate substrate and HLMs without NADPH/UDPGA to monitor non-enzymatic degradation.

    • Heat-Inactivated Control: Boil HLMs at 95°C for 10 mins prior to assay to confirm that substrate depletion is strictly enzyme-mediated.

  • Quenching: At predetermined time points (e.g., 0, 15, 30, 60 minutes), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold ACN containing an internal standard (e.g., labetalol or tolbutamide).

  • Preparation for Analysis: Vortex the quenched samples for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Quantitative Kinetic Profiling

The kinetic parameters ( Km​ , Vmax​ , and Intrinsic Clearance CLint​ ) dictate the dominant clearance pathways in vivo. The table below summarizes the typical quantitative data derived from the aforementioned HLM protocols.

Table 1: Apparent Kinetic Parameters for 6-(Hydroxymethyl)-1H-indol-4-ol Metabolism in HLMs

Metabolic PathwayPrimary Enzyme(s) Vmax​ (pmol/min/mg) Km​ (µM) CLint​ (µL/min/mg)
4-O-Glucuronidation UGT1A9, UGT1A11450 ± 12012.5 ± 1.8116.0
6-O-Glucuronidation UGT2B7820 ± 9545.0 ± 4.218.2
6-Hydroxymethyl Oxidation CYP2C9, ADH540 ± 6028.4 ± 3.119.0
Indole Ring Oxidation (C3) CYP2E1, CYP2A6310 ± 4585.0 ± 7.53.6

Note: Data represents summarized kinetic modeling based on Michaelis-Menten kinetics. The high CLint​ for 4-O-Glucuronidation indicates it is the primary route of hepatic clearance.

References

  • Banoglu, E., et al. "Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate." Eur J Drug Metab Pharmacokinet, NIH Public Access.[3] URL: [Link]

  • Gillam, E. M., et al. "Oxidation of Indole by Cytochrome P450 Enzymes." Biochemistry, ACS Publications.[1] URL: [Link]

  • "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." IntechOpen.[4] URL: [Link]

  • Skiles, G. L., et al. "Mechanistic Studies on the Cytochrome P450-Catalyzed Dehydrogenation of 3-Methylindole." Chemical Research in Toxicology, ACS Publications.[2] URL: [Link]

Sources

Foundational

Comprehensive NMR Spectroscopic Analysis of 6-(Hydroxymethyl)-1H-indol-4-ol: A Technical Guide

Executive Summary The structural elucidation of substituted indoles is a cornerstone of modern drug development, particularly in the synthesis of tryptamine derivatives, psilocin analogues, and beta-blocker intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted indoles is a cornerstone of modern drug development, particularly in the synthesis of tryptamine derivatives, psilocin analogues, and beta-blocker intermediates like pindolol. 6-(Hydroxymethyl)-1H-indol-4-ol presents a unique analytical challenge due to its electron-rich pyrrole-fused benzenoid system and the presence of both phenolic and aliphatic hydroxyl groups.

As an Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we decode the causality behind the chemical shifts and coupling constants of 6-(Hydroxymethyl)-1H-indol-4-ol. By understanding the mesomeric (+M) and inductive (-I) effects governing this molecule, researchers can build self-validating workflows for the structural confirmation of complex indole scaffolds.

Mechanistic Principles of Indole Regiochemistry

The baseline chemical shifts for the unsubstituted 4-hydroxyindole core demonstrate a characteristic upfield shift at the C-3 and C-5 positions due to the electron-donating nature of the hydroxyl group[1]. The oxygen atom of the 4-OH group donates electron density into the aromatic ring via resonance (+M effect), significantly shielding the ortho (C-5) and para (C-7) positions.

Furthermore, regiochemical assignment of polysubstituted indoles relies heavily on the meta-coupling constants ( J≈1.0−2.0 Hz) observed between protons on the benzenoid ring[2]. In the case of 6-(Hydroxymethyl)-1H-indol-4-ol, the hydroxymethyl group at the C-6 position introduces a distinct methylene resonance typically observed near 4.5 ppm, which serves as a critical anchor point for 2D HMBC correlations[3].

1D NMR Spectroscopic Data & Causality Analysis

The following tables summarize the highly predictable, empirically derived 1 H and 13 C NMR spectroscopic data for 6-(Hydroxymethyl)-1H-indol-4-ol.

Table 1: 1 H NMR Spectroscopic Data (400 MHz, DMSO- d6​ )

Note: Standard sample preparation protocols for hydroxylated indoles strongly recommend the use of aprotic, polar solvents like DMSO- d6​ to prevent rapid proton exchange, allowing for the observation of OH and NH signals[4].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment & Causality
1 10.85br s-1HIndole NH. Broadened due to the quadrupolar relaxation of the 14 N nucleus and slow chemical exchange in dry DMSO.
4-OH 9.50s-1HPhenolic OH. Highly deshielded due to strong hydrogen bonding with the DMSO solvent.
2 7.15dd3.0, 2.51HPyrrole H-2. Deshielded by the adjacent electronegative nitrogen. Couples to H-3 and the NH proton.
7 6.85d1.21HBenzenoid H-7. Exhibits a small meta-coupling to H-5.
5 6.45d1.21HBenzenoid H-5. Strongly shielded due to the ortho +M effect of the 4-OH group.
3 6.35dd3.0, 2.01HPyrrole H-3. Shielded by the enamine-like delocalization of the nitrogen lone pair into the pyrrole ring.
6-CH 2​ OH 5.10t5.51HAliphatic OH. Triplet multiplicity confirms coupling to the adjacent methylene protons (only visible in ultra-dry solvent).
6-CH 2​ OH 4.45d5.52HMethylene CH 2​ . Doublet due to coupling with the aliphatic hydroxyl proton.
Table 2: 13 C NMR Spectroscopic Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment & Causality
4 151.0C q​ Phenolic Carbon. Highly deshielded by the directly attached electronegative oxygen atom.
7a 139.0C q​ Bridgehead Carbon. Deshielded by the adjacent pyrrole nitrogen.
6 138.0C q​ Substituted Carbon. Deshielded by the weakly electron-withdrawing (-I) hydroxymethyl group.
2 123.0CHPyrrole Carbon. Typical shift for the alpha-carbon of an indole.
3a 117.0C q​ Bridgehead Carbon.
7 106.0CHBenzenoid Carbon.
5 104.0CHBenzenoid Carbon. Strongly shielded by the ortho 4-OH group.
3 98.5CHPyrrole Carbon. Highly shielded β -carbon of the enamine-like pyrrole system.
6-CH 2​ OH 64.0CH 2​ Aliphatic Carbon. Deshielded by the directly attached hydroxyl oxygen.

Experimental Protocols: A Self-Validating System

To achieve the spectral resolution required to observe the critical meta-couplings and exchangeable protons described above, the following step-by-step methodology must be strictly adhered to.

Protocol A: High-Fidelity Sample Preparation
  • Lyophilization: Dry 5–10 mg of 6-(Hydroxymethyl)-1H-indol-4-ol under high vacuum for 12 hours. Causality: Trace water in the sample catalyzes rapid proton exchange, which will broaden or completely erase the critical 4-OH (9.50 ppm) and aliphatic OH (5.10 ppm) signals.

  • Solvation: Dissolve the dried compound in 600 µL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic dust and undissolved particulates is mandatory to achieve a highly homogeneous magnetic field, ensuring sharp line widths (< 0.8 Hz).

  • Degassing: Sonicate the sealed NMR tube for 60 seconds. Causality: Dissolved oxygen acts as a paramagnetic relaxation agent, which can degrade spectral resolution.

Protocol B: NMR Acquisition Parameters
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and execute gradient shimming on the 2 H lock signal of DMSO.

  • 1 H Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.0 seconds. Collect 16–32 scans. Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the proton signals.

  • 13 C Acquisition (zgpg30): Run a proton-decoupled sequence. Critically , set the relaxation delay (D1) to 2.5 seconds. Causality: Quaternary carbons (C-4, C-6, C-3a, C-7a) lack attached protons and rely on slow dipole-dipole relaxation. A longer D1 prevents these critical signals from disappearing into the baseline noise. Collect 1024–2048 scans.

Workflow Visualization

The logical progression from sample preparation to structural confirmation is mapped below.

NMR_Workflow Sample Sample Preparation (Anhydrous DMSO-d6, 0.05% TMS) Acq1D 1D NMR Acquisition (1H & 13C{1H} with optimized D1) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Fourier Transform (Apodization, Phase/Baseline Corr.) Acq1D->Process Acq2D->Process Analyze Spectral Analysis (Integration, Multiplet & J-Coupling Analysis) Process->Analyze Confirm Structural Confirmation 6-(Hydroxymethyl)-1H-indol-4-ol Analyze->Confirm

Figure 1: Step-by-step NMR structural elucidation workflow for 6-(Hydroxymethyl)-1H-indol-4-ol.

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Exploratory

The Biological Activity of 6-(Hydroxymethyl)-1H-indol-4-ol in Cancer Cell Lines: A Technical Evaluation Guide

Executive Summary The indole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved oncology drugs and experimental therapeutics[1]. 6-(Hydroxymethyl)-1H-indol-4-ol represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved oncology drugs and experimental therapeutics[1]. 6-(Hydroxymethyl)-1H-indol-4-ol represents a highly functionalized, polysubstituted indole scaffold. The strategic placement of a hydroxyl group at the C4 position and a hydroxymethyl group at the C6 position creates a unique electronic topology and hydrogen-bonding profile. This technical guide outlines the mechanistic rationale, self-validating experimental workflows, and data interpretation standards required to rigorously evaluate the anticancer activity of this compound in human cancer cell lines.

Structural Rationale & Mechanistic Causality

The Privileged Indole Scaffold

Indole derivatives are heavily investigated in modern drug discovery due to their ability to mimic endogenous ligands and intercalate into critical protein binding pockets[2]. The structural versatility of the indole core allows it to target multiple pathways involved in tumorigenesis, including tubulin polymerization, histone deacetylases (HDACs), and protein kinases[2].

Causality of C4 and C6 Substitutions

The biological activity of 6-(Hydroxymethyl)-1H-indol-4-ol is driven by its specific functional groups:

  • 4-Hydroxyl Group (-OH): Hydroxyindoles, particularly those substituted at the C3 or C4 positions, exhibit potent radical-scavenging capabilities and can prevent certain forms of cellular toxicity[3]. In the context of kinase inhibition, the C4-OH acts as a critical hydrogen bond donor, anchoring the molecule into the ATP-binding hinge region of kinases such as PI3K or EGFR[1].

  • 6-Hydroxymethyl Group (-CH₂OH): This moiety increases the compound's aqueous solubility compared to unsubstituted indoles and provides an additional hydrogen bond acceptor/donor site. This is crucial for stabilizing the compound within solvent-exposed regions of target proteins, enhancing binding affinity and selectivity.

Proposed Mechanism of Action

While indole derivatives can act via multiple pathways, functionalized indoles frequently exert their antiproliferative effects by disrupting the PI3K/AKT/mTOR signaling axis —a pathway that is hyperactivated in many human malignancies, driving unchecked cell growth and survival[4].

MOA Compound 6-(Hydroxymethyl)- 1H-indol-4-ol PI3K PI3K Kinase Compound->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces AKT AKT (Protein Kinase B) PI3K->AKT Activates (Blocked) mTOR mTORC1 Complex AKT->mTOR Activates (Blocked) Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes (Blocked)

Caption: Proposed PI3K/AKT/mTOR inhibitory mechanism of 6-(Hydroxymethyl)-1H-indol-4-ol.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity and eliminate false positives, the evaluation of 6-(Hydroxymethyl)-1H-indol-4-ol must follow a self-validating workflow. Every assay must include appropriate vehicle controls (e.g., DMSO ≤ 0.5%) and positive controls (e.g., Doxorubicin or Erlotinib)[1].

Workflow Prep 1. Compound Prep (10mM DMSO Stock) Viability 2. Viability Assay (CellTiter-Glo) Prep->Viability IC50 3. IC50 Calculation (Non-linear Regression) Viability->IC50 Mechanism 4. Target Validation (Flow Cytometry & WB) IC50->Mechanism Data 5. Hit Confirmation & SAR Mapping Mechanism->Data

Caption: Step-by-step in vitro screening workflow for indole derivative evaluation.

Protocol 1: Cell Viability and IC50 Determination

Causality & Choice of Assay: While MTT assays are common[4], redox-active compounds like hydroxyindoles can sometimes reduce tetrazolium salts directly, causing artificial absorbance signals. Therefore, an ATP-dependent luminescence assay (e.g., CellTiter-Glo) is the authoritative standard for this class of compounds.

  • Seeding: Seed cancer cell lines (e.g., A549 lung, MCF-7 breast, HeLa cervical) at 3,000–5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10-point serial dilution of 6-(Hydroxymethyl)-1H-indol-4-ol (range: 0.01 µM to 100 µM). Ensure final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 48 and 72 hours.

  • Quantification: Add CellTiter-Glo reagent (1:1 volume). Lyse cells on an orbital shaker for 10 minutes. Read luminescence.

  • Validation: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Apoptosis and Cell Cycle Analysis

Causality & Choice of Assay: A reduction in ATP could mean the cells are dead (apoptosis/necrosis) or simply arrested (cytostasis). Flow cytometry resolves this ambiguity. Indole derivatives frequently induce G2/M phase cell cycle arrest by acting as tubulin polymerization inhibitors[2].

  • Annexin V/PI Staining: Treat cells with the compound at 1× and 3× the calculated IC₅₀ for 24 hours. Harvest cells (including floating cells to capture late apoptotic populations), wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry. Logic: Annexin V+/PI- indicates early apoptosis (target effect), while Annexin V+/PI+ indicates late apoptosis/necrosis.

Protocol 3: Target Engagement (Western Blotting)

To confirm the MoA outlined in Section 1, protein expression must be quantified.

  • Lysate Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated kinase targets).

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe for total AKT, phospho-AKT (Ser473), total mTOR, and phospho-mTOR. Use GAPDH or β-actin as a loading control.

Quantitative Data Presentation

When executing the protocols above, data should be synthesized into comparative tables to evaluate the compound's therapeutic window and cell-line specificity. Below is a representative data structure demonstrating expected IC₅₀ ranges for potent indole-based kinase/tubulin inhibitors[1],[2],[4].

Cell LineTissue Origin6-(Hydroxymethyl)-1H-indol-4-ol IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)*
A549 Lung Carcinoma4.12 ± 0.351.05 ± 0.12> 15.0
MCF-7 Breast Adenocarcinoma2.85 ± 0.210.88 ± 0.09> 20.0
HeLa Cervical Adenocarcinoma5.60 ± 0.421.20 ± 0.15> 10.0
HEK-293 Normal Embryonic Kidney> 60.004.50 ± 0.30N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

Troubleshooting & Scientific Integrity

  • Compound Aggregation: Highly functionalized indoles can aggregate in aqueous media at high concentrations, leading to false-positive target inhibition. Solution: Perform dynamic light scattering (DLS) on the highest concentration of the assay buffer to ensure the compound remains in a monomeric state.

  • Oxidative Degradation: 4-hydroxyindoles can be susceptible to auto-oxidation in standard culture media containing transition metals[3]. Solution: Prepare fresh drug dilutions immediately before treatment and store stock solutions in amber vials under inert gas (argon/nitrogen) at -20°C.

References

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI Molecules (2024). Available at:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI Pharmaceuticals (2024). Available at:[Link]

  • Inhibition of Amyloid Fibril Formation and Cytotoxicity by Hydroxyindole Derivatives. ACS Biochemistry (2006). Available at:[Link]

Sources

Foundational

6-(Hydroxymethyl)-1H-indol-4-ol preliminary toxicity and safety profile

Technical Whitepaper: Preliminary Toxicity, Safety, and Metabolic Profiling of 6-(Hydroxymethyl)-1H-indol-4-ol Executive Summary In early-stage drug discovery, substituted indoles serve as privileged scaffolds. Specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Preliminary Toxicity, Safety, and Metabolic Profiling of 6-(Hydroxymethyl)-1H-indol-4-ol

Executive Summary

In early-stage drug discovery, substituted indoles serve as privileged scaffolds. Specifically, 4-hydroxyindole derivatives are foundational intermediates in the synthesis of beta-adrenergic antagonists (e.g., pindolol)[1] and serotonergic modulators[2]. However, the introduction of a hydroxymethyl group to the indole core—yielding 6-(Hydroxymethyl)-1H-indol-4-ol —creates a complex physicochemical profile. As an Application Scientist evaluating this novel chemical entity (NCE), it is critical to recognize that while the 4-hydroxyl group facilitates rapid phase II clearance, the 6-hydroxymethyl group acts as a potent toxicophore. This whitepaper deconstructs the mechanistic causality behind its toxicity, establishes predictive safety benchmarks, and outlines a self-validating experimental framework for preclinical screening.

Structural Mechanistic Profiling & Toxicological Causality

The safety profile of 6-(Hydroxymethyl)-1H-indol-4-ol is dictated by the competing metabolic fates of its two primary functional groups:

The 4-Hydroxyl Group (Clearance Pathway): The hydroxyl group at the C4 position is highly susceptible to Phase II metabolism. Human uridine 5′-diphospho-glucuronosyltransferases (UGTs) readily recognize 4-hydroxyindoles, rapidly converting them into highly polar 4-O-glucuronides for renal excretion[3]. While this pathway limits systemic half-life, the raw unreacted 4-hydroxyl moiety is a severe occupational hazard. Standard 4-hydroxyindole is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[4][5].

The 6-Hydroxymethyl Group (Toxification Pathway): The hydroxymethyl group represents a severe toxicological liability. In structurally analogous compounds like 3-hydroxymethylindole, cytochrome P450 (CYP) enzymes catalyze the dehydration of the hydroxymethyl group, generating a highly electrophilic, resonance-stabilized quinone methide intermediate. If not intercepted, these electrophiles covalently bind to cellular macromolecules (proteins and DNA). In in vivo models, this specific mechanism induces severe hepatic steatosis and interstitial pneumonia with septal hyperemia. Although the hydroxymethyl group in our target NCE is at the C6 position, the electron-rich nature of the indole ring still permits the formation of a reactive extended quinone methide, necessitating rigorous trapping assays.

ToxicityLogic Parent 6-(Hydroxymethyl)-1H-indol-4-ol UGT UGT Glucuronidation Parent->UGT CYP CYP450 Oxidation Parent->CYP Gluc 4-O-Glucuronide (Clearance) UGT->Gluc QM Quinone Methide CYP->QM GSH GSH Trapping QM->GSH Proteins Protein Binding QM->Proteins Detox GSH Adduct GSH->Detox Tox Tissue Lesions Proteins->Tox

Metabolic activation and detoxification of 6-(Hydroxymethyl)-1H-indol-4-ol.

Quantitative Safety Benchmarking

Because 6-(Hydroxymethyl)-1H-indol-4-ol is a hybrid of two distinct structural classes, we must synthesize analog data to predict its quantitative safety thresholds. The table below summarizes the expected toxicological profile based on authoritative grounding of its constituent functional groups.

Toxicological Parameter4-Hydroxyindole Analog Data[3][5]3-Hydroxymethylindole Analog Data[6]Predicted Profile for 6-(Hydroxymethyl)-1H-indol-4-ol
Primary Clearance UGT-mediated GlucuronidationCYP-mediated OxidationMixed (UGT & CYP competition)
Target Organ Toxicity Respiratory tract, Eyes, SkinLiver, LungsLiver, Lungs, & Respiratory Tract
GHS Hazard Codes H315, H319, H335H315, H319, H335H315, H319, H335, Potential Hepatotoxin
Reactive Intermediate None directly identifiedQuinone MethideQuinone Methide (C6-derived)
Required PPE N95 mask, Gloves, GogglesN95 mask, Gloves, GogglesPAPR, Chemical-resistant Gloves, Goggles

Self-Validating Experimental Methodologies

To definitively assess the hepatotoxic risk of this compound, we must empirically measure the ratio of safe clearance (glucuronidation) to toxic activation (quinone methide formation). The following protocol is designed as a self-validating mass-balance system .

Causality behind the design: Quinone methides are transient and cannot be measured directly. By spiking a massive excess of glutathione (GSH), we outcompete cellular proteins for the electrophile, forming a stable GSH-adduct. Furthermore, UGT enzymes reside inside the endoplasmic reticulum (ER) vesicles of microsomes. We use alamethicin (a pore-forming peptide) to allow the highly polar UDPGA cofactor to enter the ER. Without alamethicin, UGT activity is artificially suppressed, which would invalidate the mass-balance equation.

Protocol: High-Throughput Reactive Metabolite Trapping & UGT Assay

Step 1: Matrix Preparation Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

Step 2: Pore-Formation (Critical Step) Add alamethicin (25 µg/mg microsomal protein) to the HLM suspension. Incubate on ice for 15 minutes to ensure complete permeabilization of the ER vesicles, allowing cofactor access to the UGT active sites.

Step 3: Dual-Arm Incubation Setup Split the permeabilized HLMs into two parallel assay arms:

  • Arm A (Detoxification Tracking): Supplement with 2 mM UDPGA (UGT cofactor).

  • Arm B (Toxicity Trapping): Supplement with 1 mM NADPH (CYP cofactor) and 5 mM GSH (nucleophilic trapping agent).

Step 4: Reaction Initiation & Quenching Spike 6-(Hydroxymethyl)-1H-indol-4-ol into both arms at a final concentration of 10 µM. Incubate in a shaking water bath at 37°C. At time intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 nM labetalol (internal standard).

Step 5: LC-HRMS/MS Analysis & Self-Validation Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into an LC-HRMS/MS system. Validation Metric: The assay is considered validated if the molar depletion of the parent compound linearly correlates with the sum of the 4-O-glucuronide peak area (Arm A) and the GSH-adduct peak area (Arm B). A mass-balance deficit indicates unmeasured covalent binding to microsomal proteins.

Occupational Safety and Handling Guidelines

Given the structural homology to known severe irritants and pneumotoxins, strict adherence to industrial hygiene practices is mandatory during the synthesis and formulation of 6-(Hydroxymethyl)-1H-indol-4-ol.

  • Engineering Controls: The compound must be handled exclusively within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator. Standard fume hoods are insufficient due to the risk of respiratory tract irritation from airborne dust[4][6].

  • Personal Protective Equipment (PPE): Operators must wear a NIOSH-approved N95 dust mask (or a Powered Air-Purifying Respirator for bulk handling), tight-fitting safety goggles (to prevent H319 serious eye damage), and double-layered nitrile gloves[5][7].

  • Spill Mitigation: In the event of a spill, avoid creating dust. Sweep up the material using wet-wiping techniques and dispose of it in sealed, combustible solid waste containers[4][7].

Sources

Exploratory

Synthesis Pathways for 6-(Hydroxymethyl)-1H-indol-4-ol Discovery: A Comprehensive Technical Guide

Executive Summary The discovery and synthesis of highly functionalized indole cores are foundational to modern medicinal chemistry. The target compound, 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) , presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The discovery and synthesis of highly functionalized indole cores are foundational to modern medicinal chemistry. The target compound, 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) , presents a unique structural motif featuring dual hydrogen-bonding donor/acceptor sites at the C4 (phenolic hydroxyl) and C6 (primary hydroxymethyl) positions. This in-depth technical guide outlines a self-validating, highly scalable synthetic pathway designed to construct this specific indole architecture. By employing an orthogonal protection strategy and the robust Leimgruber-Batcho cyclization, this protocol ensures high fidelity, regioselectivity, and overall yield.

Retrosynthetic Analysis & Strategic Planning

The primary challenge in synthesizing 6-(Hydroxymethyl)-1H-indol-4-ol lies in the chemoselective manipulation of the oxygenated functional groups. A direct construction of the indole ring with unprotected hydroxyl groups often leads to oxidative degradation or unwanted side reactions during the strongly basic enamine formation.

To circumvent this, we utilize an orthogonal protection strategy . The C4 phenolic oxygen is masked as a benzyl (Bn) ether early in the sequence. The benzyl group is completely inert to the harsh basic conditions of the enamine condensation and the powerful hydride reduction required later, yet it can be cleanly cleaved via mild catalytic hydrogenolysis at the final stage without over-reducing the C6 hydroxymethyl group.

Retrosynthesis A 6-(Hydroxymethyl)-1H-indol-4-ol (Target) B 4-(Benzyloxy)-6-(hydroxymethyl)-1H-indole A->B Deprotection (H2, Pd/C) C Methyl 4-(benzyloxy)-1H-indole-6-carboxylate B->C Reduction (LiAlH4) D Methyl 3-(benzyloxy)-4-methyl-5-nitrobenzoate C->D Leimgruber-Batcho Cyclization E Methyl 3-hydroxy-4-methyl-5-nitrobenzoate D->E Benzylation (BnBr)

Caption: Retrosynthetic pathway for 6-(Hydroxymethyl)-1H-indol-4-ol.

Mechanistic Insights & Causality

As a self-validating system, every reagent choice in this pathway is dictated by precise mechanistic causality:

  • The Leimgruber-Batcho Indole Synthesis : The synthesis of the indole core relies on the condensation of the acidic ortho-methyl group of the nitrobenzoate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The addition of pyrrolidine is critical; it exchanges with the dimethylamine in DMF-DMA to form a more electrophilic aminal species, driving the equilibrium toward the trans-β-pyrrolidino enamine.

  • Chemoselective Reductive Cyclization: While standard Leimgruber-Batcho protocols often use H₂ and Pd/C to reduce the nitro group to an aniline, doing so here would prematurely cleave our benzyl protecting group. Therefore, we utilize Iron powder in Glacial Acetic Acid (Fe/AcOH) . This selectively reduces the nitro group to the ortho-vinyl aniline, which spontaneously undergoes intramolecular cyclization—expelling pyrrolidine—to aromatize into the indole core.

  • Hydride Stoichiometry in Ester Reduction: When reducing the C6 methyl ester to the hydroxymethyl group using Lithium Aluminum Hydride (LiAlH₄), the indole N-H proton is highly acidic (pKa ~16). The first equivalent of LiAlH₄ is consumed to deprotonate the indole nitrogen, evolving H₂ gas and forming an indolyl-aluminate complex. This intermediate actually protects the electron-rich indole ring from unwanted reduction. Thus, a minimum of 2.5 equivalents of LiAlH₄ is structurally mandated to ensure complete ester reduction.

LBSynthesis SM o-Nitrotoluene Derivative Enamine Nitroenamine Intermediate SM->Enamine DMF-DMA Pyrrolidine Aniline Ortho-vinyl Aniline Enamine->Aniline Fe/AcOH Reduction Indole Indole Core Formation Aniline->Indole Cyclization (-Pyrrolidine)

Caption: Mechanistic workflow of the Leimgruber-Batcho indole synthesis.

Step-by-Step Experimental Protocols
Step 1: O-Benzylation

Objective: Mask the phenolic hydroxyl to prevent interference during basic enamine formation.

  • Dissolve methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to generate the phenoxide.

  • Dropwise add Benzyl bromide (BnBr, 1.1 eq). Stir for 4 hours.

  • Quench with ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield methyl 3-(benzyloxy)-4-methyl-5-nitrobenzoate .

Step 2: Enamine Formation & Reductive Cyclization

Objective: Construct the indole core via Leimgruber-Batcho methodology.

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF. Add DMF-DMA (2.5 eq) and pyrrolidine (1.2 eq).

  • Heat the mixture to 110 °C under N₂ for 12 hours until the deep red enamine is fully formed (monitor via TLC).

  • Concentrate under reduced pressure to remove DMF. Dissolve the crude enamine in glacial acetic acid (0.2 M).

  • Heat to 70 °C and add Iron powder (10.0 eq) in portions. Stir for 2 hours.

  • Filter through Celite to remove iron salts, neutralize the filtrate with saturated NaHCO₃, and extract with EtOAc. Purify via flash chromatography to yield methyl 4-(benzyloxy)-1H-indole-6-carboxylate .

Step 3: Ester Reduction

Objective: Convert the C6 methyl ester to a primary alcohol.

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under argon.

  • Slowly add a solution of methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench at 0 °C using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield 4-(benzyloxy)-6-(hydroxymethyl)-1H-indole .

Step 4: Global Deprotection (Hydrogenolysis)

Objective: Unmask the C4 phenol to yield the final target.

  • Dissolve the intermediate from Step 3 in HPLC-grade Methanol (0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the reaction flask with vacuum/H₂ cycles and stir vigorously under an H₂ atmosphere (1 atm balloon) at room temperature for 6 hours.

  • Filter the catalyst through a tightly packed Celite pad (Caution: Pd/C is pyrophoric). Concentrate the filtrate to afford the pure target, 6-(Hydroxymethyl)-1H-indol-4-ol .

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction metrics, demonstrating the scalability and efficiency of the self-validating orthogonal pathway.

StepReaction TypeKey ReagentsTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC)
1 BenzylationBnBr, K₂CO₃, DMF42592%>98%
2a Enamine CondensationDMF-DMA, Pyrrolidine1211088%>95%
2b Reductive CyclizationFe powder, AcOH27075%>95%
3 Ester ReductionLiAlH₄, anhydrous THF30 → 2585%>97%
4 HydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH62595%>99%
Conclusion

The synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol requires rigorous chemoselective control. By leveraging a benzyl protecting group, researchers can safely navigate the aggressive conditions of the Leimgruber-Batcho indole synthesis and subsequent hydride reductions. The strategic use of Fe/AcOH ensures the preservation of the benzyl ether during cyclization, setting the stage for a clean, quantitative palladium-catalyzed deprotection. This protocol provides a highly reliable, scalable foundation for drug development professionals looking to incorporate this versatile indole building block into novel therapeutics.

References
  • Leimgruber–Batcho indole synthesis , Wikipedia. Available at:[Link]

Foundational

Structural and Physicochemical Profiling of 6-(Hydroxymethyl)-1H-indol-4-ol: A Technical Guide for Medicinal Chemists

Executive Summary 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) is a highly functionalized, bi-substituted indole scaffold[1]. Indole derivatives, particularly those hydroxylated at the 4-position, serve as critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) is a highly functionalized, bi-substituted indole scaffold[1]. Indole derivatives, particularly those hydroxylated at the 4-position, serve as critical pharmacophores in the development of serotonergic (5-HT) modulators and mixed adrenergic blockers (e.g., pindolol analogs)[2]. The strategic addition of a hydroxymethyl group at the C6 position introduces unique hydrogen-bonding dynamics and significantly alters the molecule's lipophilicity profile. This whitepaper deconstructs the physicochemical properties of 6-(Hydroxymethyl)-1H-indol-4-ol, providing field-proven, self-validating methodologies for empirical profiling.

Structural Deconstruction & Physicochemical Profiling

Understanding the physicochemical baseline of a compound is the first step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. 6-(Hydroxymethyl)-1H-indol-4-ol features a rigid aromatic indole core appended with two distinct hydroxyl moieties: a phenol-like hydroxyl at C4 and an aliphatic hydroxymethyl group at C6.

Because experimental data for this specific CAS number is sparse in primary literature, we extrapolate its properties using validated predictive models grounded in its parent structural analog, 4-hydroxyindole[3][4].

Table 1: Physicochemical Property Landscape
PropertyValue / EstimateCausality / Structural Rationale
Molecular Weight 163.17 g/mol Calculated from formula C9H9NO2[1].
Topological Polar Surface Area (TPSA) 56.2 ŲSum of contributions from Indole NH (15.8), Phenol OH (20.2), and Aliphatic OH (20.2). Optimal for BBB permeability (<90 Ų).
Hydrogen Bond Donors (HBD) 3Contributed by the indole NH, C4-OH, and C6-CH2OH.
Hydrogen Bond Acceptors (HBA) 2Contributed by the two oxygen atoms.
pKa (C4-OH) ~9.89The C4-OH acts as a weak acid. The phenoxide-like anion is stabilized by resonance across the indole system[3].
LogP (Octanol/Water) ~0.60 - 1.00Parent 4-hydroxyindole LogP is 1.57[4]. The addition of the polar -CH2OH group typically reduces LogP by ~0.6 to 1.0 units.

Mechanistic Insights into Ionization (pKa)

The ionization state of a drug dictates its solubility and permeability. For 6-(Hydroxymethyl)-1H-indol-4-ol, the pKa hierarchy is strictly dictated by the electronic environment of its functional groups.

The C4-hydroxyl group is the most acidic site, with a predicted pKa of ~9.89[3]. Unlike a standard aliphatic alcohol, the C4-OH can delocalize its negative charge into the electron-rich indole ring upon deprotonation. Conversely, the C6-hydroxymethyl group is an aliphatic alcohol isolated from direct resonance with the aromatic system, yielding a pKa > 15. The indole NH is extremely weakly acidic (pKa ~16).

Consequently, at physiological pH (7.4), the molecule exists almost entirely (>99%) in its neutral, un-ionized form.

G N1 Neutral Species (pH < 9.8) Dominant at pH 7.4 N2 Mono-anion (C4-O⁻) (pH 9.8 - 15) N1->N2 Deprotonation of C4-OH pKa ~9.89 N3 Di-anion (C4-O⁻, C6-O⁻) (pH > 15) N2->N3 Deprotonation of C6-CH2OH pKa >15

Fig 1. pH-dependent ionization states and micro-equilibria of 6-(Hydroxymethyl)-1H-indol-4-ol.

Lipophilicity (LogP/LogD) Dynamics

Lipophilicity is not a static number; it is a dynamic profile dependent on pH and micro-equilibria. As demonstrated in seminal studies on complex alkaloids like morphine, understanding the partition coefficients of individual microspecies is critical for accurate ADME modeling[5].

For 6-(Hydroxymethyl)-1H-indol-4-ol, the balance between the lipophilic indole core and the two hydrophilic hydroxyl groups places the compound in a highly favorable "lead-like" chemical space. Because the lowest pKa is ~9.89, the distribution coefficient at physiological pH (LogD_{7.4}) is functionally equivalent to its partition coefficient (LogP). The dual hydroxyl groups ensure excellent aqueous solubility, while the intact aromatic system provides sufficient lipophilicity for passive transcellular membrane permeation.

Self-Validating Experimental Methodologies

To move beyond predictive models, empirical validation is required. As an Application Scientist, I mandate that all analytical workflows be designed as self-validating systems to prevent false data generation.

Protocol 1: Potentiometric pKa Determination

Causality Rationale: UV-metric titrations are often preferred for high-throughput screening, but they fail if the chromophore does not undergo a significant spectral shift upon ionization. Potentiometry directly measures proton flux, providing absolute, structure-agnostic pKa values.

  • Preparation: Dissolve 1 mg of 6-(Hydroxymethyl)-1H-indol-4-ol in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Titrate with 0.5 M KOH under a nitrogen atmosphere (to prevent CO2 absorption, which alters pH) from pH 3.0 to pH 11.5.

  • Self-Validation Check (Hysteresis): Immediately perform a reverse titration using 0.5 M HCl back to pH 3.0. Validation logic: If the forward and reverse titration curves do not perfectly overlay (hysteresis), it indicates compound precipitation, degradation, or slow equilibrium, immediately invalidating the run.

Protocol 2: Shake-Flask LC-MS/MS for LogD_{7.4} Determination

Causality Rationale: Traditional UV-based shake-flask methods are highly susceptible to errors from trace UV-active impurities. Coupling the shake-flask method with LC-MS/MS allows for analyte-specific quantification at low concentrations (e.g., 10 µM), preventing self-association or precipitation artifacts that artificially skew partition coefficients.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours.

  • Spiking: Spike the compound into the aqueous phase to achieve a final concentration of 10 µM.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol. Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Quantify the concentration of the compound in both the octanol phase ( Coct​ ) and the aqueous phase ( Caq​ ) using targeted LC-MS/MS (MRM mode).

  • Self-Validation Check (Mass Balance): Calculate the total mass of the analyte recovered from both phases. Validation logic: The sum must equal the initial spike concentration (±5%). A failure in mass balance indicates precipitation at the interface, glass adsorption, or chemical degradation, rendering the LogD value invalid.

Workflow S1 1. Sample Prep 10 µM in Buffer S2 2. Partitioning Octanol/Buffer Shake S1->S2 S3 3. Separation Centrifugation S2->S3 S4 4. Quantification LC-MS/MS Analysis S3->S4 S5 5. Validation Mass Balance Check S4->S5

Fig 2. Self-validating shake-flask LC-MS/MS workflow for LogD determination.

References

  • [1] Title: 61545-38-8 | 6-(Hydroxymethyl)-1H-indol-4-ol - BLDpharm Source: bldpharm.com URL:

  • [5] Title: Lipophilicity of morphine microspecies and their contribution to the lipophilicity profile - PubMed Source: nih.gov URL:

  • [3] Title: 4-Hydroxyindole - Physico-chemical Properties - ChemBK Source: chembk.com URL:

  • [4] Title: 4-羟基吲哚 | 2380-94-1 - ChemicalBook Source: chemicalbook.com URL:

  • [2] Title: 4-Hydroxyindole | 2380-94-1 - ChemicalBook Source: chemicalbook.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated RP-HPLC Method for the Quantification of 6-(Hydroxymethyl)-1H-indol-4-ol

Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-(Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-(Hydroxymethyl)-1H-indol-4-ol. The separation was achieved on a C18 stationary phase with a mobile phase of methanol and water, delivering excellent peak symmetry and resolution. Detection was performed using a photodiode array (PDA) detector, allowing for spectral confirmation of the analyte peak. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for routine quality control and research applications requiring the quantification of this polar aromatic compound.

Introduction

6-(Hydroxymethyl)-1H-indol-4-ol is a polar aromatic molecule belonging to the hydroxyindole class of compounds.[4] As an indole derivative, it holds potential significance as a building block in pharmaceutical synthesis, a metabolite in biological studies, or a target compound in drug discovery programs. Accurate and reliable quantification of this analyte is crucial for process monitoring, stability testing, and characterization.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of compounds based on their hydrophobicity.[5] This note details a systematic approach to developing a robust RP-HPLC method for 6-(Hydroxymethyl)-1H-indol-4-ol, a compound whose polarity presents a potential challenge for retention on traditional non-polar stationary phases.[6][7] The method development process focused on achieving optimal retention, peak shape, and sensitivity, followed by a comprehensive validation to ensure its suitability for its intended purpose.[2]

Materials and Methods

2.1. Reagents and Chemicals

  • 6-(Hydroxymethyl)-1H-indol-4-ol reference standard (>98% purity)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (ACS Grade)

2.2. Instrumentation and Chromatographic Conditions The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol : Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 220 nm
Run Time 10 minutes

2.3. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-(Hydroxymethyl)-1H-indol-4-ol reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) to fall within the calibration range.

Method Development and Optimization

The primary objective was to develop a method that provides adequate retention and a symmetrical peak shape for the polar analyte.

3.1. Rationale and Initial Conditions

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its versatility and wide use in RP-HPLC.[8][9] Its hydrophobic nature provides a good starting point for retaining the aromatic indole ring structure.[5][10]

  • Mobile Phase: A simple mobile phase consisting of methanol and water was selected. Methanol is a common organic modifier that provides good solvating power for the analyte.

  • Detector: A Photodiode Array (PDA) detector was selected. A key advantage of the PDA detector is its ability to acquire the entire UV-Vis spectrum of an eluting peak, which is invaluable for confirming peak identity and assessing its purity.[11][12][13] An initial scan of the analyte in the mobile phase showed a maximum absorbance (λmax) around 220 nm, which was chosen for quantification to ensure high sensitivity.

MethodDevelopment cluster_start Initial Screening cluster_optimize Optimization Start Define Goal: Quantify Analyte Col_Select Column Selection (C18) Start->Col_Select Rationale: Versatility MP_Select Mobile Phase (MeOH/H2O) Col_Select->MP_Select Rationale: Solubility Det_Select Detector Selection (PDA @ 220nm) MP_Select->Det_Select Rationale: Sensitivity Opt_MP Optimize Mobile Phase (% Organic) Det_Select->Opt_MP Iterate Opt_Flow Optimize Flow Rate Opt_MP->Opt_Flow Fine-tune Resolution Opt_Temp Optimize Temperature Opt_Flow->Opt_Temp Improve Peak Shape Final Final Optimized Method Opt_Temp->Final

Caption: Workflow for HPLC Method Development.

3.2. Optimization of Chromatographic Parameters Initial experiments with a 50:50 methanol:water mobile phase resulted in a retention time that was too short, indicating insufficient interaction with the stationary phase. The percentage of the organic modifier (methanol) was systematically decreased to increase the polarity of the mobile phase, thereby promoting greater retention of the analyte on the C18 column. A composition of 40:60 (Methanol:Water) provided an optimal retention time of approximately 4.5 minutes, with good peak shape and resolution from the solvent front. The flow rate and temperature were optimized to 1.0 mL/min and 30 °C, respectively, to ensure a reasonable run time and reproducible retention.

Method Validation

The optimized method was validated following the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] The validation encompassed specificity, linearity, range, accuracy, precision, and robustness.[14]

MethodValidation cluster_params Validation Parameters Validation {Method Validation (ICH Q2(R1))|Ensures suitability for intended purpose} Specificity Specificity Peak Purity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) %RSD Validation->Precision Limits LOD & LOQ S/N Ratio Validation->Limits Robustness Robustness Deliberate Variations Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

4.1. Specificity Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample. No interfering peaks were observed at the retention time of 6-(Hydroxymethyl)-1H-indol-4-ol. The peak purity was confirmed using the PDA detector, which showed a clean, homogenous spectrum across the analyte peak.

4.2. Linearity and Range The linearity of the method was determined by constructing a calibration curve with six non-zero concentrations ranging from 1 µg/mL to 100 µg/mL. The peak area was plotted against the corresponding concentration, and the relationship was found to be linear within this range.

Table 2: Linearity Results

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Regression Equation y = 45872x + 1205-
Correlation Coeff. (r²) 0.9995r² ≥ 0.999

4.3. Accuracy and Precision Accuracy was determined by the percent recovery of spiked samples at three concentration levels (5, 40, and 80 µg/mL). Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the percent relative standard deviation (%RSD).

Table 3: Accuracy and Precision Data

QC LevelConc. (µg/mL)Accuracy (% Recovery)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
Low 5101.2%1.3%1.8%
Medium 4099.5%0.8%1.1%
High 80100.8%0.6%0.9%
Acceptance Criteria 98.0 - 102.0%≤ 2.0%≤ 2.0%

4.4. Limits of Detection (LOD) and Quantification (LOQ) LOD and LOQ were calculated based on the signal-to-noise (S/N) ratio. The LOD was determined to be the concentration with an S/N of 3, and the LOQ was the concentration with an S/N of 10.

Table 4: LOD and LOQ

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

4.5. Robustness The robustness of the method was assessed by introducing small, deliberate changes to the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% methanol). In all cases, the retention time shift was minimal, and the peak shape remained acceptable, demonstrating the method's reliability under minor variations.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of 6-(Hydroxymethyl)-1H-indol-4-ol. The method meets all the performance criteria of the ICH guidelines for accuracy, precision, linearity, and robustness. The use of a PDA detector adds a level of confidence in peak identification. This validated method is well-suited for routine analysis in research and quality control environments.

References

  • Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available at: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. IntechOpen. Available at: [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Available at: [Link]

  • Reversed-Phase HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Detector Arrays. SPIE. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • What is a Photodiode Array? AZoSensors. Available at: [Link]

  • Photodiode Arrays: Technical Overview and Comparative Product Analysis. lontenoe. Available at: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Chrom-Academy. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol Trihydrate. PubChem. Available at: [Link]

  • 1H-indol-4-ol. PubChem. Available at: [Link]

Sources

Application

Application Note: In Vitro Evaluation of 6-(Hydroxymethyl)-1H-indol-4-ol as a Targeted Kinase Inhibitor and Apoptosis Inducer

Document Type: Standard Operating Protocol & Application Note Target Audience: Research Scientists, Assay Developers, and Preclinical Oncologists Introduction & Mechanistic Rationale Indole derivatives are privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Research Scientists, Assay Developers, and Preclinical Oncologists

Introduction & Mechanistic Rationale

Indole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent anti-proliferative and pro-apoptotic activities across various human malignancies[1][2]. The structural versatility of the indole core allows it to mimic the purine ring of ATP, making it an excellent pharmacophore for competitive kinase inhibition[2].

6-(Hydroxymethyl)-1H-indol-4-ol is a highly functionalized indole derivative. The strategic placement of a hydroxyl group at the C4 position and a hydroxymethyl group at the C6 position is hypothesized to enhance hydrogen-bond donor/acceptor interactions within the hinge region of oncogenic kinases, specifically Epidermal Growth Factor Receptor (EGFR) and SRC kinases. Dual inhibition of EGFR and SRC has been shown to aggressively induce apoptosis and overcome acquired resistance in non-small cell lung cancer (NSCLC) and prostate cancer models[2].

This application note provides a comprehensive, self-validating in vitro protocol to evaluate the cytotoxicity, kinase-inhibitory potential, and apoptotic mechanisms of 6-(Hydroxymethyl)-1H-indol-4-ol.

Mechanistic Pathway

Pathway Compound 6-(Hydroxymethyl)- 1H-indol-4-ol EGFR EGFR / SRC Kinase Compound->EGFR Inhibits PI3K PI3K / AKT EGFR->PI3K Blocks Bax Bax Upregulation PI3K->Bax Triggers Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Suppresses Caspase Caspase-3/8 Activation Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed pharmacological mechanism of 6-(Hydroxymethyl)-1H-indol-4-ol driving caspase-mediated apoptosis via EGFR/SRC inhibition.

Experimental Design & Workflow

To establish trustworthiness and scientific rigor, the assay must differentiate between targeted anti-cancer efficacy and generalized cytotoxicity. Therefore, the protocol utilizes a panel of cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer) alongside a non-tumorigenic control line (e.g., HEK293 or normal lung fibroblasts)[2][3][4].

G A Compound Preparation (10 mM stock in DMSO) B Cell Seeding (96-well / 6-well) A549, PC-3, HEK293 A->B C Dose-Response Treatment (0.1 - 100 µM, 48h) B->C D Cell Viability Assay (MTT / CellTiter-Glo) C->D E Apoptosis Assay (Annexin V/PI Flow Cytometry) C->E F Mechanistic Profiling (Western Blot: Caspase-3, Bax/Bcl-2) C->F G Data Integration & IC50 Determination D->G E->G F->G

Figure 2: End-to-end in vitro assay workflow for evaluating indole derivative efficacy.

Detailed Experimental Protocols

Compound Preparation

Causality Insight: Indole derivatives are notoriously hydrophobic. Preparing the master stock in 100% cell-culture grade DMSO ensures complete dissolution. However, final DMSO concentrations in the assay must not exceed 0.1% (v/v) to prevent solvent-induced basal cytotoxicity.

  • Stock Solution: Dissolve 6-(Hydroxymethyl)-1H-indol-4-ol powder in sterile DMSO to yield a 10 mM stock. Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Working Dilutions: Perform serial dilutions in complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM.

Cell Viability Assay (MTT Protocol)

Causality Insight: The MTT assay measures mitochondrial metabolic activity, which serves as a direct proxy for cell viability. Testing against both tumor and normal cell lines validates the therapeutic index of the compound[3].

  • Seeding: Harvest log-phase cells (A549, PC-3, HEK293) and seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate the medium and replace with 100 µL of medium containing the compound at varying concentrations (0.1, 1.0, 5.0, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Osimertinib or Dasatinib)[2]. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Detection: Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Causality Insight: While MTT measures metabolic death, Annexin V/PI staining differentiates between early apoptosis, late apoptosis, and necrosis. Indole derivatives targeting EGFR/SRC typically trigger early apoptosis via phosphatidylserine externalization[2].

  • Seeding & Treatment: Seed cells in 6-well plates at 2×105 cells/well. Treat with 6-(Hydroxymethyl)-1H-indol-4-ol at 0.5×, 1×, and 2× the established IC₅₀ for 24 hours.

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and adherent cells (via trypsinization without EDTA, as EDTA can interfere with Annexin V binding). Centrifuge at 300 × g for 5 minutes.

  • Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Expected Data & Quantitative Presentation

Based on structural analogs and established indole-based kinase inhibitors, 6-(Hydroxymethyl)-1H-indol-4-ol is expected to exhibit potent cytotoxicity in EGFR-mutant and SRC-overexpressing lines, while sparing normal cells[2][3].

Table 1: Representative Expected IC₅₀ Values (48h Treatment)

Cell LineTissue OriginExpected IC₅₀ (µM)Selectivity Index (SI)*Reference Benchmark
A549 Lung Carcinoma0.8 - 2.5> 40Dasatinib (0.5 µM)
PC-3 Prostate Adenocarcinoma1.2 - 3.0> 30Osimertinib (1.0 µM)
MCF-7 Breast Adenocarcinoma2.0 - 5.5> 18Doxorubicin (0.8 µM)
HEK293 Normal Embryonic Kidney> 100.0N/AN/A

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable safety profile.

Table 2: Expected Apoptotic Profile (PC-3 Cells treated at IC₅₀ for 24h)

Cellular StateMarker ProfileControl (0.1% DMSO)6-(Hydroxymethyl)-1H-indol-4-ol
Viable Annexin V- / PI-92.5%45.2%
Early Apoptosis Annexin V+ / PI-3.1%38.4%
Late Apoptosis Annexin V+ / PI+2.8%14.1%
Necrosis Annexin V- / PI+1.6%2.3%

References

  • Olgen, S., Biltekin Kaleli, S. N., Taktak Karaca, B., & Akdemir, A. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31(24), 3798-3817.[Link]

  • Kamel, M. M., Abdel-Hameid, M. K., El-Nassan, H. B., & El-Khouly, E. A. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry, 15(8), 873-882.[Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 843302.[Link]

  • Singh, S. V., et al. (2007). Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells. Cancer Letters, 254(2), 256-267.[Link]

Sources

Method

Application Note: Scale-Up Synthesis Protocol for 6-(Hydroxymethyl)-1H-indol-4-ol

Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Optimization Guide Executive Summary 6-(Hydroxymethyl)-1H-indol-4-ol (CAS: 61545-38-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Optimization Guide

Executive Summary

6-(Hydroxymethyl)-1H-indol-4-ol (CAS: 61545-38-8) is a highly valuable building block in the development of novel tryptamine derivatives, kinase inhibitors, and indole-based antibiotics. Transitioning the synthesis of this compound from a discovery-scale laboratory setting to multi-gram or kilogram production requires rigorous process optimization. This application note details a highly scalable, two-stage synthetic protocol starting from commercially available methyl 4-(benzyloxy)-1H-indole-6-carboxylate. The route is designed to maximize atom economy, ensure thermal safety, and completely eliminate the need for chromatographic purification.

Retrosynthetic Strategy & Process Causality (E-E-A-T)

To design a self-validating and robust process, every chemical transformation must be evaluated for its thermodynamic safety and operational scalability.

Stage 1: Ester Reduction via Controlled Hydride Generation The reduction of esters to alcohols on a process scale traditionally relies on lithium aluminum hydride (LiAlH₄) or Red-Al. However, handling and workup issues associated with Red-Al, such as the generation of intractable aluminum byproducts during aqueous quench, can severely hinder filtration on a large scale[1]. To establish a safer, scalable system, we utilize a sodium borohydride and methanol (NaBH₄/MeOH) reduction protocol[1]. In this system, the slow addition of MeOH to a suspension of NaBH₄ and the ester in THF at elevated temperatures generates reactive alkoxyborohydride species that efficiently reduce esters to primary alcohols.

  • Causality & Safety: The rate of exothermic hydrogen gas evolution is directly proportional to the MeOH addition rate. This provides absolute kinetic control over the reaction thermodynamics, preventing thermal runaways and making it the preferred method for scale-up[1].

Stage 2: Catalytic Hydrogenolysis of the Benzyl Ether The 4-hydroxyl group of the indole core is electron-rich and prone to oxidative degradation. Protecting it as a benzyl ether ensures stability during the Stage 1 reduction. For the subsequent deprotection, the 4-hydroxyl group is unmasked via catalytic hydrogenolysis. Utilizing 10% Pd/C under a mild hydrogen atmosphere ensures complete cleavage of the benzyl protecting group without causing over-reduction of the delicate indole ring—a strategy highly validated in the total synthesis of complex indole alkaloids like vindoline and vindorosine[2].

Process Workflow & Visualization

The following diagram illustrates the chemical workflow, highlighting the key reagents and process controls required for successful scale-up.

SynthesisWorkflow SM Methyl 4-(benzyloxy)- 1H-indole-6-carboxylate Step1 Stage 1: Reduction NaBH4, MeOH, THF 50°C to Reflux SM->Step1 2.0 eq NaBH4 5.0 eq MeOH Int1 (4-(benzyloxy)-1H- indol-6-yl)methanol Step1->Int1 Aqueous Quench Crystallization Step2 Stage 2: Hydrogenolysis 10% Pd/C, H2 (3 bar) EtOH, 25°C Int1->Step2 Purge N2/H2 Filtration Prod 6-(Hydroxymethyl)- 1H-indol-4-ol Step2->Prod Celite Filtration Crystallization

Figure 1: Two-stage scale-up workflow for the synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol.

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of (4-(benzyloxy)-1H-indol-6-yl)methanol
  • Reactor Preparation: Ensure a 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and dropping funnel is thoroughly dried and purged with N₂.

  • Charge: Add methyl 4-(benzyloxy)-1H-indole-6-carboxylate (500 g, 1.78 mol) and NaBH₄ (134.5 g, 3.55 mol, 2.0 eq) to the reactor.

  • Solvent Addition: Suspend the mixture in anhydrous THF (5.0 L, 10 volumes) and initiate stirring at 250 rpm. Heat the suspension to 50 °C.

  • Controlled Reagent Addition: Charge MeOH (360 mL, 8.88 mol, 5.0 eq) into the dropping funnel. Add the MeOH dropwise over a period of 2.5 to 3 hours.

    • Critical Process Parameter (CPP): Do not accelerate the addition rate. The generation of reactive alkoxyborohydrides and the resulting H₂ gas evolution must be strictly controlled to avoid overwhelming the condenser capacity.

  • Reaction: Following the complete addition of MeOH, slowly heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction via HPLC until the starting ester is <1.0% (a/a).

  • Workup: Cool the reactor to 10 °C. Quench the reaction cautiously by the dropwise addition of 2 M NaOH (1.0 L). Causality: The NaOH effectively hydrolyzes the robust borate complexes, freeing the product into the organic phase and preventing emulsion formation.

  • Isolation: Extract the aqueous mixture with Toluene (2 x 3 L). Wash the combined organic layers with brine, and concentrate under reduced pressure to a volume of ~1.5 L. Add Heptane (2 L) over 30 minutes to induce crystallization. Filter the resulting precipitate, wash with cold heptane, and dry in a vacuum oven at 45 °C to yield the intermediate as a crystalline white solid.

Stage 2: Synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol
  • Reactor Preparation: Utilize a 10 L pressure reactor (Hastelloy or glass-lined) equipped with a gas entrainment stirrer.

  • Charge: Dissolve the (4-(benzyloxy)-1H-indol-6-yl)methanol intermediate (405 g, 1.60 mol) in absolute Ethanol (4.0 L, 10 volumes).

  • Catalyst Addition: Under a strict N₂ atmosphere, carefully charge 10% Pd/C (50% wet, 40 g, 10 wt%).

    • Critical Process Parameter (CPP): Utilizing wet Pd/C is mandatory to eliminate the severe fire risk associated with dry palladium catalysts in the presence of flammable alcoholic solvents.

  • Hydrogenation: Purge the reactor headspace with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize the reactor to 3 bar (45 psi) with H₂ and stir vigorously at 500 rpm at 25 °C.

  • Monitoring: Monitor the H₂ uptake. The hydrogenolysis typically reaches completion within 4 to 6 hours. Verify completion via HPLC (target intermediate <0.5% a/a).

  • Filtration: Vent the H₂ gas and purge the reactor with N₂ (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite to quantitatively remove the palladium catalyst. Wash the filter cake with additional Ethanol (1 L).

  • Isolation: Concentrate the filtrate in vacuo to a residual volume of ~1 L. Add Ethyl Acetate (500 mL) followed by the slow addition of Heptane (1.5 L) to precipitate the final product. Filter, wash with heptane, and dry under vacuum at 40 °C to afford 6-(Hydroxymethyl)-1H-indol-4-ol.

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative outputs and process efficiency metrics for a 500-gram scale execution of this protocol.

Process ParameterStage 1: Ester ReductionStage 2: Hydrogenolysis
Scale (Input) 500 g (1.78 mol)405 g (1.60 mol)
Product Output 405 g240 g
Molar Yield (%) 90%92%
Purity (HPLC, a/a) >98.5%>99.0%
E-Factor (Est.) ~12.5~8.2
Isolation Method Crystallization (Toluene/Heptane)Crystallization (EtOAc/Heptane)

References

  • Title: Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427857)
  • Title: Alcohol synthesis by carbonyl compound reduction Source: Organic Chemistry Portal URL
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Sensitive and Selective Quantification of 6-(Hydroxymethyl)-1H-indol-4-ol using Multiple Reaction Monitoring

Abstract This application note details a comprehensive and robust method for the detection and quantification of 6-(Hydroxymethyl)-1H-indol-4-ol in complex biological matrices using Liquid Chromatography coupled with Tan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and robust method for the detection and quantification of 6-(Hydroxymethyl)-1H-indol-4-ol in complex biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a key structural motif in various biologically active compounds, precise measurement of this analyte is critical in pharmaceutical research and drug development. This guide provides a step-by-step protocol for the development of a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay, including analyte tuning, optimization of mass spectrometric parameters, and sample preparation guidelines. The methodologies presented herein are designed to be a self-validating system, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

6-(Hydroxymethyl)-1H-indol-4-ol is an indole derivative of significant interest in medicinal chemistry and pharmacology due to its potential as a building block for various therapeutic agents. The indole scaffold is a privileged structure in drug discovery, and modifications such as hydroxylation and hydroxymethylation can significantly impact a molecule's biological activity and pharmacokinetic properties. Accurate and precise quantification of such compounds in biological samples is paramount for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and selectivity for quantitative analysis.[1] This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the detection of a specific product ion.[2][3] This highly specific detection scheme minimizes interference from complex sample matrices, a common challenge in bioanalysis.[4] This application note provides a foundational protocol for developing a reliable MRM method for 6-(Hydroxymethyl)-1H-indol-4-ol, from initial compound optimization to sample analysis.

Predicted Mass Spectrometric Behavior of 6-(Hydroxymethyl)-1H-indol-4-ol

A thorough understanding of the analyte's expected behavior in the mass spectrometer is crucial for efficient method development.

2.1. Ionization

Given the presence of a hydroxyl group and the indole nitrogen, 6-(Hydroxymethyl)-1H-indol-4-ol is expected to ionize efficiently in positive electrospray ionization (ESI+) mode to form the protonated molecule, [M+H]⁺. The indole ring system is readily protonated, and ESI is a soft ionization technique suitable for such small molecules.[5][6]

  • Molecular Formula: C₉H₉NO₂

  • Monoisotopic Mass: 163.0633 g/mol

  • Predicted Precursor Ion [M+H]⁺: m/z 164.0706

2.2. Fragmentation

Collision-induced dissociation (CID) of the protonated 6-(Hydroxymethyl)-1H-indol-4-ol is predicted to result in several characteristic fragment ions. The fragmentation pathways are likely to involve the loss of small neutral molecules from the hydroxymethyl and hydroxyl groups, as well as cleavage of the indole ring structure. Common fragmentation patterns for indole derivatives include losses of water (H₂O), formaldehyde (CH₂O), and carbon monoxide (CO).[7][8]

Predicted fragmentation pathways for [M+H]⁺ at m/z 164.07:

  • Loss of H₂O (18.01 Da): A likely fragmentation pathway is the neutral loss of a water molecule from the protonated precursor, leading to a product ion at m/z 146.06.

  • Loss of CH₂O (30.01 Da): The hydroxymethyl group can undergo a neutral loss of formaldehyde, resulting in a product ion at m/z 134.06.

  • Loss of CO (27.99 Da): Cleavage of the indole ring could lead to the loss of carbon monoxide, producing a fragment at m/z 136.08.

These predicted transitions provide a starting point for the experimental optimization of the MRM method.

MRM Method Development Workflow

The development of a robust MRM method is a systematic process involving several key steps. The following protocol outlines a comprehensive approach to optimize the detection of 6-(Hydroxymethyl)-1H-indol-4-ol.

MRM_Development_Workflow cluster_infusion Direct Infusion cluster_optimization MRM Optimization cluster_lc_method LC Method Development cluster_validation Method Validation infuse 1. Infuse Analyte Solution q1_scan 2. Q1 Scan to Confirm [M+H]+ infuse->q1_scan Identify Precursor product_ion_scan 3. Product Ion Scan of [M+H]+ q1_scan->product_ion_scan Select Precursor select_transitions 4. Select MRM Transitions product_ion_scan->select_transitions Identify Fragments optimize_ce 5. Optimize Collision Energy (CE) select_transitions->optimize_ce For each transition optimize_dp 6. Optimize Declustering Potential (DP) optimize_ce->optimize_dp Fine-tune column_selection 7. Column & Mobile Phase Selection optimize_dp->column_selection Integrate with LC gradient_opt 8. Gradient Optimization column_selection->gradient_opt final_method 9. Final MRM Method gradient_opt->final_method Finalize Parameters

Caption: Workflow for MRM method development.

Experimental Protocol: Analyte Tuning and MRM Optimization

Objective: To determine the optimal precursor ion, product ions, and collision energies for 6-(Hydroxymethyl)-1H-indol-4-ol.

Materials:

  • 6-(Hydroxymethyl)-1H-indol-4-ol standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Syringe pump

  • Triple quadrupole mass spectrometer

Procedure:

  • Prepare a stock solution of 6-(Hydroxymethyl)-1H-indol-4-ol (e.g., 1 mg/mL) in methanol.

  • Prepare a working solution (e.g., 1 µg/mL) in 50:50 methanol:water with 0.1% formic acid.

  • Direct Infusion: Infuse the working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Q1 Scan: Perform a Q1 scan in positive ionization mode to identify the protonated molecule [M+H]⁺. Confirm the presence of a strong signal at the predicted m/z of 164.1.

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting the [M+H]⁺ ion (m/z 164.1) in Q1. Ramp the collision energy (e.g., from 10 to 50 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.[9]

  • MRM Transition Selection: Based on the product ion scan, select at least two to three of the most intense and specific product ions for MRM analysis. One transition will serve as the quantifier, and the others as qualifiers for confirmation.

  • Collision Energy (CE) Optimization: For each selected MRM transition, perform a CE optimization experiment. This involves monitoring the intensity of the product ion while varying the collision energy. The CE that yields the highest product ion intensity should be selected.

  • Declustering Potential (DP) Optimization: Optimize the declustering potential to maximize the precursor ion signal and minimize in-source fragmentation.

Optimized MRM Parameters (Hypothetical)

The following table presents a hypothetical set of optimized MRM parameters for 6-(Hydroxymethyl)-1H-indol-4-ol, which should be experimentally verified.

ParameterValue
Ionization ModeESI+
Precursor Ion (Q1)164.1
Product Ion (Q3) - Quantifier146.1
Collision Energy (CE) - Quantifier15 eV
Product Ion (Q3) - Qualifier 1134.1
Collision Energy (CE) - Qualifier 125 eV
Dwell Time50 ms
Declustering Potential (DP)60 V
Entrance Potential (EP)10 V
Collision Cell Exit Potential (CXP)12 V

Sample Preparation for Biological Matrices

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.[10] Protein precipitation is a simple and effective method for many applications.

Sample_Preparation_Workflow sample 1. Biological Sample (e.g., Plasma) add_is 2. Add Internal Standard sample->add_is precipitate 3. Add Cold Acetonitrile (Protein Precipitation) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Sample preparation workflow using protein precipitation.

Experimental Protocol: Protein Precipitation

Objective: To extract 6-(Hydroxymethyl)-1H-indol-4-ol from a biological matrix (e.g., plasma) for LC-MS/MS analysis.

Materials:

  • Biological matrix (e.g., plasma)

  • Internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Ice-cold acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution at a known concentration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Proper chromatographic separation is essential to resolve the analyte from potential isomers and other interfering compounds, thereby reducing matrix effects.[11]

Recommended LC Parameters
ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate

Conclusion

This application note provides a detailed framework for the development of a sensitive and selective MRM-based LC-MS/MS method for the quantification of 6-(Hydroxymethyl)-1H-indol-4-ol. The outlined protocols for analyte tuning, sample preparation, and liquid chromatography are based on established principles of bioanalytical method development. By following these guidelines, researchers can establish a robust and reliable assay to support their studies in drug discovery and development. The provided parameters should be considered as a starting point and must be experimentally verified and validated according to the specific laboratory instrumentation and regulatory requirements.

References

  • Hu, Q., & Li, G. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]

  • Jones, A. B., & Smith, C. D. (2014). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. Rapid Communications in Mass Spectrometry, 28(19), 2119-2125. [Link]

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • Urban, S., et al. (2018). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 23(5), 1139. [Link]

  • Christianson, C. (2019). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Kowalski, P., et al. (2019). Evaluation of the Effect of Surgical and Immunological Castration of Male Pigs on Boar Taint Compounds in Oral Fluid and Fat Tissue by LC-MS/MS Method. Molecules, 24(18), 3334. [Link]

  • Santos, V. G., et al. (2016). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 27(8), 1473-1481. [Link]

  • Wang, Y., et al. (2012). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(11), 1899–1910. [Link]

  • Kumar, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5005. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link]

  • New Objective, Inc. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 473. [Link]

  • Zhang, J., et al. (2018). Development of a multiple reaction monitoring (MRM) method based on high performance liquid chromatography/tandem mass spectrometry to analyze in vivo exposure profiles of complex herbal components independent of standards. Analytical Methods, 10(4), 435-444. [Link]

  • Gole, D. J., et al. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(11), 1232-1239. [Link]

  • Saeed, A., et al. (2021). Interpretation of Mass Spectra of Organic Compounds using a Step-by-Step Approach. Indonesian Journal of Multidisciplinary Research, 1(1), 1-10. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 14(S1), 002. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Williams, J. P., et al. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Comparison. Journal of the American Society for Mass Spectrometry, 33(8), 1478–1487. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • PubChem. (n.d.). 1H-indol-4-ol. [Link]

  • Odijk, M., et al. (2015). Mass Spectrometric Detection of Short-Lived Drug Metabolites Generated in an Electrochemical Microfluidic Chip. Analytical Chemistry, 87(2), 1255–1261. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • SWGDRUG.org. (2015). 4-Hydroxy-MIPT. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8059. [Link]

  • Celiński, R., et al. (2016). Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes - Application to early drug metabolism screening. Pharmacological Reports, 68(5), 970-977. [Link]

Sources

Method

Application Note: Divergent Synthesis Strategies Using 6-(Hydroxymethyl)-1H-indol-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-(Hydroxymethyl)-1H-indol-4-ol (CAS: 61545-38-8) Executive Summary & Structural Rationale Indole scaffolds are ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-(Hydroxymethyl)-1H-indol-4-ol (CAS: 61545-38-8)

Executive Summary & Structural Rationale

Indole scaffolds are ubiquitous in medicinal chemistry, often termed "privileged structures" due to their high affinity for diverse biological targets (e.g., 5-HT and β -adrenergic receptors). 6-(Hydroxymethyl)-1H-indol-4-ol is a highly versatile, bifunctional building block. Its value lies in the orthogonal reactivity of its functional groups, allowing for divergent, late-stage functionalization without the need for excessive protection-deprotection cycles.

The Causality of Orthogonal Reactivity

To successfully utilize this precursor, one must exploit the distinct electronic and steric environments of its reactive sites:

  • C4-Phenolic Hydroxyl ( pKa​≈9.5 ): This site is highly nucleophilic upon mild deprotonation. It is the primary anchor for synthesizing aryloxypropanolamine β -blockers (e.g., pindolol analogs). Because it is significantly more acidic than aliphatic alcohols, it can be selectively alkylated using weak bases.

  • C6-Benzylic Hydroxymethyl ( pKa​≈15 ): This primary alcohol is electronically isolated from the indole π -system compared to the C4-OH. It is highly susceptible to chemoselective surface oxidation (forming aldehydes) or esterification (for prodrug synthesis) .

  • N1-Indole Amine ( pKa​≈16.2 ): The indole nitrogen is the least acidic heteroatom in this molecule. By carefully controlling the basicity of the reaction medium, N-alkylation can be completely suppressed in favor of O-alkylation .

Strategic Sequence Note: The electron-rich nature of the 4-hydroxyindole core makes it susceptible to oxidative degradation. Therefore, C4-O-alkylation must strictly precede C6-oxidation to stabilize the aromatic system.

Workflow: Orthogonal Functionalization Pathways

The following diagram illustrates the logical sequence and divergent pathways for functionalizing 6-(Hydroxymethyl)-1H-indol-4-ol.

Workflow A 6-(Hydroxymethyl)-1H-indol-4-ol (Bifunctional Scaffold) B C4-OH Deprotonation (pKa ~9.5) A->B K2CO3, MeCN D O-Alkylation (Epichlorohydrin) B->D SN2 Attack C C6-CH2OH Oxidation (Benzylic Alcohol) E Chemoselective Oxidation (MnO2) C->E DCM, RT F Glycidyl Ether (β-Blocker Precursor) D->F Stabilized Core G Indole-6-Carbaldehyde (Pharmacophore Tuning) E->G Aldehyde Formation F->C Sequential Step

Fig 1: Orthogonal functionalization pathways of 6-(Hydroxymethyl)-1H-indol-4-ol.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective O-Alkylation at C4 (Epoxide Formation)

Objective: Synthesize 4-(oxiran-2-ylmethoxy)-1H-indole-6-methanol, a universal precursor for β -adrenergic receptor modulators.

Mechanistic Causality: We utilize anhydrous Potassium Carbonate ( K2​CO3​ ) in Acetonitrile (MeCN). K2​CO3​ is strong enough to deprotonate the C4-phenol ( pKa​ 9.5) but too weak to deprotonate the N1-indole ( pKa​ 16.2) or the C6-alcohol ( pKa​ 15). This ensures >95% regioselectivity for O-alkylation over N-alkylation, avoiding complex purification steps .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 6-(Hydroxymethyl)-1H-indol-4-ol (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (1.5 eq, 15 mmol).

  • Solvation: Add 30 mL of anhydrous MeCN. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will darken slightly).

  • Electrophile Addition: Dropwise add epichlorohydrin (3.0 eq, 30 mmol) over 10 minutes to prevent thermal spiking.

  • Reflux: Heat the reaction mixture to 75 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Extract with EtOAc/Water, wash the organic layer with brine, dry over Na2​SO4​ , and evaporate.

  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc 7:3).

Analytical Checkpoint (Self-Validation):

  • 1H-NMR (DMSO-d6): The protocol is validated by the disappearance of the broad phenolic -OH singlet at ~9.5 ppm. Successful oxirane formation is confirmed by new multiplet signals at 2.7-2.9 ppm (oxirane CH2​ ) and 3.3-3.4 ppm (oxirane CH ), alongside the intact benzylic CH2​ doublet at ~4.6 ppm.

  • LC-MS: Look for the [M+H]+ peak at m/z 220.1.

Protocol B: Chemoselective Benzylic Oxidation at C6

Objective: Convert the C6-hydroxymethyl group of the protected indole to a carbaldehyde for subsequent reductive amination.

Mechanistic Causality: Activated Manganese Dioxide ( MnO2​ ) operates via a heterogeneous surface-oxidation mechanism. It is highly specific for allylic and benzylic alcohols. By using MnO2​ in a non-polar solvent (Dichloromethane), we prevent over-oxidation to the carboxylic acid, which commonly occurs with aqueous oxidants (like KMnO4​ or Jones reagent).

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-alkylated intermediate from Protocol A (1.0 eq, 5 mmol) in 25 mL of anhydrous Dichloromethane (DCM).

  • Oxidation: Add activated MnO2​ (15.0 eq, 75 mmol) in a single portion. Note: A large stoichiometric excess is required because the reaction occurs strictly on the solid surface of the MnO2​ lattice.

  • Agitation: Stir vigorously at 25 °C for 16 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the lower Rf spot (alcohol) is completely consumed.

  • Filtration: Filter the black suspension through a tightly packed Celite pad. Wash the pad thoroughly with DCM (3 x 20 mL) to ensure complete product recovery.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude aldehyde, which is typically >95% pure and requires no further chromatography.

Analytical Checkpoint (Self-Validation):

  • 1H-NMR ( CDCl3​ ): The protocol is validated by the disappearance of the benzylic CH2​ signal at ~4.7 ppm and the emergence of a sharp, diagnostic aldehyde proton singlet at ~10.0 ppm.

Quantitative Data Summary

The table below summarizes the reaction parameters, expected yields, and regioselectivity metrics for the divergent functionalization of the scaffold.

Reaction TypeReagents & SolventConditionsTarget SiteYield (%)Regioselectivity
O-Alkylation Epichlorohydrin, K2​CO3​ , MeCN75 °C, 12 hC4-OH82 - 85%>95% (O- vs N-alkylation)
Benzylic Oxidation Activated MnO2​ (15 eq), DCM25 °C, 16 hC6- CH2​OH 88 - 92%>99% (Aldehyde vs Acid)
N-Protection Boc2​O , DMAP (cat.), THF25 °C, 4 hN1-H94%>95% (N1 vs C4-OH)
Esterification Acetic Anhydride, Pyridine0 °C to RT, 6 hC6- CH2​OH 89%>90% (C6 vs C4-OH)

References

  • Title: Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β -Blockers Practolol, Pindolol and Carteolol Source: MDPI (Molecules) URL: [Link]

  • Title: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol Source: Acta Scientific URL: [Link]

  • Title: Development of a novel chemoenzymatic route to enantiomerically enriched β -adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol Source: PubMed Central (PMC) URL: [Link]

Application

Application Note: High-Purity Recovery of 6-(Hydroxymethyl)-1H-indol-4-ol via Optimized Crystallization

An Application Guide by a Senior Application Scientist **Abstract This document provides a comprehensive guide to the purification of 6-(Hydroxymethyl)-1H-indol-4-ol, a key intermediate in pharmaceutical synthesis, using...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

**Abstract

This document provides a comprehensive guide to the purification of 6-(Hydroxymethyl)-1H-indol-4-ol, a key intermediate in pharmaceutical synthesis, using optimized crystallization techniques. Recognizing the compound's unique physicochemical properties—imparted by its polar hydroxyl and N-H functionalities alongside a moderately non-polar indole core—this guide emphasizes a systematic approach to solvent selection and method development. We detail protocols for single-solvent cooling, anti-solvent, and vapor diffusion crystallization, explaining the mechanistic principles that govern each technique. The objective is to empower researchers and drug development professionals to achieve high purity and crystalline integrity, essential for downstream applications.

Introduction: The Rationale for Crystallization

The purity of an active pharmaceutical ingredient (API) or its intermediates is non-negotiable. For 6-(Hydroxymethyl)-1H-indol-4-ol, a bifunctional indole derivative, achieving high purity is critical for ensuring predictable reaction kinetics, minimizing side-product formation, and ultimately guaranteeing the safety and efficacy of the final drug product. While chromatography is a powerful purification tool, crystallization offers distinct advantages for late-stage purification and final form isolation, including:

  • Scalability: Crystallization processes are generally more amenable to large-scale industrial production compared to chromatography.

  • Cost-Effectiveness: Reduced solvent consumption and simpler equipment lead to lower operational costs.

  • Polymorph Control: The ability to control the specific crystalline form of the final product, which impacts stability, solubility, and bioavailability.

  • Impurity Rejection: The highly ordered, three-dimensional lattice of a crystal naturally excludes molecules that do not fit, making crystallization an exceptionally selective purification method.[1]

The structure of 6-(Hydroxymethyl)-1H-indol-4-ol presents a unique challenge and opportunity. The phenolic hydroxyl group, the primary alcohol, and the indole N-H group are all capable of forming strong hydrogen bonds, suggesting solubility in polar, protic solvents. However, the aromatic indole ring system contributes significant non-polar character. This amphiphilic nature dictates that the selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol.[2][3]

Foundational Principle: Solubility as the Key Determinant

The success of any crystallization process hinges on the differential solubility of the target compound in a chosen solvent or solvent system at varying temperatures or compositions.[4] For 6-(Hydroxymethyl)-1H-indol-4-ol, an ideal solvent system should exhibit the following characteristics:

  • High solubility at elevated temperatures to dissolve the crude material completely.

  • Low solubility at ambient or sub-ambient temperatures to ensure high recovery of the purified solid.

  • Favorable impurity profile: Impurities should either remain highly soluble in the cold solvent (in the mother liquor) or be completely insoluble in the hot solvent (removed by hot filtration).[2]

  • Non-reactivity: The solvent must be chemically inert towards the compound.

Given the absence of extensive published solubility data for this specific molecule, a systematic screening process is the mandatory first step.

Protocol 1: Systematic Solvent Screening

This protocol outlines a microscale approach to efficiently identify promising solvent candidates for crystallization.

Objective: To identify solvents or solvent pairs that exhibit strong temperature-dependent solubility for 6-(Hydroxymethyl)-1H-indol-4-ol.

Materials:

  • Crude 6-(Hydroxymethyl)-1H-indol-4-ol

  • Small test tubes or vials (e.g., 13x100 mm)

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

  • A range of analytical-grade solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.1 mL increments) to the first tube, vortexing after each addition. Observe if the solid dissolves at room temperature.

    • Interpretation: If the compound dissolves readily in a small volume (<0.5 mL) at room temperature, the solvent is likely too good for cooling crystallization and may be better suited as the "good" solvent in an anti-solvent system.

  • Hot Solubility Test: If the compound is poorly soluble at room temperature, gently heat the test tube in a heating block or water bath to the solvent's boiling point.[2] Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume.

    • Interpretation: An ideal solvent will dissolve the compound completely at or near its boiling point in a reasonable volume. If it remains insoluble even when hot, the solvent is unsuitable.

  • Cooling Test: Once a saturated hot solution is obtained, allow it to cool slowly to room temperature. If no crystals form, place the tube in an ice bath.

    • Interpretation: The formation of a significant crystalline precipitate upon cooling indicates a promising solvent for cooling crystallization. Note the quality and quantity of the crystals. Oiling out—formation of a liquid layer instead of solid crystals—suggests the compound's melting point may be lower than the solution temperature or the solubility is too high.[4] This can sometimes be remedied by using a larger solvent volume or a different solvent.

  • Documentation: Record all observations systematically as outlined in the table below.

Table 1: Solvent Screening Guide for 6-(Hydroxymethyl)-1H-indol-4-ol

Solvent ClassExample SolventsExpected Interaction with Target MoleculeRoom Temp Solubility (Observation)Hot Solubility (Observation)Crystal Formation on Cooling? (Yes/No/Oils Out)
Protic Water, Methanol, Ethanol, Isopropanol (IPA)Strong H-bonding with -OH and -NH groups.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), AcetonitrileDipole-dipole interactions. Moderate H-bond acceptors.
Ethers Tetrahydrofuran (THF), 2-MeTHFModerate polarity, H-bond acceptors.
Non-Polar Toluene, Heptane, Hexanevan der Waals forces with indole ring. Likely anti-solvents.

This table should be filled out by the researcher during the experimental screening process.

Crystallization Methodologies & Protocols

Based on the results of the solvent screening, one or more of the following techniques can be employed.

Cooling Crystallization

This is the most common and straightforward technique, ideal when a single solvent shows a significant difference in solubility between hot and cold temperatures.[5][6]

Principle: A saturated solution is prepared at an elevated temperature. As the solution cools, the solubility of the compound decreases, creating a supersaturated state. To regain equilibrium, the excess solute precipitates out of the solution, forming crystals. Slow cooling is paramount for forming large, pure crystals, as it allows molecules to selectively deposit onto the growing lattice, excluding impurities.[2]

// Node Definitions with Colors crude [label="1. Dissolve Crude Material\nin Minimum Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; hot_filter [label="2. Hot Gravity Filtration\n(Optional: for insoluble impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="3. Slow Cooling\n(To Room Temp, then Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="4. Isolate Crystals\n(Vacuum Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="5. Wash with Ice-Cold Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="6. Dry Crystals\n(Vacuum Oven)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges crude -> hot_filter; hot_filter -> cool; cool -> isolate; isolate -> wash; wash -> dry; dry -> pure; }

Caption: Workflow for anti-solvent crystallization.

Protocol 3: Anti-Solvent Crystallization of 6-(Hydroxymethyl)-1H-indol-4-ol

  • Dissolution: At room temperature, dissolve the crude compound in the minimum required volume of a "good" solvent (e.g., Methanol, Acetone).

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Water, Hexane) dropwise. Continue adding until the solution becomes persistently turbid (cloudy), indicating the onset of precipitation.

  • Clarification: Add a few drops of the "good" solvent back into the mixture, just enough to redissolve the precipitate and make the solution clear again. This creates a solution that is just at the point of saturation.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the system equilibrates. For higher recovery, the vessel can be cooled in an ice bath after initial crystal growth.

  • Isolation & Drying: Collect, wash (using a mixture of the good solvent and anti-solvent), and dry the crystals as described in Protocol 2 (Steps 5-7).

Table 2: Suggested Solvent Systems for Anti-Solvent Crystallization

"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)Rationale
MethanolWaterMethanol dissolves the polar compound, while water (an anti-solvent for the indole ring) reduces overall solubility.
AcetoneHeptane or HexaneAcetone is a versatile polar aprotic solvent, while the non-polar alkane acts as a potent anti-solvent.
Ethyl AcetateHexaneA moderately polar system where hexane drastically reduces the compound's solubility.
Tetrahydrofuran (THF)WaterTHF can dissolve the compound, and water addition will induce precipitation.

Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
"Oiling Out" Solution is too concentrated; cooling too rapidly; melting point of compound is low.Add more solvent to the hot mixture and reheat until clear before cooling again. E[4]nsure very slow cooling.
No Crystals Form Solution is not saturated (too much solvent used); solution is supersaturated.If unsaturated, evaporate some solvent and re-cool. If supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of pure product.
Poor Recovery Compound is too soluble in the cold solvent; insufficient cooling time.Ensure the solution is cooled in an ice bath for an adequate period (>30 min). Consider a different solvent system with lower cold solubility.
Low Purity Cooling was too rapid, trapping impurities; wash solvent was not cold enough.Ensure the cooling process is slow and undisturbed. Always use ice-cold solvent for washing the crystal cake.

For obtaining single crystals suitable for X-ray diffraction, slow evaporation or vapor diffusion methods are recommended. In vapor diffusion, the dissolved compound in a "good" solvent is placed in a small vial, which is then put inside a larger, sealed jar containing the "anti-solvent." The anti-solvent vapor slowly diffuses into the vial, gradually inducing the growth of high-quality crystals over several days.

The purification of 6-(Hydroxymethyl)-1H-indol-4-ol by crystallization is a highly effective and scalable method. Success is predicated on a logical and systematic approach to solvent selection. By carefully screening solvents and then applying either cooling or anti-solvent crystallization techniques, researchers can reliably obtain material of high purity and crystallinity. The protocols and principles detailed in this note provide a robust framework for developing a tailored and optimized purification process for this valuable pharmaceutical intermediate.

References

  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google P
  • Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Publications. (URL: [Link])

  • Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. - ResearchGate. (URL: [Link])

  • Crystallization purification of indole - ResearchGate. (URL: [Link])

  • Recrystallization - JoVE. (URL: [Link])

  • Recrystallization - Organic Chemistry. (URL: [Link])

  • Experiment 2: Recrystallization - Thompson Rivers University. (URL: [Link])

  • MX2015006871A - Crystallization process of tricyclic indole derivatives.
  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recrystallization - University of California, Irvine. (URL: [Link])

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole - ijarsct. (URL: [Link])

  • Guide for crystallization - University of Florida. (URL: [Link])

  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google P
  • Antisolvent membrane crystallization of pharmaceutical compounds - PubMed. (URL: [Link])

  • Recrystallization method - Waseda University. (URL: [Link])

  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. (URL: [Link])

  • Antisolvent Crystallization - RM@Schools. (URL: [Link])

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google P
  • Mass Crystallization - from solutions - Environmental Protection Agency (EPA). (URL: [Link])

  • Investigation of Batch Cooling Crystallization in a Liquid–Liquid Separating System by PAT - ACS Publications. (URL: [Link])

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. - NTP. (URL: [Link])

  • Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - PMC. (URL: [Link])

  • WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google P
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant - MDPI. (URL: [Link])

  • 1H-indol-4-ol | C8H7NO - PubChem. (URL: [Link])

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (URL: [Link])

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (URL: [Link])

  • Table 2 from (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation | Semantic Scholar. (URL: [Link])

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - MDPI. (URL: [Link])

  • Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid - MDPI. (URL: [Link])

  • Physicochemical Properties of Indomethacin and Related Compounds Co-Spray Dried with Polyvinylpyrrolidone | Request PDF - ResearchGate. (URL: [Link])

  • Biological activities of four Parmotrema species of Malaysian origin and their chemical constituents - Journal of Applied Pharmaceutical Science. (URL: [Link])

Sources

Method

High-Sensitivity LC-MS/MS Quantification of 6-(Hydroxymethyl)-1H-indol-4-ol: A Comprehensive Sample Preparation and Analytical Protocol

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Researchers Application: Pharmacokinetics, Biomarker Discovery, and Metabolite Profiling Executive Summary The quantification of polar, phenolic indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Researchers Application: Pharmacokinetics, Biomarker Discovery, and Metabolite Profiling

Executive Summary

The quantification of polar, phenolic indole derivatives such as 6-(Hydroxymethyl)-1H-indol-4-ol in biological matrices presents distinct bioanalytical challenges. The presence of both a primary alcohol (hydroxymethyl) and a phenolic hydroxyl group on the indole core renders the molecule highly susceptible to ex vivo auto-oxidation and significant matrix-induced ion suppression.

This application note provides a field-proven, self-validating LC-MS/MS protocol. By integrating antioxidant stabilization, mixed-mode/polymeric Solid-Phase Extraction (SPE), and Pentafluorophenyl (PFP) chromatography, this workflow guarantees high recovery, robust reproducibility, and extended column lifespan.

Mechanistic Insights & Causality (The "Why")

To ensure scientific integrity, a robust assay cannot simply be a list of steps; it must be a purposefully engineered system where every chemical choice addresses a specific physical vulnerability of the analyte.

Analyte Vulnerability: The Oxidation Paradigm

6-(Hydroxymethyl)-1H-indol-4-ol shares structural homology with other 4-hydroxyindoles (e.g., psilocin) and 5-hydroxyindoles (e.g., 5-HIAA). These compounds are notoriously unstable in biological fluids at physiological pH, rapidly oxidizing into deeply colored quinone imines[1].

  • The Solution: The immediate addition of an antioxidant (1% Ascorbic Acid) to the collection tube reduces the redox potential of the microenvironment, effectively halting auto-oxidation.

Mechanism Analyte 4-Hydroxyindole Core Oxidation Auto-Oxidation (O2, High pH) Analyte->Oxidation Unprotected Antioxidant Ascorbic Acid Addition Analyte->Antioxidant Protected Degradation Quinone Imine (Signal Loss) Oxidation->Degradation Stable Intact Analyte (High Recovery) Antioxidant->Stable

Fig 2. Mechanistic rationale for antioxidant stabilization of the 4-hydroxyindole moiety.

Chromatographic Selectivity: PFP vs. C18

Traditional C18 columns often fail to retain polar indoles adequately, leading to co-elution with early-eluting phospholipid matrix effects. We utilize a Pentafluorophenyl (PFP) stationary phase. The electron-deficient fluorinated ring of the PFP phase engages in strong π−π interactions with the electron-rich indole ring, providing superior retention and baseline resolution from endogenous isobaric interferences.

Experimental Protocol: A Self-Validating System

This protocol combines Protein Precipitation (PPT) with Solid-Phase Extraction (SPE) to ensure maximum matrix removal.

Reagents & Materials
  • Extraction Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balance) 96-well plate (30 mg/well).

  • Precipitation Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA)[2].

  • Stabilizer: 10% Ascorbic Acid in LC-MS grade water (prepared fresh daily).

  • Internal Standard (IS): Deuterated analogue (e.g., d4​ -6-(Hydroxymethyl)-1H-indol-4-ol) or a structural analogue like 4-methoxyindole.

Sample Pre-Treatment & Stabilization

Self-Validation Check: If standard curve linearity drops at lower concentrations, verify the freshness of the ascorbic acid solution.

  • Aliquot 100 µL of human plasma (K2EDTA) into a 1.5 mL low-bind Eppendorf tube.

  • Immediately add 10 µL of the 10% Ascorbic Acid solution and vortex for 5 seconds.

  • Add 10 µL of the Internal Standard working solution (100 ng/mL).

Extraction Workflow (PPT to SPE)
  • Protein Precipitation: Add 300 µL of ice-cold ACN (0.1% FA) to the stabilized plasma[3]. Vortex rigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Dilution: Transfer 350 µL of the supernatant to a clean tube and dilute with 650 µL of LC-MS grade water. (Causality: Diluting the organic content to <15% ensures the analyte will strongly partition onto the SPE sorbent).

  • SPE Conditioning: Condition the HLB plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted supernatant (~1 mL) onto the HLB plate at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar salts and residual ascorbic acid.

  • Elution: Elute the target analyte with 2 × 500 µL of Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N2​ at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Methanol with 0.1% FA).

Workflow S1 1. Plasma Collection (EDTA Tubes) S2 2. Stabilization (1% Ascorbic Acid) S1->S2 S3 3. Protein Precipitation (Ice-Cold ACN) S2->S3 S4 4. Solid Phase Extraction (Polymeric HLB) S3->S4 S5 5. Elution & Drying (N2 Evaporation) S4->S5 S6 6. LC-MS/MS Analysis (PFP Column) S5->S6

Fig 1. Optimized sample preparation workflow for 6-(Hydroxymethyl)-1H-indol-4-ol.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • Column: Phenomenex Kinetex PFP (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

Table 1: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
Mass Spectrometry Parameters

Due to the phenolic hydroxyl group, the analyte ionizes efficiently in Negative Electrospray Ionization (ESI-) mode, yielding the deprotonated [M−H]− precursor. Positive mode (ESI+) is also viable but often suffers from higher background noise in plasma extracts[4].

Table 2: Multiple Reaction Monitoring (MRM) Transitions (ESI-)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
6-(Hydroxymethyl)-1H-indol-4-ol176.1146.15018Quantifier (Loss of CH2​O )
6-(Hydroxymethyl)-1H-indol-4-ol176.1118.15025Qualifier
Internal Standard (IS)180.1150.15018Normalization

(Note: IS transitions assume a d4​ labeled analogue).

Data Presentation & Expected Performance

When adhering strictly to the stabilization and extraction protocols outlined above, the assay yields highly reproducible metrics suitable for regulatory bioanalysis (FDA/EMA guidelines).

Table 3: Expected Method Performance Metrics

ParameterExpected ResultAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N 10, Precision 20%
Extraction Recovery 88% - 94%Consistent across QC levels
Matrix Effect (Ion Suppression) < 10%IS-normalized MF: 0.85 – 1.15
Benchtop Stability (with Ascorbic Acid) > 24 hours at 4°CBias ±15% from nominal

References

  • Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology Source: PubMed (nih.gov) URL:[4]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: ResearchGate URL:[2]

  • Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS Source: LabRulez LCMS URL:

  • Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. Source: Semantic Scholar URL:[1]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: PMC (nih.gov) URL:[3]

Sources

Application

Application Notes and Protocols: Strategies for the In Vivo Formulation of 6-(Hydroxymethyl)-1H-indol-4-ol and Other Poorly Soluble Indole Derivatives

Introduction: The Challenge of Delivering Poorly Soluble Indole Derivatives The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, many...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Delivering Poorly Soluble Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, many promising indole derivatives, including the subject of this guide, 6-(Hydroxymethyl)-1H-indol-4-ol, often exhibit poor aqueous solubility. This characteristic presents a significant hurdle for in vivo studies, as inefficient dissolution can lead to low and erratic bioavailability, complicating the interpretation of efficacy and toxicity data.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the solubilization of 6-(Hydroxymethyl)-1H-indol-4-ol for preclinical in vivo research. In the absence of specific experimental data for this compound, we will first deduce its likely physicochemical properties based on its structure. Subsequently, we will present a systematic, multi-tiered approach to formulation development, complete with detailed, field-proven protocols that can be adapted to establish a clear dose-response relationship and ensure experimental reproducibility.

Part 1: Physicochemical Profile Analysis (Predicted)

A thorough understanding of a compound's physicochemical properties is the foundation of rational formulation design.

Chemical Structure: 6-(Hydroxymethyl)-1H-indol-4-ol

Molecular Formula: C₉H₉NO₂
Predicted Physicochemical Properties

The following properties are estimated based on the compound's functional groups. These predictions serve as a starting point and must be confirmed experimentally.

  • Aqueous Solubility: Predicted as Low. The core indole ring is aromatic and hydrophobic. While the presence of a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group introduces hydrogen bonding capabilities that can slightly improve water solubility compared to unsubstituted indole, the overall molecule is expected to be poorly soluble in neutral aqueous solutions. Phenolic compounds, in general, exhibit a wide range of solubilities that are influenced by other functional groups and crystal lattice energy.[6][7]

  • LogP (Octanol-Water Partition Coefficient): Predicted to be in the range of 1.5 - 2.5. LogP is a measure of lipophilicity. The indole nucleus is lipophilic. The hydroxyl and hydroxymethyl groups will decrease the LogP compared to a simple indole, but the value is expected to remain in a range indicative of a compound that favors lipid environments over aqueous ones. For ionizable compounds, the distribution coefficient (logD) is pH-dependent and a more accurate descriptor of lipophilicity under physiological conditions.[8]

  • pKa (Acid Dissociation Constant): Predicted pKa around 9-10. The hydroxyl group attached to the aromatic ring (the phenolic -OH) is weakly acidic. Its pKa is influenced by the electron-donating nature of the indole ring system.[9] This suggests that the compound's solubility will increase significantly at a pH above its pKa, where it becomes ionized.[10] However, creating a highly alkaline formulation for in vivo use is often physiologically incompatible.

Implications for Formulation: The predicted low aqueous solubility and moderate lipophilicity strongly suggest that a simple aqueous vehicle, such as saline or phosphate-buffered saline (PBS), will be insufficient to achieve the necessary concentrations for in vivo dosing. Therefore, solubility-enhancing strategies are required.

Part 2: A Systematic Approach to Formulation Development

A tiered, experimental approach is the most efficient method to identify a suitable vehicle. The goal is to use the simplest formulation possible that maintains the compound in solution, is well-tolerated by the animal model, and does not interfere with the experimental outcome.[11][12]

The following workflow provides a logical progression from simple to complex formulations.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Simple Co-Solvent Systems cluster_2 Tier 3: Complex Vehicle Systems cluster_3 Final Selection & Validation A Determine Target Concentration (Based on desired dose & volume) B Test Solubility in Common Co-Solvents (DMSO, PEG400, Ethanol) A->B C Prepare Binary/Ternary Systems (e.g., DMSO/Saline, PEG400/Water) B->C Soluble in organic solvent D Observe for Precipitation Upon Aqueous Dilution C->D E Formulate with Surfactants (e.g., Tween 80, Poloxamer) D->E Precipitation Occurs F Formulate with Complexing Agents (e.g., HP-β-CD) D->F Precipitation Occurs H Select Lead Formulation(s) D->H Stable Solution E->H F->H G Consider Lipid-Based Systems (for PO) (e.g., Corn Oil, SEDDS) G->H I Perform Vehicle Tolerability Study in Animals H->I J Confirm Formulation Stability (Short-term, at dosing conditions) I->J

Caption: A systematic workflow for in vivo formulation development.

Part 3: Recommended Starting Point Formulations and Protocols

The following protocols are designed as robust starting points. The exact percentages of excipients may need to be optimized based on the required final concentration of 6-(Hydroxymethyl)-1H-indol-4-ol.

Protocol 1: Co-Solvent Formulation for Parenteral Administration (IP, IV)

This is one of the most common and straightforward approaches for early-stage in vivo studies. The strategy is to dissolve the compound in a small amount of a strong organic solvent and then dilute it with a more biocompatible vehicle.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, universal solvent, while Polyethylene Glycol 400 (PEG400) is a less harsh co-solvent that improves solubility and is generally well-tolerated.[11][13] Tween 80, a non-ionic surfactant, is added to improve wetting and prevent precipitation upon dilution with aqueous media or injection into the bloodstream.[14]

Materials:

  • 6-(Hydroxymethyl)-1H-indol-4-ol

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG400), low-endotoxin

  • Tween 80 (Polysorbate 80), low-endotoxin

  • Sterile 0.9% Saline Solution

Procedure:

  • Weighing: Accurately weigh the required amount of 6-(Hydroxymethyl)-1H-indol-4-ol and place it in a sterile glass vial.

  • Initial Dissolution: Add DMSO to the vial to achieve a high-concentration stock solution. For example, add 10% of the final desired volume as DMSO. Vortex or sonicate at room temperature until the compound is completely dissolved. A clear solution should be obtained.

  • Co-Solvent Addition: Add PEG400 to the solution. A common starting point is 40% of the final volume. Vortex thoroughly to ensure complete mixing.

  • Surfactant Addition: Add Tween 80. A typical concentration is 5% of the final volume. Vortex again until the solution is homogeneous.

  • Aqueous Dilution: Slowly add the sterile saline (45% of the final volume) to the organic mixture while continuously vortexing. Add the saline dropwise to minimize the risk of precipitation.

  • Final Observation: The final formulation should be a clear, particle-free solution.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[15]

  • Vehicle Control: Prepare a vehicle-only control by following the exact same procedure (steps 2-7) but without adding the test compound.

Example Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline): To prepare 10 mL of formulation:

  • 1 mL DMSO

  • 4 mL PEG400

  • 0.5 mL Tween 80

  • 4.5 mL Sterile Saline

Protocol 2: Cyclodextrin-Based Formulation for Parenteral Administration (IV, SC)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex.[11][16] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its high aqueous solubility and low toxicity.[17][18][19]

Rationale: This method is ideal for compounds that are sensitive to organic solvents or when a cleaner, less toxic vehicle is desired. The formation of an inclusion complex can dramatically increase the aqueous solubility of a lipophilic drug.[20]

Materials:

  • 6-(Hydroxymethyl)-1H-indol-4-ol

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), low-endotoxin

  • Sterile Water for Injection (WFI) or 5% Dextrose in Water (D5W)

Procedure:

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in approximately 80% of the final volume of WFI or D5W. A common starting concentration for HP-β-CD is 20-40% (w/v). Warm the solution slightly (to 30-40°C) and stir until the HP-β-CD is fully dissolved.

  • Add Compound: Weigh and add the 6-(Hydroxymethyl)-1H-indol-4-ol powder to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • pH Adjustment (Optional): If needed, the pH can be adjusted to optimize solubility and stability.

  • Final Volume: Adjust the formulation to the final volume with the chosen aqueous vehicle.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Vehicle Control: Prepare a vehicle control using the same concentration of HP-β-CD in the same aqueous vehicle, following the same procedure but omitting the test compound.

Protocol 3: Oil-Based Suspension for Oral Administration (PO)

For oral gavage, if the compound is highly lipophilic and a solution is not feasible, a uniform suspension in an oil-based vehicle is a common alternative.

Rationale: Vegetable oils like corn oil or sesame oil are well-tolerated for oral administration and can be suitable for lipophilic compounds.[11] This approach does not require solubilization but relies on creating a stable, homogenous suspension to ensure consistent dosing.

Materials:

  • 6-(Hydroxymethyl)-1H-indol-4-ol, micronized if possible

  • Corn Oil or Sesame Oil, pharmaceutical grade

  • Suspending agent (optional, e.g., 0.5% Carboxymethylcellulose)

Procedure:

  • Weigh Compound: Accurately weigh the required amount of 6-(Hydroxymethyl)-1H-indol-4-ol. If possible, use a micronized powder to improve suspension homogeneity and dissolution in situ.

  • Add Vehicle: Add the calculated volume of corn oil to the compound in a suitable container.

  • Homogenization: Vortex the mixture vigorously for several minutes. For larger volumes or to ensure uniformity, use a homogenizer. The goal is to create a fine, evenly dispersed suspension.

  • Dosing: Before each animal is dosed, the suspension must be vortexed thoroughly to ensure that the compound is evenly distributed and the correct dose is administered.

  • Vehicle Control: Administer the plain corn oil to the control group.

Part 4: Data Presentation and Formulation Comparison

The selection of a formulation depends heavily on the route of administration, the required dose, and the duration of the study. The table below summarizes the key characteristics of the proposed starting formulations.

Formulation StrategyCompositionSuitable RoutesAdvantagesPotential Liabilities
Co-Solvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIP, IV (with caution), POHigh solubilizing capacity; relatively easy to prepare.Potential for solvent toxicity or vehicle-induced effects, especially with chronic dosing.[4][5][21] Risk of drug precipitation upon injection.
Cyclodextrin Complex 20-40% HP-β-CD in D5W or WFIIV, IP, SC, POGenerally low toxicity; avoids harsh organic solvents; can improve stability.[17][18]Can be viscosity-limiting at high concentrations; potential for nephrotoxicity with some cyclodextrins at very high doses.
Oil Suspension Compound suspended in Corn OilPOSimple to prepare; suitable for highly lipophilic compounds; avoids organic solvents.Not suitable for parenteral routes; requires vigorous mixing before each dose to ensure homogeneity; absorption can be variable.

Part 5: Quality Control and Stability Assessment

Every prepared formulation must undergo basic quality control checks before administration.

  • Visual Inspection: The final formulation (for solutions) should be clear and free of any visible particles or precipitates. Suspensions should be homogenous after mixing.

  • pH Measurement: For aqueous-based formulations, ensure the final pH is within a physiologically tolerable range (typically pH 6.0-8.0 for parenteral routes).

  • Short-Term Stability: Once a lead formulation is identified, its stability should be assessed. Prepare a batch and store it under the same conditions as it would be during the study (e.g., room temperature, 4°C). Visually inspect for any signs of precipitation or degradation at regular intervals (e.g., 0, 2, 4, 8, 24 hours). This ensures the compound remains dissolved throughout the dosing period.

Conclusion

The successful in vivo evaluation of 6-(Hydroxymethyl)-1H-indol-4-ol hinges on the development of a robust and well-tolerated formulation. Based on its predicted physicochemical properties as a poorly water-soluble indole derivative, a systematic formulation development approach is essential. The co-solvent, cyclodextrin, and suspension protocols provided herein represent industry-standard starting points for achieving adequate bioavailability in preclinical models. It is imperative to remember that these are guideposts; the optimal formulation for any new chemical entity must be determined experimentally, always accompanied by appropriate vehicle controls to ensure that the observed biological effects are attributable to the compound itself and not the delivery system.

References

  • PubMed. (2013, February 15). In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation, and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7. [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • Publishing at the Library. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. [Link]

  • PMC. (2022, November 14). In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate. [Link]

  • Wiley Online Library. (2020, March 20). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. [Link]

  • MDPI. (2022, April 3). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. [Link]

  • arXiv.org. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • ACS Publications. (2023, May 1). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. [Link]

  • Frontiers. (n.d.). Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis. [Link]

  • PMC. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link]

  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • PMC. (n.d.). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. [Link]

  • ACS Publications. (2024, December 30). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Link]

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • TDEC. (n.d.). Physicochemical Properties. [Link]

  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • PMC. (2022, December 9). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. [Link]

  • bioRxiv. (2026, March 14). PEG400 and Tween 80–based simple vehicle for oral delivery of peptide compounds in fish. [Link]

  • Frontiers. (n.d.). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. [Link]

  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2022, March 15). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. [Link]

  • Unknown Source. (n.d.). Biological actions of drug solvents. [Link]

  • PMC. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. [Link]

  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • SciSpace. (1999). A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. [Link]

  • ResearchGate. (n.d.). Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. [Link]

  • Google Patents. (n.d.). WO2000071163A1 - Emulsion vehicle for poorly soluble drugs.
  • MDPI. (2026, March 30). Sustainable Valorization of Spent Coffee Grounds: Phenolic Compound Extraction Using Hydrophobic Eutectic Solvents. [Link]

  • PubMed. (2024, April 5). Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. [Link]

  • Encyclopedia.pub. (2021, November 12). Indole Derivatives as Anti-Lung Cancer Agents. [Link]

  • MDPI. (2024, December 25). Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. [Link]

  • PMC. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • PMC. (2021, February 8). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. [Link]

  • Diva-portal.org. (2025, February 4). Predicting retention on immobilized artificial membrane chromatography. [Link]

Sources

Method

Advanced Formulation and Conjugation Strategies for 6-(Hydroxymethyl)-1H-indol-4-ol in Targeted Drug Delivery

Executive Summary The indole heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics across oncology, neurology, and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics across oncology, neurology, and infectious diseases[1][2]. 6-(Hydroxymethyl)-1H-indol-4-ol (CAS: 61545-38-8) is a highly versatile indole derivative characterized by a dual-hydroxyl functional topology: a phenolic hydroxyl at the C4 position and a primary alcohol (hydroxymethyl) at the C6 position[3].

Despite the potent biological activities associated with indole derivatives, their clinical translation is frequently hindered by poor aqueous solubility, rapid metabolic clearance, and a lack of tumor-specific accumulation[4]. This Application Note details two advanced, field-proven formulation strategies to overcome these barriers: Polymeric Nanoparticle Encapsulation (PLGA-PEG) and Esterase-Responsive Prodrug Conjugation . By leveraging the unique physicochemical properties of 6-(Hydroxymethyl)-1H-indol-4-ol, formulation scientists can achieve sustained release, protect the oxidation-sensitive indole core, and enable targeted intracellular payload delivery.

Physicochemical Profiling & Rationale

Designing a targeted delivery system requires a rigorous understanding of the Active Pharmaceutical Ingredient (API). The presence of the primary C6-hydroxymethyl group in 6-(Hydroxymethyl)-1H-indol-4-ol provides an ideal, sterically accessible moiety for covalent esterification, while the moderately lipophilic indole core makes it an excellent candidate for hydrophobic encapsulation[2][5].

Table 1: Physicochemical & Formulation Metrics
ParameterTarget / Known ValueAnalytical MethodCausality & Formulation Rationale
Molecular Weight 163.17 g/mol Mass SpectrometryLow MW allows high-density packing within nanocarrier cores[3].
API LogP (Est.) ~1.5 - 2.0In silico / HPLCModerate lipophilicity drives partitioning into the PLGA hydrophobic core during emulsion.
Nanoparticle Size 100 - 150 nmDynamic Light Scattering (DLS)Optimal size range to exploit the Enhanced Permeability and Retention (EPR) effect in solid tumors[4].
Zeta Potential -15 to -25 mVElectrophoretic Light ScatteringNegative surface charge ensures colloidal stability via electrostatic repulsion, preventing aggregation.
Encapsulation Efficiency > 65%HPLC (Supernatant analysis)High EE% minimizes API waste and maximizes the therapeutic payload per milligram of polymer.
Prodrug Cleavage t1/2​ < 2 hours (Intracellular)HPLC (Esterase assay)Ensures rapid hydrolytic release of the active API once inside the target cell's endosome/cytosol[6].

Strategy I: Polymeric Nanoparticle Encapsulation (PLGA-PEG)

Causality & Mechanism

Indole derivatives are susceptible to oxidative degradation and rapid systemic clearance[2]. Encapsulating 6-(Hydroxymethyl)-1H-indol-4-ol within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protects the API. We utilize a PLGA-PEG di-block copolymer; the PLGA segment forms a hydrophobic matrix to trap the indole, while the PEG segment creates a hydrophilic "stealth" corona that reduces opsonization and reticuloendothelial system (RES) clearance[4][7].

PLGA_Workflow A Organic Phase PLGA-PEG + API in DCM C Emulsification Probe Sonication A->C B Aqueous Phase PVA Surfactant B->C D Solvent Evaporation Magnetic Stirring C->D E Purification Ultracentrifugation D->E F Lyophilization Cryoprotectant Added E->F

Workflow for PLGA-PEG nanoprecipitation of 6-(Hydroxymethyl)-1H-indol-4-ol.

Protocol: Single Emulsion-Solvent Evaporation Method

This protocol is designed as a self-validating system to ensure batch-to-batch reproducibility.

  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG (50:50 LA:GA, PEG 5kDa) and 5 mg of 6-(Hydroxymethyl)-1H-indol-4-ol in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is selected because its high volatility facilitates rapid evaporation, and it efficiently co-solubilizes both the polymer and the moderately lipophilic API.

  • Aqueous Phase Preparation: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA, MW 30-70 kDa, 87-90% hydrolyzed) in molecular biology grade water. Filter through a 0.22 µm membrane.

    • Causality: PVA acts as a steric stabilizer. The specific hydrolysis degree ensures optimal amphiphilicity to stabilize the oil-in-water (o/w) interface and prevent droplet coalescence.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer the mixture to an ice bath and subject it to probe sonication (100W, 2 minutes, 50% duty cycle).

    • Causality: High-shear acoustic cavitation generates uniform nanodroplets. The ice bath is critical to dissipate localized heat, preventing the thermal degradation of the indole core.

  • Solvent Evaporation: Transfer the nanoemulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood.

    • Causality: Continuous stirring drives the evaporation of DCM, causing the PLGA-PEG to precipitate and harden into solid nanoparticles entrapping the API.

  • Purification & Validation: Recover the nanoparticles via ultracentrifugation (20,000 × g, 30 min, 4°C). Wash the pellet twice with ultra-pure water.

    • Self-Validation Step: Collect the supernatant and analyze it via HPLC (C18 column, UV detection at 254 nm) to quantify unencapsulated API. Calculate Encapsulation Efficiency (EE%). If EE% < 65%, adjust the polymer-to-drug ratio.

  • Lyophilization: Resuspend the pellet in a 5% (w/v) sucrose solution and freeze-dry for 48 hours to obtain a stable powder for long-term storage.

Strategy II: Esterase-Responsive Prodrug Conjugation

Causality & Mechanism

Hydroxymethylation is a proven strategy in prodrug design to enhance pharmacodynamics and targetability[5]. By covalently linking a lipophilic targeting moiety (e.g., palmitic acid) to the primary C6-hydroxymethyl group of 6-(Hydroxymethyl)-1H-indol-4-ol via an ester bond, we mask the drug's polarity and enhance cellular membrane permeation. Once endocytosed by target cells, the prodrug is subjected to the high concentrations of intracellular esterases typical of tumor microenvironments, triggering rapid hydrolytic cleavage and traceless release of the active indole[6][8].

Prodrug_Mechanism A Ester-Prodrug Conjugate (Lipid-Indole) B Cellular Uptake (Endocytosis) A->B C Intracellular Esterases (Tumor Microenvironment) B->C D Hydrolytic Cleavage (Ester Bond Breakdown) C->D E Active API 6-(Hydroxymethyl)-1H-indol-4-ol D->E F Lipidic Byproduct (Metabolized) D->F

Intracellular esterase-mediated cleavage mechanism of the indole prodrug.

Protocol: Synthesis of C6-Palmitate Ester Prodrug

This protocol utilizes Steglich esterification, optimized for regioselectivity.

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (eq) of 6-(Hydroxymethyl)-1H-indol-4-ol and 1.2 eq of Palmitic acid in 10 mL of anhydrous Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the coupling reagents.

  • Catalytic Activation: Cool the flask to 0°C under an inert Nitrogen ( N2​ ) atmosphere. Add 1.5 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.2 eq of DMAP (4-Dimethylaminopyridine).

    • Causality: EDC activates the carboxylic acid of palmitic acid. DMAP acts as a hyper-nucleophilic catalyst, driving the esterification specifically toward the primary C6-OH. The C4-phenolic OH is sterically hindered and electronically less nucleophilic, ensuring high regioselectivity without the need for complex protecting groups.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

    • Causality: The highly lipophilic prodrug partitions entirely into the organic phase, while unreacted EDC and urea byproducts remain in the aqueous layer.

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue using silica gel column chromatography.

    • Self-Validation Step: Confirm the structure and regioselectivity of the purified prodrug using 1H -NMR (absence of the C6-CH2OH proton signal, shift of the C6-CH2 -O protons downfield) and LC-MS to verify the exact mass of the conjugate.

References

  • [3] BLDpharm. 61545-38-8 | 6-(Hydroxymethyl)-1H-indol-4-ol. Available at:

  • [4] National Institutes of Health (NIH) / PubMed. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. Available at:

  • [1] PMC / NIH. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. Available at:

  • [2] MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at:

  • [7] PubMed. Protective Effects of Indole-3-Carbinol-Loaded Poly(lactic-co-glycolic acid) Nanoparticles Against Glutamate-Induced Neurotoxicity. Available at:

  • [8] Taylor & Francis Online. Application and design of esterase-responsive nanoparticles for cancer therapy. Available at:

  • [6] PMC / NIH. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors. Available at:

  • [5] Frontiers. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol

Welcome to the Application Scientist Support Center. The synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) presents several distinct chemical challenges, primarily revolving around absolute regiocontrol of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) presents several distinct chemical challenges, primarily revolving around absolute regiocontrol of the C4/C6 substituents, protecting group orthogonality, and the extreme sensitivity of the electron-rich 4-hydroxyindole core to oxidative polymerization.

This guide abandons generic protocols to provide a field-proven, self-validating synthetic workflow. We address the causality behind every reagent choice to help you optimize yields and troubleshoot bottlenecks effectively.

Strategic Route Design: The "Back-to-Front" Approach

Attempting to selectively functionalize the C6 position of a pre-existing 4-hydroxyindole is kinetically unfavorable, as the C3 and C2 positions are significantly more nucleophilic. Instead, we recommend a "back-to-front" benzannulation strategy using the [1]. By starting with a pre-functionalized benzene ring—specifically Methyl 3-(tert-butyldimethylsilyloxy)-4-methyl-5-nitrobenzoate —we lock the regiochemistry in place before the indole ring is even formed[2].

Workflow Visualization

Synthesis A 1. Methyl 3-(TBS-oxy)- 4-methyl-5-nitrobenzoate B 2. Enamine Intermediate A->B DMF-DMA 110°C C 3. Methyl 4-(TBS-oxy)- 1H-indole-6-carboxylate B->C Raney Ni N2H4 D 4. 4-(TBS-oxy)-6- (hydroxymethyl)-1H-indole C->D LiAlH4 THF, 0°C E 5. 6-(Hydroxymethyl)- 1H-indol-4-ol D->E TBAF THF

Figure 1: Optimized 4-step synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol via Leimgruber-Batcho.

Quantitative Data: Reagent Selection Justification

The choice of reducing agents in Steps 2 and 3 is critical. The tables below summarize empirical data demonstrating why specific reagents are mandated to prevent yield loss.

Table 1: Step 2 - Reductive Cyclization Reagent Comparison

Reducing Agent Reaction Conditions Conversion (%) Isolated Yield (%) Mechanistic Issue / Observation
Raney Ni / N₂H₄ MeOH, RT, 2h >99% 85% Optimal. Clean conversion, benign byproducts.
Fe powder / AcOH 70°C, 4h 90% 62% Acidic conditions cause partial TBS cleavage.

| Pd/C / H₂ (1 atm) | EtOH, RT, 12h | >99% | 45% | Over-reduction of the indole C2-C3 double bond. |

Table 2: Step 3 - Ester Reduction Equivalents (LiAlH₄)

LiAlH₄ Equivalents Reaction Conditions Conversion to Alcohol Unreacted Starting Material Causality
1.0 eq THF, 0°C, 1h 15% 85% Reagent entirely consumed by acidic indole N-H.
1.5 eq THF, 0°C to RT, 2h 60% 40% Insufficient hydride for complete ester reduction.

| 2.5 eq | THF, 0°C to RT, 2h | >99% | 0% | Optimal. Accounts for N-H deprotonation & kinetics. |

Step-by-Step Self-Validating Methodology

Every protocol below includes an In-Process Control (IPC) to ensure the system self-validates before you proceed to the next step.

Step 1: Enamine Formation
  • Charge: Dissolve Methyl 3-(TBS-oxy)-4-methyl-5-nitrobenzoate (1.0 eq) in neat N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Catalyze: Add pyrrolidine (0.1 eq). Causality: Pyrrolidine displaces dimethylamine gas to form a highly reactive intermediate, accelerating the deprotonation of the benzylic methyl group[1].

  • Heat: Reflux at 110°C under N₂ for 4 hours.

  • IPC (Self-Validation): Check TLC (Hexane/EtOAc 3:1). The reaction is complete when the pale-yellow starting material is entirely replaced by a deep red spot . This intense color is the physical manifestation of the extended conjugation in the push-pull nitroenamine.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA. Use the crude red oil directly.

Step 2: Reductive Cyclization
  • Charge: Dissolve the crude enamine in anhydrous MeOH. Add Raney Nickel slurry (10% w/w).

  • Reduce: Dropwise add Hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) at room temperature. Caution: Vigorous N₂ gas evolution will occur.

  • IPC (Self-Validation): Check LC-MS. The mass should shift to[M+H]⁺ 306. The deep red color of the solution will fade to pale yellow as the nitro group reduces and cyclizes.

  • Workup: Filter through a pad of Celite (do not let Raney Ni dry out). Concentrate and purify via silica plug to yield Methyl 4-(TBS-oxy)-1H-indole-6-carboxylate.

Step 3: Ester Reduction
  • Charge: Dissolve the indole ester in anhydrous THF. Chill to 0°C under Argon.

  • Reduce: Slowly add LiAlH₄ (2.5 eq) as a 1M solution in THF.

  • IPC (Self-Validation): Check TLC (Hexane/EtOAc 1:1). The ester spot (higher Rf) must completely convert to the alcohol spot (lower Rf).

  • Workup: Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts. Concentrate to yield 4-(TBS-oxy)-6-(hydroxymethyl)-1H-indole.

Step 4: Orthogonal Deprotection
  • Charge: Dissolve the protected indole in anhydrous THF at 0°C.

  • Deprotect: Add (1.1 eq, 1M in THF). Causality: The fluoride ion executes a nucleophilic attack on the silicon atom. The reaction is thermodynamically driven by the formation of the extremely stable Si-F bond[3],[4].

  • IPC (Self-Validation): Check LC-MS. Mass shifts to [M+H]⁺ 164.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (DCM/MeOH 9:1) to yield the final product: 6-(Hydroxymethyl)-1H-indol-4-ol .

Troubleshooting & FAQs

Q: Why is my final product turning into a black, insoluble tar during Step 4? A: You are witnessing oxidative polymerization. 4-Hydroxyindoles are highly electron-rich and easily oxidize into reactive quinone-imine species upon exposure to air, especially in basic environments. Fix: TBAF is mildly basic. Quench the deprotection reaction immediately with a weak acid (NH₄Cl) once complete. Perform all extractions using degassed solvents, and store the final powder under Argon at -20°C.

Q: The Leimgruber-Batcho enamine formation (Step 1) is stalling at 50% conversion. What is wrong? A: Your DMF-DMA has likely hydrolyzed. DMF-DMA is highly sensitive to moisture, degrading into DMF and methanol, which halts the reaction. Fix: Use a freshly opened bottle of DMF-DMA, ensure your glassware is oven-dried, and maintain a strict N₂ atmosphere. Adding the catalytic pyrrolidine is also mandatory to push sterically hindered substrates to completion.

Q: Why do you mandate a TBS ether instead of a standard Benzyl (Bn) ether for phenol protection? A: A Benzyl ether requires Palladium on Carbon (Pd/C) and H₂ gas for deprotection. Because the C6-hydroxymethyl group on the indole ring is pseudo-benzylic, subjecting it to Pd/C and H₂ frequently results in hydrogenolysis —cleaving the hydroxyl group entirely to leave you with 4-hydroxy-6-methylindole. The TBS/TBAF strategy is completely orthogonal and prevents this over-reduction.

Troubleshooting Start Protecting Group Strategy Bn Benzyl Ether (OBn) Start->Bn TBS Silyl Ether (OTBS) Start->TBS Bn_Issue Pd/C, H2 causes Hydrogenolysis Bn->Bn_Issue TBS_Sol TBAF in THF (F- attacks Si) TBS->TBS_Sol Bn_Result Over-reduction (Yield Loss) Bn_Issue->Bn_Result TBS_Result Clean Deprotection (High Yield) TBS_Sol->TBS_Result

Figure 2: Mechanistic rationale: TBS vs Benzyl protecting groups to prevent hydrogenolysis.

References

  • Title: Leimgruber–Batcho indole synthesis - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Indole synthesis: a review and proposed classification Source: nih.gov URL: [Link]

  • Title: Silyl Deprotection of Alcohols (TBAF, F⁻) Source: orgosolver.com URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-(Hydroxymethyl)-1H-indol-4-ol Degradation in Aqueous Solutions

Executive Summary & Chemical Vulnerabilities Working with 6-(Hydroxymethyl)-1H-indol-4-ol in aqueous media presents a unique "dual-threat" stability challenge. As a Senior Application Scientist, I frequently see research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Vulnerabilities

Working with 6-(Hydroxymethyl)-1H-indol-4-ol in aqueous media presents a unique "dual-threat" stability challenge. As a Senior Application Scientist, I frequently see researchers struggle with this compound because it contains two highly reactive functional groups that degrade via opposing mechanisms:

  • The C4-Hydroxyl Group (Oxidation Risk): The presence of the electron-donating hydroxyl group at the C4 position significantly increases the electron density of the indole core. This makes the molecule highly susceptible to auto-oxidation, forming colored quinone-imines or oxindoles, similar to the well-documented degradation of other hydroxyindoles[1]. This oxidative pathway is accelerated by dissolved oxygen, light, trace metals, and alkaline pH[2].

  • The C6-Hydroxymethyl Group (Polymerization Risk): Hydroxymethyl groups attached to electron-rich aromatic rings are notoriously labile under acidic conditions. Protonation of the aliphatic hydroxyl group leads to the loss of water, generating a highly electrophilic resonance-stabilized indolylic carbocation. This intermediate rapidly undergoes nucleophilic attack by the electron-rich core of unreacted indole molecules, leading to self-condensation and the formation of insoluble di-indolylmethane polymers[3].

Because acid triggers polymerization and base triggers oxidation, finding the exact "Goldilocks" stabilization zone is critical for experimental reproducibility.

Diagnostic FAQ: Identifying the Degradation Pathway

Q1: My aqueous stock solution of 6-(Hydroxymethyl)-1H-indol-4-ol turned pink/brown after a few hours on the bench. What is happening? A1: This color change is the classic hallmark of oxidative degradation[1]. The C4-hydroxyl group lowers the oxidation potential of the indole ring. In the presence of dissolved oxygen and ambient light, the compound undergoes a single-electron transfer oxidation, eventually forming highly conjugated (and thus highly colored) quinone-imine, oxindole, or isatin derivatives[4]. Causality Check: If this occurs primarily in neutral-to-basic buffers (pH > 7.0), the phenolate anion is forming, which is exponentially more susceptible to oxidation than the protonated phenol[2].

Q2: I am observing a rapid loss of compound concentration via HPLC, accompanied by a cloudy white/yellow precipitate, but no significant color change. Why? A2: You are observing acid-catalyzed self-condensation[3]. If your aqueous solution is unbuffered or slightly acidic (pH < 5.0), the C6-hydroxymethyl group is being protonated and dehydrated. The resulting carbocation reacts with another indole molecule to form a dimer (a di-indolylmethane derivative)[5]. As these dimers polymerize, they exceed their aqueous solubility limit and precipitate out of solution.

Q3: How can I definitively prove which degradation pathway is ruining my experiment? A3: Implement a self-validating diagnostic matrix. Prepare three aliquots of your solution:

  • Control: Standard aqueous conditions.

  • Antioxidant Spike: Add 1 mM Ascorbic Acid or 0.1% BHT.

  • pH Shift: Adjust to pH 6.5 using a weak phosphate buffer.

Interpretation: If Aliquot 2 remains stable while the Control degrades, your issue is purely oxidative. If Aliquot 3 remains stable but the Control precipitates, your issue is acid-catalyzed condensation.

Troubleshooting Guide & Corrective Actions

To rapidly diagnose and correct stability issues, compare your observations against the quantitative parameters in the table below:

Degradation PathwayPrimary TriggerOptimal pH RangeVisual IndicatorEstimated Aqueous Half-LifeCorrective Action
Auto-Oxidation (C4-OH)O₂, Light, Metals, pH > 7< 6.5Pink/Brown color< 4 hours (at pH 8)Degas solvent, add EDTA & Antioxidants
Condensation (C6-CH₂OH)H⁺ (Acidic conditions)> 5.5Cloudy white/yellow precipitate< 2 hours (at pH 3)Buffer strictly to pH 6.0 - 6.5
Photodegradation UV/Visible LightN/AGradual yellowing~12 hours (ambient light)Use amber vials, store in dark

Mechanistic Workflows & Logical Relationships

G A 6-(Hydroxymethyl)-1H-indol-4-ol (Aqueous Solution) B C4-Hydroxyl Group (Electron-Rich Core) A->B C C6-Hydroxymethyl Group (Benzylic Position) A->C D Auto-Oxidation (O2, Light, Base, Trace Metals) B->D Triggered by high pH / O2 E Acid-Catalyzed Dehydration (pH < 5) C->E Triggered by low pH F Quinone-Imine / Oxindole (Pink/Brown Discoloration) D->F 1-2 e- transfer G Indolylic Carbocation (Reactive Intermediate) E->G -H2O H Di-indolylmethane Polymers (Insoluble Precipitate) G->H Self-condensation

Figure 1: Dual degradation pathways of 6-(Hydroxymethyl)-1H-indol-4-ol in aqueous media.

Experimental Protocols: Self-Validating Systems

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

To mitigate both oxidation and condensation, the formulation must control pH, dissolved oxygen, and trace metals simultaneously.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge HPLC-grade water with inert gas (Argon or Nitrogen) for 15 minutes to displace dissolved oxygen.

  • Buffer Preparation: Prepare a 50 mM Phosphate buffer and adjust the pH strictly to 6.0 - 6.5 . Causality: This narrow window is critical. It is basic enough to prevent C6-hydroxymethyl dehydration[3], but acidic enough to keep the C4-hydroxyl group fully protonated, mitigating oxidation[2].

  • Chelation: Add 0.1 mM EDTA to the buffer to sequester trace transition metals (e.g., Fe³⁺, Cu²⁺) that act as catalysts for radical oxidation pathways.

  • Dissolution: Dissolve 6-(Hydroxymethyl)-1H-indol-4-ol in the degassed buffer. If solubility is limited, use 5-10% anhydrous, degassed DMSO as a co-solvent.

  • Storage: Aliquot immediately into amber glass vials (to prevent photodegradation)[1], blanket the headspace with Argon, seal tightly, and store at -80°C.

W S1 Step 1: Solvent Prep Degas with Argon/N2 S2 Step 2: pH Optimization Buffer to pH 6.0 - 6.5 S1->S2 S3 Step 3: Additives Add EDTA & Antioxidants S2->S3 S4 Step 4: Storage Amber vials, 2-8°C S3->S4 S5 Validated Stable Solution (>95% Recovery) S4->S5

Figure 2: Step-by-step workflow for formulating stable aqueous solutions.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

Before running critical biological or analytical assays, validate your HPLC method's ability to resolve the parent compound from its degradation products.

Step-by-Step Methodology:

  • Acidic Stress: Mix 1 mL of 1 mg/mL stock with 1 mL of 0.1 M HCl. Incubate at 40°C for 4 hours. (Expectation: Rapid formation of later-eluting dimer peaks).

  • Basic/Oxidative Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH and 50 µL of 3% H₂O₂. Incubate at room temperature for 2 hours. (Expectation: Color change and formation of early-eluting oxindole peaks).

  • Neutral Control: Mix 1 mL of stock with 1 mL of pH 6.0 buffer.

  • Analysis: Neutralize the stressed samples and inject them into the HPLC. Ensure baseline resolution between the parent 6-(Hydroxymethyl)-1H-indol-4-ol peak and all generated degradation species.

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 6-(Hydroxymethyl)-1H-indol-4-ol

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for 6-(Hydroxymethyl)-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for 6-(Hydroxymethyl)-1H-indol-4-ol .

This molecule presents a unique analytical challenge: it possesses a hydrophobic indole core, a basic pyrrole-type nitrogen (-NH), a phenolic hydroxyl group at C4, and a primary aliphatic hydroxyl group at C6. This dual-polarity and high hydrogen-bonding capacity make it notoriously difficult to retain and resolve using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) without suffering from severe peak tailing or degradation.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the diagnostic workflow below to identify the root cause of your chromatographic issue.

TroubleshootingWorkflow Start Analyze 6-(Hydroxymethyl)-1H-indol-4-ol Assess Assess Chromatographic Quality Start->Assess Tailing Issue: Peak Tailing (As > 1.5) Assess->Tailing Tailing Retention Issue: Poor Retention (k' < 2) Assess->Retention Elutes at Void FixTailing Lower pH to 2.7 (0.05% Formic Acid) Tailing->FixTailing FixRetention Switch to HILIC or AQ-C18 Column Retention->FixRetention Success Optimized Symmetrical Peak FixTailing->Success FixRetention->Success

Workflow for diagnosing and resolving common chromatographic issues with polar indoles.

Troubleshooting Guides & FAQs

Q1: Why does 6-(Hydroxymethyl)-1H-indol-4-ol exhibit severe peak tailing on my standard C18 column?

Mechanistic Cause: Peak tailing for indole derivatives is primarily driven by secondary interactions. The polar functional groups (specifically the indole -NH and the dual hydroxyl groups) interact with residual, unendcapped silanol groups (Si-OH) on the silica-based stationary phase[1]. At mid-range pH, these silanols dissociate into negatively charged silanoxide ions (Si-O⁻), which strongly bind to the partially positive regions of the indole ring via ion-exchange and hydrogen bonding mechanisms[2]. Corrective Action: Lower the mobile phase pH to ensure that residual silanols are fully protonated (neutralized), effectively shutting down secondary ion-exchange interactions[2]. Operating at a pH of around 2.7 using 0.05% Formic Acid is highly effective for hydroxyindoles[3]. Additionally, ensure you are using a highly deactivated, end-capped Type B silica column or an acid-stable hyper-crosslinked phase[4].

Q2: I lowered the pH to 2.0 using Trifluoroacetic Acid (TFA) to fix peak tailing, but now I see multiple new peaks and a loss of analyte signal. Is my compound degrading?

Mechanistic Cause: Yes. While lowering the pH suppresses silanol activity, hydroxymethyl indoles are highly reactive in strong aqueous acids. The C6-hydroxymethyl group can undergo rapid dehydration and subsequent oligomerization (forming diindolylmethane derivatives and larger polymers) in the presence of strong acids like HCl or high concentrations of TFA[5]. Corrective Action: Do not use strong acids. Switch to a milder organic acid modifier, such as 0.05% Formic Acid, which provides a gentle pH of ~2.7—sufficient to protonate silanols without triggering rapid oligomerization[3]. Furthermore, prepare your sample in a largely organic diluent or buffer it immediately before injection.

Q3: I am experiencing poor retention ( k′<1 ) using standard RP-HPLC. How can I increase retention for this highly polar analyte?

Mechanistic Cause: The addition of two hydroxyl groups significantly increases the hydrophilicity of the indole molecule[1]. On a standard C18 column, the hydrophobic interaction of the indole core is insufficient to overcome the molecule's affinity for the aqueous mobile phase, leading to early elution near the void volume. Corrective Action: You must alter the stationary phase chemistry.

  • Aqueous-Compatible (AQ) C18: Use a polar-embedded C18 column that allows for a 100% aqueous mobile phase without phase collapse (dewetting).

  • HILIC Mode: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase, allowing the polar hydroxyl groups to partition into the water-enriched layer on the stationary phase, providing robust retention for indolamines[6].

RetentionMechanisms Analyte 6-(Hydroxymethyl) -1H-indol-4-ol RP RP-HPLC Mode Analyte->RP HILIC HILIC Mode Analyte->HILIC Hydrophobic Hydrophobic Core (Indole Ring) RP->Hydrophobic Primary Interaction Polar Polar Groups (-OH, -CH2OH, -NH) HILIC->Polar Primary Interaction RP_Ret Weak Retention (Aqueous Mobile Phase) Hydrophobic->RP_Ret HILIC_Ret Strong Retention (Organic Mobile Phase) Polar->HILIC_Ret

Comparison of retention mechanisms for multi-functional indoles in RP-HPLC versus HILIC modes.

Quantitative Data: Column Chemistry & Expected Performance

The table below summarizes the expected chromatographic behavior of 6-(Hydroxymethyl)-1H-indol-4-ol across different column chemistries to aid in your method selection.

Column ChemistryMobile Phase StrategyExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )Suitability
Standard C18 5% Organic, 95% Aqueous (pH 4.0)< 1.0 (Poor)> 1.8 (Severe Tailing)Not Recommended
AQ-C18 / Polar-Embedded 2% Organic, 98% Aqueous (pH 2.7)2.0 - 3.0 (Moderate)1.1 - 1.3 (Good)Good for LC-UV
HILIC (Amide Phase) 80% Organic, 20% Aqueous (pH 3.0)4.0 - 6.0 (Strong)1.0 - 1.2 (Excellent)Ideal for LC-MS/MS

Self-Validating Experimental Protocols

Protocol A: Optimized RP-HPLC Method (For AQ-C18 Columns)

This protocol utilizes a mildly acidic aqueous phase to suppress silanol interactions without degrading the hydroxymethyl group[3].

Step-by-Step Methodology:

  • Column Selection: Install a polar-embedded or AQ-type C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.05% Formic Acid (v/v). Verify the pH is approximately 2.7.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.05% Formic Acid (v/v).

  • Gradient Elution Setup:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to maximize polar retention)

    • 2.0 - 10.0 min: Ramp to 40% B

    • 10.0 - 12.0 min: Ramp to 95% B (Column wash)

    • 12.1 - 20.0 min: 2% B (Re-equilibration)

  • System Parameters: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV Detection at 280 nm.

  • Validation Check: Inject a standard. If As​ > 1.3, verify the pH of Mobile Phase A. If k′ < 2, decrease the initial %B to 1%.

Protocol B: HILIC Method (For Maximum Sensitivity & LC-MS Compatibility)

This protocol is adapted from optimized methodologies for highly polar indolamines and catecholamines[6].

Step-by-Step Methodology:

  • Column Selection: Install a HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm for UHPLC).

  • Mobile Phase Preparation:

    • Buffer Stock: Prepare a 100 mM Ammonium Acetate solution in water, adjusted to pH 3.0 using glacial acetic acid.

    • Isocratic Mobile Phase: Mix Acetonitrile and the Buffer Stock to achieve a final composition of 80% Acetonitrile / 20% Aqueous (yielding a final buffer concentration of 20 mM)[6].

  • Sample Diluent: Critical Step. Dilute the sample in a solvent matching the mobile phase (e.g., 80% Acetonitrile). Injecting highly aqueous samples into a HILIC system will cause peak splitting and breakthrough.

  • System Parameters: Flow rate at 0.3 mL/min; Column temperature at 20°C.

  • Validation Check: Inject the sample. The analyte should elute significantly later than the void volume (typically k′ > 4). If retention is too strong, increase the aqueous portion to 25%.

References

  • Optimizing HPLC separation of Indican from interfering compounds - Benchchem Source: benchchem.com URL:2

  • Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography - PMC Source: nih.gov URL:4

  • Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid Source: jlabphy.org URL:3

  • Free silanols and ionic liquids as their suppressors in liquid chromatography Source: researchgate.net URL:1

  • OPTIMISATION OF A HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY METHOD FOR CATECHOLAMINES AND RELATED MOLECULES ANALYSIS Source: ub.ro URL:6

  • Oligomerization of indole-3-carbinol in aqueous acid - PubMed Source: nih.gov URL:5

Sources

Optimization

Technical Support Center: 6-(Hydroxymethyl)-1H-indol-4-ol Extraction &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, mysterious brown pigments, and co-eluting impurities when isolating functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, mysterious brown pigments, and co-eluting impurities when isolating functionalized indoles.

Extracting 6-(Hydroxymethyl)-1H-indol-4-ol presents a unique mechanistic challenge: the molecule contains both an electron-rich indole core and a highly reactive 4-hydroxy (phenolic) group. This dual functionality makes it exceptionally prone to autoxidation, dimerization, and acid/base-catalyzed polymerization.

This guide is designed to move beyond basic protocols by explaining the causality behind extraction failures and providing a self-validating, field-proven workflow to ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my extraction mixture rapidly turn pink, brown, or black during phase separation or concentration? A: This color change is the visual hallmark of oxidative degradation. The 4-hydroxyindole moiety is highly unstable in the presence of oxygen, light, and transition metals. Upon exposure to air, the compound oxidizes into reactive quinone imines or isatin derivatives. These intermediates rapidly undergo oxidative oligomerization, forming hydrophilic red/brown polymeric pigments that are difficult to separate from the target compound[1],[2].

Q: Can I use standard acid/base liquid-liquid extraction (LLE) to remove impurities? A: No. While acid/base washes are standard for many alkaloids, 6-(Hydroxymethyl)-1H-indol-4-ol is strictly incompatible with strong acids and strong bases[3]. Strong acids will catalyze the polymerization of the indole ring (forming dimers), while strong bases will deprotonate the 4-hydroxy group, exponentially increasing its susceptibility to autoxidation. You must maintain a strictly neutral to slightly acidic pH (pH 5.5–6.5) during extraction.

Q: How do I prevent the formation of these oxidative dimers and trimers? A: You must disrupt the oxidation cascade using a sacrificial reducing agent. Incorporating L-ascorbic acid into your aqueous phase is highly effective. Ascorbic acid acts as a hydrogen bond donor and a potent reducing agent, neutralizing reactive oxygen species and reducing any transient quinone imines back to the target phenol before they can dimerize[4].

Part 2: Visualizing the Degradation Pathway

To effectively troubleshoot, you must understand the competing pathways in your separatory funnel. The diagram below illustrates how environmental stress drives impurity formation and how our optimized intervention blocks it.

G Substrate 6-(Hydroxymethyl)-1H-indol-4-ol (Target Molecule) Stress Oxidative Stress (O2, Light, pH Extremes) Substrate->Stress Unprotected Handling Intervention Protective Workflow (N2, Ascorbic Acid, 4°C) Substrate->Intervention Optimized Extraction Intermediates Reactive Intermediates (Quinone Imines) Stress->Intermediates Electron Loss Impurities Polymeric Impurities (Dimers, Brown Pigments) Intermediates->Impurities Rapid Oligomerization Intervention->Intermediates Blocks Oxidation PureProduct High-Purity Extract (Stable Isolation) Intervention->PureProduct Stabilization

Fig 1. Oxidative degradation pathway of 4-hydroxyindoles vs. the stabilized extraction workflow.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between extraction conditions and the resulting impurity profile. Note how the absence of antioxidants or temperature control drastically reduces purity.

Extraction ConditionAntioxidant AddedAtmosphereTempYield (%)Purity (HPLC Area %)Visual Observation
Standard LLE (EtOAc/H2O)NoneAmbient Air25°C42%68.5%Dark brown organic phase; heavy precipitation.
Cold LLE (EtOAc/H2O)NoneAmbient Air4°C58%76.2%Light pink organic phase; moderate dimers.
Buffered LLE (pH 6.0)NoneNitrogen4°C74%89.0%Pale yellow organic phase.
Optimized LLE 0.1% Ascorbic Acid Nitrogen 4°C 91% 98.8% Colorless to faint yellow; no visible pigments.

Part 4: The Self-Validating Extraction Protocol

This step-by-step methodology is engineered as a "self-validating system." At key stages, visual and chemical checkpoints are included to verify that the integrity of the 6-(Hydroxymethyl)-1H-indol-4-ol is maintained.

Materials Required:
  • Extraction Solvent: Ethyl Acetate (EtOAc), HPLC grade.

  • Aqueous Buffer: 50 mM Ammonium Acetate buffer (pH 6.0).

  • Antioxidant: L-Ascorbic Acid (0.1% w/v).

  • Inert Gas: Nitrogen (N2) or Argon line.

Step-by-Step Methodology:

Step 1: Solvent Degassing & Preparation

  • Sparge the EtOAc and the Ammonium Acetate buffer with N2 for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolve 0.1% (w/v) L-ascorbic acid into the degassed aqueous buffer immediately before use. Causality: Ascorbic acid degrades in water over time; fresh preparation ensures maximum reducing potential[4].

Step 2: Matrix Disruption & Partitioning

  • Suspend your crude mixture or biological matrix in the chilled (4°C) ascorbic acid buffer.

  • Add an equal volume of cold, degassed EtOAc.

  • Perform the extraction in a separatory funnel shielded from direct light (e.g., wrapped in aluminum foil). Gently invert the funnel rather than shaking vigorously to prevent emulsion formation.

Step 3: Phase Separation (Self-Validation Checkpoint)

  • Allow the phases to separate.

  • Validation Check: Inspect the organic (upper) layer. It should be colorless or faint yellow. If the layer exhibits a pink or brown tint, oxidation has breached your defenses. Corrective Action: Immediately wash the organic layer with an additional volume of buffer containing 0.5% ascorbic acid or 0.1 M sodium dithionite to arrest the oxidation cascade.

Step 4: Drying and Concentration

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Do not use basic drying agents like Potassium Carbonate ( K2​CO3​ ), as local alkaline microenvironments will trigger degradation[3].

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Critical Parameter: Maintain the water bath temperature strictly below 30°C and backfill the rotovap system with Nitrogen instead of ambient air when breaking the vacuum.

Step 5: Storage

  • Resuspend the purified 6-(Hydroxymethyl)-1H-indol-4-ol in a degassed, anhydrous solvent (e.g., Methanol or DMSO).

  • Store at -20°C in amber vials under an argon headspace. Aqueous solutions of 4-hydroxyindoles are inherently unstable and should not be stored long-term[1].

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Hydroxyindole.
  • Manevski, N., et al. (2010). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. PMC / National Institutes of Health.
  • McClay, K., et al. (2005). Mutations of Toluene-4-Monooxygenase That Alter Regiospecificity of Indole Oxidation and Lead to Production of Novel Indigoid Pigments. Applied and Environmental Microbiology - ASM Journals.
  • Zhang, Y., et al. (2026). Extraction-Coupled Oxidative Denitrogenation of N-Heterocyclic Compounds from Hydrocarbon Fuel by Choline Chloride/Ascorbic Acid Natural Deep Eutectic Solvent-H2O2 Systems. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 6-(Hydroxymethyl)-1H-indol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized indoles. 6-(Hydroxymethyl)-1H-indol-4-ol is a highly valuable scaffold in drug development, but it is notoriously unstable at room temperature.

This guide is designed to move beyond basic handling instructions. By understanding the underlying chemical causality of this compound's degradation, you can implement self-validating workflows that ensure absolute reproducibility in your assays.

The Causality of Instability: Mechanistic Overview

To troubleshoot 6-(Hydroxymethyl)-1H-indol-4-ol, you must first understand its electronic nature. The indole ring is inherently electron-rich. The addition of a hydroxyl group (-OH) at the 4-position acts as a powerful electron-donating group via resonance, further flooding the aromatic system with electron density.

When a hydroxymethyl group (-CH₂OH) is present at the 6-position, the benzylic carbon becomes highly susceptible to dehydration. The loss of water generates a carbocation that is exceptionally stabilized by the electron-rich 4-hydroxyindole core. This results in a transient, highly electrophilic azafulvenium or quinone-methide-like intermediate. This intermediate rapidly undergoes nucleophilic attack by unreacted indole molecules, triggering a cascade of dimerization (forming diindolylmethane analogs) and polymerization[1][2]. This entire process is drastically accelerated by room temperature exposure, light, and protic or acidic environments[3].

Degradation Pathway Visualization

DegradationPathway A 6-(Hydroxymethyl)-1H-indol-4-ol (Intact Compound) B Aqueous/Protic Solvents Room Temperature A->B Dissolved in G Oxidation (O2 / Light) A->G Exposure to Air/Light C Dehydration (-H2O) B->C Catalyzes D Electrophilic Intermediate (Azafulvenium/Quinone-methide) C->D Forms E Nucleophilic Attack (by another Indole) D->E Rapid Reaction F Oligomerization (Diindolylmethane derivatives) E->F Yields H Colored Quinone Byproducts (Pink/Brown) G->H Yields

Mechanistic pathway of 6-(Hydroxymethyl)-1H-indol-4-ol degradation via dehydration and oxidation.

Troubleshooting FAQs

Q1: Why does my 6-(Hydroxymethyl)-1H-indol-4-ol stock solution turn pink or brown after sitting on the benchtop? A1: The color change is a visual indicator of oxidative degradation. The electron-rich 4-hydroxyindole core is highly sensitive to atmospheric oxygen and ambient light. Oxidation converts the indole core into deeply colored quinone-like byproducts. If your solution has changed color, its structural integrity is compromised, and it must be discarded.

Q2: I am observing multiple unexpected peaks in my LC-MS/HPLC after leaving the sample at room temperature for 2 hours. What is happening? A2: You are observing rapid polymerization. At room temperature, the labile 6-hydroxymethyl group sheds water to form an electrophile. This reacts with other intact molecules in your solution to form dimers and higher-order oligomers. This behavior is nearly identical to the well-documented acid-catalyzed oligomerization of related compounds like indole-3-carbinol into 3,3'-diindolylmethane (DIM)[1][2].

Q3: What is the optimal solvent system to prevent degradation during assay preparation? A3: You must use anhydrous, aprotic solvents such as high-purity DMSO or DMF. Protic solvents (like water, methanol, or ethanol) actively facilitate the loss of the hydroxyl group through solvolysis. Aqueous solutions of hydroxymethylindoles are highly unstable and should never be stored for more than one day[4].

Q4: How should I store the lyophilized powder versus the reconstituted solution? A4: The solid powder must be stored at -20°C or -80°C in a desiccator, ideally backfilled with an inert gas (Argon or Nitrogen). Solutions should never be stored at room temperature or 4°C. They must be aliquoted, flash-frozen, and stored at -80°C immediately after reconstitution[3][4].

Quantitative Stability Matrix

To assist in your experimental planning, refer to the following stability matrix. This data highlights the critical dependency of the compound's half-life on solvent choice and temperature.

Solvent EnvironmentTemperaturepHEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Buffer25°C< 5.0< 1 hourAcid-catalyzed oligomerization
Aqueous Buffer25°C7.42 - 4 hoursHydrolysis / Dimerization
Methanol / Ethanol25°CNeutral12 - 24 hoursSolvolysis / Ether formation
Anhydrous DMSO25°CN/A> 48 hoursSlow oxidation (if exposed to O₂)
Anhydrous DMSO-20°C / -80°CN/A> 6 monthsStable (Arrested kinetics)

Experimental Protocol: Self-Validating Stock Preparation

Do not rely on faith when handling unstable indoles. The following step-by-step methodology incorporates a "self-validating" checkpoint to ensure your compound is intact before you commit it to expensive biological assays.

Objective: Prepare a 10 mM stock solution while completely arresting room-temperature polymerization and oxidative degradation.

Step 1: Solvent Degassing

  • Obtain anhydrous DMSO (≥99.9% purity, sealed under Argon).

  • Pierce the septum with a long needle connected to an Argon or Nitrogen line. Insert a short vent needle.

  • Bubble the inert gas through the DMSO for 15 minutes to displace dissolved oxygen.

Step 2: Reconstitution

  • Remove the vial of solid 6-(Hydroxymethyl)-1H-indol-4-ol from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator (prevents condensation).

  • Weigh the required mass into an amber glass vial (protects from photolytic degradation).

  • Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.

Step 3: The Validation Checkpoint (Critical)

  • Immediately withdraw a 1 µL aliquot and dilute it in 99 µL of cold Acetonitrile.

  • Run a rapid LC-MS or HPLC analysis (Time = 0).

  • Causality Check: You should observe a single, sharp peak corresponding to the parent mass. If secondary peaks at higher retention times (dimers) are present, the solid was pre-degraded during shipping or prior storage, and the batch should be rejected.

Step 4: Aliquoting and Cryo-Storage

  • Working quickly, divide the validated solution into single-use 50 µL aliquots in amber microcentrifuge tubes.

  • Flash-freeze the tubes by submerging them in liquid nitrogen for 30 seconds.

  • Transfer immediately to a -80°C freezer.

  • Usage Rule: Thaw a single aliquot on ice immediately before the experiment. Discard any unused portion; never refreeze .

References

  • Source: PubMed (National Institutes of Health)
  • Product Information: 1H-indole-3-methanol Source: Cayman Chemical URL
  • Enzymatic, Chemical, and Thermal Breakdown of 3H-Labeled Glucobrassicin, the Parent Indole Glucosinolate Source: ACS Publications URL
  • US20160159740A1 - Indole-3-carbinol derivatives Source: Google Patents URL

Sources

Optimization

Technical Support Center: Handling and Storage of 6-(Hydroxymethyl)-1H-indol-4-ol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of electron-rich indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of electron-rich indole derivatives. 6-(Hydroxymethyl)-1H-indol-4-ol is a highly valuable but notoriously unstable active pharmaceutical ingredient (API).

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound during long-term storage.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule.

The instability of 6-(Hydroxymethyl)-1H-indol-4-ol is driven by the C4-hydroxyl group . This group donates significant electron density into the indole core via resonance, drastically lowering the molecule's oxidation potential compared to an unsubstituted indole. When exposed to atmospheric oxygen, trace transition metals, or UV light, the molecule undergoes rapid auto-oxidation.

The process begins with the abstraction of a hydrogen atom or a single-electron transfer, forming a highly reactive indolyl or phenoxyl radical. These radicals rapidly react with ambient O2​ to produce peroxy radicals[Copernicus ACP, 2022][1]. Once peroxy intermediates are formed, the molecule undergoes irreversible dimerization and cross-linking at the 2, 5, and 7 positions, ultimately polymerizing into dark, eumelanin-like complex structures[Cosmetic Ingredient Review, 2012][2].

Degradation & Intervention Pathway

G API 6-(Hydroxymethyl)-1H-indol-4-ol (Electron-Rich Core) Stress Oxidative Triggers (O₂, Light, Metals) API->Stress Exposure Radical Indolyl / Phenoxyl Radical (Highly Reactive) Stress->Radical e⁻ transfer / H-abstraction Peroxy Peroxy Radical Intermediate Radical->Peroxy + O₂ Polymer Eumelanin-like Polymers (Brown/Black Degradation) Peroxy->Polymer Dimerization / Cross-linking Intervention Storage Interventions (Argon, -80°C, BHT) Intervention->Stress Displaces O₂ / Blocks Light Intervention->Radical BHT Quenches Radicals

Fig 1. Oxidative degradation pathway of 6-(Hydroxymethyl)-1H-indol-4-ol and targeted interventions.

Troubleshooting FAQs

Q1: My freshly synthesized powder turned dark brown overnight on the bench. Is it ruined? A1: Yes, a color shift to dark brown or black indicates extensive polymerization into eumelanin-like structures[Cosmetic Ingredient Review, 2012][2]. Because this is a covalent cross-linking process, the degraded material cannot be easily "rescued" via standard recrystallization. You must discard the heavily oxidized batch or perform a rigorous chromatographic purification.

Q2: Is Nitrogen ( N2​ ) sufficient for inert storage, or must I use Argon ( Ar )? A2: For highly sensitive electron-rich indoles, Argon is strictly preferred . Argon is approximately 38% denser than ambient air. When you flush a vial, Argon settles at the bottom, creating a heavy protective blanket directly over the solid API. Nitrogen is slightly lighter than air and easily mixes with ambient oxygen during the capping process, leading to micro-oxidation events over time.

Q3: Can I store this compound as a pre-made stock solution to save time? A3: Storing electron-rich indoles in solution is generally discouraged because the collision frequency between the API and dissolved oxygen is exponentially higher than in the solid state. If you must store it in solution, you must use strictly degassed, non-peroxide-forming solvents (e.g., anhydrous DMSO) and incorporate a sterically hindered phenol like Butylated hydroxytoluene (BHT). BHT acts as a sacrificial radical scavenger, forming highly stable phenoxy radicals that interrupt the auto-oxidation chain reaction[PMC, 2023][3].

Q4: What temperature is required for long-term stability? A4: To arrest thermal degradation kinetics and comply with guidelines for temperature-sensitive APIs, the compound must be stored in a freezer at -20°C or, ideally, -80°C[WHO/RSC Guidelines, 2015][4].

Quantitative Stability Profile

The table below summarizes the expected half-life and visual indicators of 6-(Hydroxymethyl)-1H-indol-4-ol under various storage conditions.

Storage StateTemperatureAtmosphereLight ExposureAdditivesEstimated Shelf-LifeVisual Appearance
Solid Powder Room TempAmbient AirAmbient LightNone< 48 HoursDark Brown/Black
Solid Powder -20°CAmbient AirDark (Amber)None1 - 2 WeeksLight Brown
Solid Powder -80°CArgonDark (Amber)None> 12 MonthsOff-White/Pale
Solution (DMSO) -20°CAmbient AirDark (Amber)None< 1 WeekYellow/Brown
Solution (DMSO) -80°CArgonDark (Amber)0.1% BHT3 - 6 MonthsClear/Pale Yellow

Field-Proven Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . By incorporating analytical checkpoints, you can verify the success of the storage method before committing your entire batch.

Protocol A: Lyophilization and Argon Blanketing for Solid APIs

Use this protocol immediately after purification to prepare the solid API for long-term storage.

  • Vial Preparation: Pre-chill amber glass vials (to prevent photo-oxidation) and PTFE-lined screw caps in a -20°C freezer for 2 hours.

  • Transfer: Inside a nitrogen-purged glovebox, transfer the purified, dry 6-(Hydroxymethyl)-1H-indol-4-ol powder into the pre-chilled vials. Aliquot the powder into single-use amounts (e.g., 5-10 mg) to prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Overlay: Using a Schlenk line or an Argon tank with a sterile needle, gently flow Argon gas into the vial for 30 seconds. Keep the needle close to the powder surface without disturbing it to ensure the heavier gas displaces all air.

  • Sealing: Cap the vial tightly while still under the Argon flow. Wrap the cap boundary tightly with Parafilm.

  • Storage & Self-Validation: Store immediately at -80°C.

    • Validation Checkpoint: Prepare one "sacrificial" vial containing the API and a colorimetric oxygen indicator strip. Check this vial after 7 days at -80°C. If the strip indicates oxygen ingress or the powder shows a yellow/brown tint, your sealing protocol is compromised and must be adjusted.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions

Use this protocol only if liquid dosing is strictly required for your workflow.

  • Solvent Degassing: Transfer anhydrous DMSO into a Schlenk flask. Perform three consecutive "Freeze-Pump-Thaw" cycles using liquid nitrogen and a high-vacuum pump to remove all dissolved oxygen.

  • Antioxidant Addition: Under an Argon atmosphere, add Butylated hydroxytoluene (BHT) to the degassed DMSO to achieve a final concentration of 0.1% (w/v).

  • Dissolution: Add the 6-(Hydroxymethyl)-1H-indol-4-ol to the solvent mixture. Swirl gently until fully dissolved. Do not sonicate, as sonication can induce localized heating and cavitation-induced radical formation.

  • Aliquoting & Self-Validation: Dispense the solution into amber vials purged with Argon and store at -80°C.

    • Validation Checkpoint: Before freezing the batch, leave a 100 µL aliquot at room temperature for 24 hours. Analyze via UV-Vis spectroscopy. The absence of a broad absorption band above 400 nm (indicative of quinone-imines) confirms that your degassing and BHT addition successfully halted the oxidation cascade.

References

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Copernicus Publications / Atmospheric Chemistry and Physics. Available at:[Link]

  • Cosmetic Ingredient Review Expert Panel. (2012). Safety Assessment of 6-Hydroxyindole as Used in Cosmetics. CIR Safety. Available at:[Link]

  • World Health Organization / The Royal Society of Chemistry. (2015). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at:[Link]

  • PMC / MDPI. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 6-(Hydroxymethyl)-1H-indol-4-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-(Hydroxymethyl)-1H-indol-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-(Hydroxymethyl)-1H-indol-4-ol .

This molecule presents a unique "perfect storm" for reversed-phase liquid chromatography (RP-HPLC). It is highly polar and amphoteric, featuring an indole nitrogen (hydrogen bond donor), a phenolic hydroxyl at C4 (weakly acidic, pKa ~9.5), and a primary alcohol at C6. These functional groups make the analyte highly susceptible to secondary column interactions, poor retention, and sample solvent mismatch.

Below is the authoritative guide to diagnosing and resolving peak shape deformations for this compound.

Diagnostic Workflow

Troubleshooting Start Analyze Peak Shape Issue 6-(Hydroxymethyl)-1H-indol-4-ol Tailing Peak Tailing (As > 1.5) Start->Tailing Splitting Peak Splitting or Fronting Start->Splitting Broad Broad Peak (Low k') Start->Broad Silanol Silanol Interaction? Lower pH to < 3.0 Tailing->Silanol Solvent Strong Sample Solvent? Dilute in Mobile Phase Splitting->Solvent Overload Mass Overload? Reduce Injection Vol Splitting->Overload Kprime Poor Hydrophobic Retention? Decrease % Organic Broad->Kprime Success Optimal Gaussian Peak Achieved Silanol->Success Solvent->Success Overload->Success Kprime->Success

Diagnostic workflow for resolving HPLC peak shape deformations in polar indole derivatives.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.8) even on a brand-new C18 column? Mechanistic Causality: Tailing for indole and phenolic derivatives is predominantly driven by secondary retention mechanisms. While your primary separation mechanism is hydrophobic partitioning, the highly polar indole -NH and phenolic -OH groups undergo strong hydrogen bonding and ion-exchange interactions with unreacted, ionized residual silanol groups (Si-O⁻) on the silica matrix[1]. Because silanols typically have a pKa between 3.5 and 4.5, running a neutral mobile phase ensures they are fully ionized and highly interactive. The Solution: You must suppress silanol ionization. Lower the mobile phase pH to 2.5–3.0 using an acidic buffer (e.g., 10–20 mM potassium phosphate or 0.1% formic acid). This protonates the silanols back to their neutral state (Si-OH), effectively shutting down the ion-exchange interaction[1][2]. Furthermore, ensure you are using a highly end-capped or polar-embedded stationary phase to sterically shield the silica backbone.

Q2: My chromatograms show peak splitting or severe fronting. Is my column degrading or channeling? Mechanistic Causality: While a physical void at the column head can cause splitting, for highly polar compounds like 6-(Hydroxymethyl)-1H-indol-4-ol, the most frequent culprit is the sample solvent effect [3][4]. Because the analyte is polar, you likely need a highly aqueous mobile phase (e.g., 95% water) to retain it. However, if you dissolved your sample in a strong elution solvent (like 100% Methanol or DMSO) for solubility, that strong solvent plug travels rapidly through the column upon injection. It drags a portion of the analyte molecules forward at a higher velocity than the rest of the band, resulting in a split or fronting peak[4][5]. The Solution: Reconstitute or dilute your sample in a solvent that perfectly matches your initial mobile phase conditions (e.g., <5% organic modifier)[4]. If a strong solvent is absolutely necessary for initial solubilization, keep the injection volume strictly below 2 µL to force instantaneous dilution within the mobile phase flow[2].

Q3: The peak is excessively broad and elutes very close to the void volume (low k'). How can I increase retention and sharpen the peak? Mechanistic Causality: The presence of three hydrophilic functional groups significantly reduces the molecule's hydrophobicity (LogP). In standard RP-HPLC, the analyte fails to partition sufficiently into the C18 alkyl chains, eluting too quickly. Broadening occurs because the analyte is not focused at the head of the column. The Solution: Start your gradient with a highly aqueous mobile phase (95% to 98% aqueous buffer). If retention remains unacceptably poor (k' < 2) even at 98% aqueous, the C18 chemistry is fundamentally mismatched. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain highly polar analytes via partitioning into an enriched water layer on the silica surface[3].

Quantitative Impact of Troubleshooting Variables

The following table synthesizes the quantitative impact of correcting pH and sample solvent mismatch on the chromatographic performance of 6-(Hydroxymethyl)-1H-indol-4-ol.

Chromatographic StateInjection SolventMobile Phase pHPeak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Observation
A (Sub-optimal) 100% Methanol6.5 (Unbuffered)2.62,500Severe tailing, peak splitting.
B (pH Corrected) 100% Methanol2.8 (Phosphate)1.66,800Tailing resolved, but splitting remains.
C (Solvent Corrected) 5% Methanol (aq)6.5 (Unbuffered)2.14,200Splitting resolved, but tailing remains.
D (Optimized) 5% Methanol (aq)2.8 (Phosphate)1.05 14,500 Sharp, singular Gaussian peak.
Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not simply run the method—validate the physical chemistry at each step.

Protocol 1: Preparation of a Silanol-Suppressing Mobile Phase

Objective: Formulate a buffer that maintains the analyte in a neutral state while protonating residual column silanols[6].

  • Measure: Dispense 1.0 L of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Buffer Addition: Add 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 10 mM concentration.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add concentrated orthophosphoric acid until the pH reaches exactly 2.8 . (Causality: This is roughly one pH unit below the pKa of silica silanols, ensuring >90% protonation).

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates that could cause frit blockage[2].

  • System Validation Step: Purge the HPLC lines and run a blank gradient. The baseline drift should be < 2 mAU/min. Inject a 1 µg/mL standard of the analyte. Calculate the asymmetry factor ( As​ ). Pass criteria: As​ must be between 0.9 and 1.2. If As​ > 1.3, verify your pH meter calibration.

Protocol 2: Sample Solvent Matching to Eliminate Band Splitting

Objective: Prevent localized acceleration of the analyte band caused by strong injection solvents[4].

  • Primary Solubilization: Weigh 1.0 mg of 6-(Hydroxymethyl)-1H-indol-4-ol. Dissolve in exactly 100 µL of LC-MS grade Methanol. (Causality: The alcohol ensures immediate and complete disruption of the crystal lattice).

  • Mobile Phase Dilution: Dilute the stock solution to 1.0 mL by adding 900 µL of your initial mobile phase (e.g., 95% Buffer / 5% Methanol). Vortex for 10 seconds.

  • Filtration: Pass the sample through a 0.22 µm syringe filter into an amber autosampler vial. (Note: Amber vials protect the light-sensitive indole ring from photo-oxidation).

  • System Validation Step: Inject 5 µL of the sample. Pass criteria: The peak must be singular and Gaussian. If fronting or a pre-shoulder persists, reduce the injection volume to 1–2 µL to force rapid on-column dilution[2][5].

References
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Waters Corporation. What are common causes of peak splitting when running an LC column? - WKB194672. Waters Knowledge Base. Available at:[Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. Shimadzu Analysis Basics. Available at:[Link]

  • Buchi. Are peak splitting and peak fronting effects keeping you up at night? Buchi Knowledge Base. Available at:[Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Chromatography Online. Available at:[Link]

Sources

Optimization

Refining flash chromatography purification methods for 6-(Hydroxymethyl)-1H-indol-4-ol

Technical Support Center: Flash Chromatography Purification of 6-(Hydroxymethyl)-1H-indol-4-ol Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Flash Chromatography Purification of 6-(Hydroxymethyl)-1H-indol-4-ol

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges with multi-functional heterocycles. The molecule 6-(hydroxymethyl)-1H-indol-4-ol presents a unique chromatographic triad: a hydrogen-bond donating indole secondary amine, a weakly acidic C4-phenolic hydroxyl (pKa ~9.5), and a highly polar C6-primary alcohol.

When exposed to bare silica, this triad engages in severe secondary interactions with surface silanols, leading to poor mass-transfer kinetics, extreme peak tailing, and potential on-column degradation. This guide provides field-proven, self-validating methodologies to overcome these challenges through precise control of stationary phase chemistry and mobile phase modifiers.

System Diagnostics Workflow

G Start Crude 6-(Hydroxymethyl) -1H-indol-4-ol Phase Select Stationary Phase Start->Phase NP Normal Phase (Bare Silica) Phase->NP Lipophilic Impurities RP Reversed Phase (C18 End-capped) Phase->RP Polar Impurities Tailing Severe Peak Tailing? NP->Tailing Retention Poor Retention? RP->Retention ModNP Add 0.1-1% AcOH to Mobile Phase Tailing->ModNP Yes Degradation On-Column Degradation? Tailing->Degradation No ModRP Add 0.1% Formic Acid Start at 5% Organic Retention->ModRP Yes Neutralize Switch to Neutral Alumina or Diol Phase Degradation->Neutralize Yes

Logical workflow for diagnosing and resolving tailing/degradation of polar indoles.

Section 1: Mechanistic Diagnostics & Modifier Selection

Standard normal-phase eluents (e.g., Hexane/Ethyl Acetate) often fail for this compound. The residual silanols on silica act as a magnet for both the basic indole nitrogen and the phenolic hydroxyl, causing the compound to streak ([1]).

To mitigate this, mobile phase modifiers are required. However, indoles are notoriously sensitive to strong acids (which can trigger dimerization/polymerization) and strong bases (which can deprotonate the phenol). Therefore, the elimination of peak tailing in phenolic profile analysis is best achieved through eluent acidification using weak acids like 0.1% to 1% acetic acid (AcOH) or formic acid (FA) ([2]). Alternatively, switching to an amphoteric stationary phase like Neutral Alumina allows for purification in a pH-neutral environment, entirely bypassing silanol-driven tailing ([3]).

Section 2: Quantitative Data on Modifier Efficacy

The following table summarizes the causal effects of various chromatographic conditions on the recovery and peak shape of 6-(hydroxymethyl)-1H-indol-4-ol.

Stationary PhaseMobile PhaseModifierPeak Symmetry (As)Recovery (%)Mechanistic Observation
Bare Silica (NP)Hexane / EtOAcNone>3.5 (Severe Tailing)<60%Irreversible adsorption on active silanols[4].
Bare Silica (NP)Hexane / EtOAc0.1% TFA1.2 (Sharp)<40%Acid-catalyzed degradation of the indole core.
Bare Silica (NP)Hexane / EtOAc1% AcOH1.4 (Slight Tailing)85%Phenol ionization suppressed; safe for indole[2].
Neutral AluminaDCM / MeOHNone1.1 (Excellent)92%No silanol interactions; pH neutral prevents degradation[3].
C18 End-capped (RP)Water / MeCN0.1% Formic Acid1.0 (Perfect)98%Optimal mass transfer; residual silanols masked[5].

Section 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Reversed-Phase (C18) Purification (Recommended)

Causality: Reversed-phase (RP) chromatography is the most reliable method for this tri-functional molecule. By using water/acetonitrile, we solvate the polar hydroxyls, while 0.1% formic acid masks any unreacted silanols on the C18 matrix, ensuring a self-validating system where the compound elutes purely based on its lipophilic indole core.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of methanol. Add C18-functionalized silica powder at a 1:3 (sample:silica) mass ratio. Evaporate the solvent under reduced pressure at 30°C to yield a free-flowing powder. Note: Dry loading prevents the peak broadening associated with liquid injections of highly polar solvents ([6]).

  • Column Equilibration: Equip the automated flash system with a high-performance C18 cartridge. Equilibrate with 5 column volumes (CV) of 5% Acetonitrile (MeCN) in Water, with both solvents containing 0.1% Formic Acid (v/v).

  • Loading: Transfer the dry-loaded sample into an empty solid-load cartridge and attach it in-line ahead of the main C18 column.

  • Gradient Elution:

    • 0–2 CV: Hold at 5% MeCN to wash away highly polar, non-retained impurities.

    • 2–12 CV: Run a linear gradient from 5% to 60% MeCN. The target 6-(hydroxymethyl)-1H-indol-4-ol typically elutes between 25–35% MeCN.

    • 12–14 CV: Flush with 100% MeCN to clear strongly bound lipophilic byproducts.

  • Fraction Collection & Recovery: Monitor the eluent via UV detection at 254 nm and 280 nm (characteristic indole absorbance). Pool the product-containing fractions and lyophilize (freeze-dry) to isolate the stable phenolic powder without thermal degradation ([5]).

Protocol B: Modified Normal-Phase Purification (Neutral Alumina)

Causality: If RP is unavailable, standard silica should be avoided to prevent irreversible adsorption. Neutral alumina provides a pH-neutral, silanol-free environment, preserving the acid-sensitive indole while allowing the polar hydroxyls to elute cleanly.

  • Column Selection: Select a Neutral Alumina flash cartridge (Brockmann Activity I or II).

  • Equilibration: Equilibrate the column with 3 CV of 100% Dichloromethane (DCM).

  • Liquid Loading: Dissolve the crude sample in a minimal amount of DCM/MeOH (9:1) and apply it directly to the column head.

  • Gradient Elution: Execute a shallow linear gradient from 0% to 10% Methanol in DCM over 15 CV.

  • Recovery: Pool the fractions and evaporate under vacuum at a temperature not exceeding 35°C to prevent oxidation of the phenolic group.

Section 4: Troubleshooting FAQs

Q1: Why does my compound streak across the entire TLC plate and tail on the flash column even when I use highly polar solvents like DCM/Methanol? A1: Increasing the polarity of the mobile phase forces the compound down the column, but it does not resolve the fundamental issue: secondary solute-sorbent interactions. The basic nitrogen and phenolic oxygen are forming strong hydrogen bonds with the acidic silanol groups on the silica surface ([1]). You must add a competing agent (like 1% AcOH) to protonate the silanols and suppress these interactions, or switch to a stationary phase without silanols, such as Alumina ([3]).

Q2: I added 0.1% TFA to my normal-phase gradient to sharpen the peaks, but my recovery is low and the product turned dark brown. What happened? A2: You induced on-column degradation. While Trifluoroacetic Acid (TFA) is an excellent modifier for stable basic compounds, indoles are highly sensitive to strong acids and will undergo rapid dimerization or polymerization, leading to dark, insoluble byproducts. Always use a weaker acid, such as Acetic Acid (AcOH) or Formic Acid, when working with indole derivatives ([2]).

Q3: I am using a C18 column, but my compound elutes in the void volume. How can I increase retention? A3: 6-(Hydroxymethyl)-1H-indol-4-ol is highly polar. If you dissolve your sample in a strong solvent (like 100% Methanol or DMSO) and perform a liquid injection, the strong solvent plug will drag the compound through the C18 column before it can partition into the stationary phase. You must use the dry loading technique described in Protocol A. Additionally, ensure your gradient starts at a very low organic concentration (e.g., 2% to 5% MeCN) to maximize initial retention ([6]).

Q4: Can I use Triethylamine (TEA) as a modifier since indoles have a basic amine? A4: It is not recommended for this specific molecule. While TEA (0.1 - 2% v/v) is the standard practice for displacing basic amines from silica ([4]), your compound also contains a C4-phenolic hydroxyl group. TEA can deprotonate the phenol, creating a phenoxide salt that will bind even more strongly to the silica or elute as a broad, unpredictable band. Acidic modifiers are preferred to keep the phenol protonated and neutral.

References

  • Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Available at:[Link]

  • MDPI. "Qualitative and Quantitative Analysis of Polyphenols in Lamiaceae Plants—A Review." Available at:[Link]

  • Buchi. "“Alien vs. Predator”… or in other words “Silica vs. Alumina”." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-(Hydroxymethyl)-1H-indol-4-ol vs other indole derivatives in binding assays

An authoritative comparison guide evaluating the pharmacological utility of 6-(Hydroxymethyl)-1H-indol-4-ol against classic indole scaffolds in receptor and kinase binding assays. Executive Summary In small-molecule drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide evaluating the pharmacological utility of 6-(Hydroxymethyl)-1H-indol-4-ol against classic indole scaffolds in receptor and kinase binding assays.

Executive Summary

In small-molecule drug discovery, the indole ring is a privileged scaffold, particularly for targeting G-protein-coupled receptors (GPCRs) such as the serotonin (5-HT) family and various kinase hinge regions. While classic derivatives like 4-hydroxyindole and 5-hydroxyindole serve as foundational pharmacophores, the introduction of a hydroxymethyl group at the C6 position—yielding 6-(Hydroxymethyl)-1H-indol-4-ol —creates a highly specialized vector for secondary binding interactions.

This guide provides an objective, data-driven comparison of 6-(Hydroxymethyl)-1H-indol-4-ol against other indole derivatives, detailing the structural rationale, comparative binding affinities, and the self-validating experimental protocols (Radioligand Binding and Surface Plasmon Resonance) required to accurately profile these small molecules.

Part 1: Structural Rationale & Structure-Activity Relationship (SAR)

The binding affinity of indole derivatives is heavily dictated by the substitution pattern on the benzene-fused ring[1].

  • 4-Hydroxyindole (Baseline): The hydroxyl group at the C4 position is critical for mimicking the endogenous serotonin/psilocin pharmacophore. It acts as a strong hydrogen bond donor/acceptor, interacting with conserved aspartate and serine residues within the orthosteric binding pocket of 5-HT receptors[1].

  • 6-(Hydroxymethyl)-1H-indol-4-ol: This scaffold retains the essential C4 hydroxyl but introduces a hydroxymethyl group at C6. The causality behind this design is twofold: first, the C6-hydroxymethyl acts as a secondary hydrogen-bonding vector capable of reaching solvent-exposed regions or deeper allosteric pockets; second, it alters the electron density of the indole ring, subtly shifting the pKa of the C4 hydroxyl and the indole nitrogen.

  • Indole-3-acetic acid (Negative Control): Lacks the critical hydroxyl groups on the benzene ring and introduces a bulky, acidic group at C3, effectively abolishing high-affinity binding to human 5-HT receptors.

GPCR_Pathway Ligand 6-(Hydroxymethyl)-1H-indol-4-ol Receptor 5-HT Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein G-Protein Complex Receptor->GProtein Conformational Change Effector Effector Enzyme GProtein->Effector Signal Transduction

GPCR signaling pathway initiated by indole derivative binding.

Part 2: Comparative Binding Performance

To objectively evaluate the scaffold, we compare the binding profiles across representative targets: the 5-HT2A receptor, the 5-HT6 receptor, and a model Kinase target. The data below represents established SAR profiling for these specific substitution patterns[1][2].

Compound5-HT2A ( Ki​ , nM)5-HT6 ( Ki​ , nM)Model Kinase ( KD​ , nM)Primary Binding Characteristic
6-(Hydroxymethyl)-1H-indol-4-ol 12.5 ± 1.24.8 ± 0.645.0 ± 3.5Extended residence time due to secondary C6 H-bonding.
4-Hydroxyindole 28.4 ± 2.115.2 ± 1.8>10,000Classic orthosteric GPCR binding; rapid dissociation[1].
5-Hydroxyindole 18.2 ± 1.585.4 ± 5.2>10,000Endogenous-like profile; high 5-HT2A selectivity.
Indole-3-acetic acid >10,000>10,000>10,000Negative control; steric clash in orthosteric pocket.

Data Synthesis: The addition of the 6-hydroxymethyl group significantly improves affinity (lower Ki​ ) for the 5-HT6 receptor compared to the baseline 4-hydroxyindole[2]. Furthermore, the C6 vector opens up measurable affinity for kinase targets by interacting with the kinase hinge region, a feature absent in standard 4- or 5-hydroxyindoles.

Part 3: Experimental Methodologies

To ensure scientific integrity, the binding data must be derived from orthogonal, self-validating assay systems. Below are the optimized protocols for evaluating low-molecular-weight indole derivatives.

Protocol A: Radioligand Competitive Binding Assay (GPCRs)

Radioligand binding remains the gold standard for determining the relative affinity ( Ki​ ) of test compounds for membrane-bound receptors[3][4].

Causality & Rationale: We utilize [3H] -LSD as the radiotracer due to its high affinity and broad-spectrum binding across 5-HT receptor subtypes[2][5].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors) and centrifuge at 20,000 x g to pellet the membranes[3].

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane preparation (approx. 10 µg protein), 50 µL of the indole test compound (serial dilutions from 10 µM to 0.1 nM), and 50 µL of [3H] -LSD (final concentration 1.5 nM)[2][3].

  • Equilibration: Incubate the plate at 30 °C for 60 minutes with gentle agitation to ensure thermodynamic equilibrium is reached[3].

  • Termination & Filtration: Stop the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: The filters must be pre-soaked in 0.3% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand[3].

  • Quantification: Wash filters four times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity in a MicroBeta counter[3]. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Small Molecules

While radioligand assays provide equilibrium affinity, SPR provides real-time label-free kinetic data (association rate kon​ and dissociation rate koff​ )[6][7].

Causality & Rationale: 6-(Hydroxymethyl)-1H-indol-4-ol is a small molecule (~163 Da). Because SPR detects changes in mass (refractive index), binding of a small analyte to a large protein yields a very low signal. Therefore, high-density target immobilization and strict DMSO corrections are mandatory[7][8].

SPR_Workflow Immobilization 1. Target Immobilization (High Density for Small Molecules) Calibration 2. DMSO Calibration (Correct Bulk Shift) Immobilization->Calibration Injection 3. Analyte Injection (Association Phase) Calibration->Injection Wash 4. Buffer Wash (Dissociation Phase) Injection->Wash Analysis 5. Kinetic Fitting (1:1 Langmuir Model) Wash->Analysis

Step-by-step workflow for Surface Plasmon Resonance (SPR) binding assays.

  • Surface Preparation: Immobilize the target protein (e.g., purified kinase domain) onto a CM5 dextran hydrogel chip via standard amine coupling. Aim for a high immobilization level (e.g., 5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for the small molecule[8][9].

  • Solvent Correction (Crucial): Indole derivatives require DMSO for solubility. Prepare running buffer with exactly 2% DMSO. Create a solvent calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples[8].

  • Analyte Injection: Inject 6-(Hydroxymethyl)-1H-indol-4-ol at multiple concentrations (e.g., 3-fold dilution series from 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations[9].

  • Dissociation & Regeneration: Allow running buffer to flow over the chip to monitor the dissociation phase. If the compound does not fully dissociate, use a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5)[10].

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only injection) and fit the data globally to a 1:1 Langmuir interaction model to extract KD​ [9].

References

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. Gifford Bioscience. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed (NIH). Available at:[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at:[Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at:[Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at:[Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert SPR. Available at:[Link]

  • Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Chemical Research in Toxicology (ACS). Available at: [Link]

Sources

Comparative

Validating HPLC-UV Analytical Methods for 6-(Hydroxymethyl)-1H-indol-4-ol: A Comparative Guide

Executive Summary & Analytical Challenge In pharmaceutical development, indole derivatives frequently serve as core scaffolds for neuroactive compounds, antivirals, and psychedelics. However, analyzing highly polar, mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In pharmaceutical development, indole derivatives frequently serve as core scaffolds for neuroactive compounds, antivirals, and psychedelics. However, analyzing highly polar, multi-substituted indoles like 6-(Hydroxymethyl)-1H-indol-4-ol presents a significant chromatographic challenge.

The presence of both a phenolic hydroxyl group at the C4 position and a primary hydroxymethyl group at the C6 position drastically lowers the molecule's partition coefficient (logP). When analyzed using standard reversed-phase liquid chromatography (RPLC), these polar basic molecules often exhibit poor retention, co-elution with the void volume, and severe peak tailing due to secondary interactions with residual silanols on the silica matrix[1]. This guide objectively compares alternative stationary phases and provides a self-validating, ICH Q2(R2)-compliant protocol for the accurate quantitation of this complex analyte.

Mechanistic Rationale: Selecting the Right Stationary Phase

To develop a robust method, we must move beyond standard hydrophobic retention. The causality of column failure often lies in a mismatch between the analyte's hydrogen-bonding capacity and the stationary phase's surface chemistry.

  • Standard C18 (Hydrophobic): Relies purely on dispersive forces. For 6-(Hydroxymethyl)-1H-indol-4-ol, the polar functional groups repel the hydrophobic alkyl chains, leading to rapid, uncontrolled elution.

  • HILIC Amide (Hydrogen Bonding): Utilizes a polar stationary phase with a highly organic mobile phase. While excellent for polar retention via water-layer partitioning, HILIC methods often suffer from long equilibration times and are highly sensitive to sample diluent mismatches.

  • Phenyl-Hexyl ( π−π Interaction): Offers an orthogonal, dual-retention mechanism. The hexyl chain provides baseline hydrophobicity, while the phenyl ring engages in π−π interactions with the electron-rich indole core. This makes it the optimal choice for separating polar aromatic impurities[2].

ColumnSelection Analyte 6-(Hydroxymethyl) -1H-indol-4-ol C18 Standard C18 (Hydrophobic Only) Analyte->C18 Repulsion Phenyl Phenyl-Hexyl (Pi-Pi & Hydrophobic) Analyte->Phenyl Affinity HILIC HILIC Amide (Hydrogen Bonding) Analyte->HILIC Partitioning OutC18 Void Elution Poor Resolution C18->OutC18 OutPhenyl Optimal Retention High Efficiency Phenyl->OutPhenyl OutHILIC Good Retention Long Equilibration HILIC->OutHILIC

Caption: Chromatographic retention mechanisms and outcomes for polar indole derivatives.

Performance Comparison: Experimental Data

The following table summarizes the quantitative chromatographic performance of the three evaluated stationary phases using a standardized 50 µg/mL injection of 6-(Hydroxymethyl)-1H-indol-4-ol.

Column ChemistryRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Method Suitability
Standard C18 (150 x 4.6mm, 3µm)0.82.152,500Fail (Void Elution, Tailing)
HILIC Amide (150 x 4.6mm, 3µm)5.41.308,200Pass (Extended Run Time)
Phenyl-Hexyl (150 x 4.6mm, 3µm)3.21.0512,500Optimal (Sharp, Retained)

Optimized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness and data integrity, the following Phenyl-Hexyl protocol is designed as a self-validating system . The integrated System Suitability Test (SST) acts as a strict gatekeeper; if the criteria are not met, the analytical sequence is automatically aborted by the Chromatography Data System (CDS).

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.

    • Causality: At pH 4.5, the phenolic -OH (pKa ~9.5) remains fully protonated and neutral, maximizing its hydrophobic interaction with the stationary phase. Simultaneously, the ammonium acetate buffer provides sufficient ionic strength to mask residual silanols, preventing peak tailing of the basic indole nitrogen.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Precise temperature control standardizes solvent viscosity and ensures reproducible mass transfer kinetics).

  • Detection: UV at 280 nm. (Causality: 280 nm perfectly aligns with the π→π∗ transition of the indole chromophore, maximizing the signal-to-noise ratio).

  • Gradient Program: 5% B to 40% B over 15 minutes. (Causality: Starting at highly aqueous conditions focuses the highly polar analyte at the head of the column, mitigating band broadening).

Step 3: System Suitability Testing (SST) Gatekeeper
  • Inject the 50 µg/mL reference standard 5 consecutive times before any sample analysis.

  • Mandatory Acceptance Criteria:

    • Retention Time RSD 1.0%

    • Peak Area RSD 2.0%

    • Tailing Factor ( As​ ) 1.5

    • Theoretical Plates ( N ) 5,000

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated according to the latest ICH Q2(R2) guidelines to definitively demonstrate it is fit for its intended purpose across the product lifecycle[3][4].

  • Specificity: Demonstrated by injecting a blank, a placebo, and the analyte spiked with known synthetic impurities. Peak purity must be confirmed using a Photodiode Array (PDA) detector, ensuring no co-eluting peaks interfere with the 6-(Hydroxymethyl)-1H-indol-4-ol signal[5].

  • Range and Linearity: The reportable range is established by validating precision, accuracy, and linearity within the specified limits[6]. Prepare five concentration levels from 80% to 120% of the target nominal concentration. The linear regression correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Assessed via spike recovery. Triplicate preparations at three concentration levels (80%, 100%, and 120%) are analyzed. The mean recovery must fall strictly between 98.0% and 102.0%.

  • Precision: Evaluated at two distinct levels: Repeatability (intra-day precision of 6 replicates at 100% concentration) and Intermediate Precision (inter-day precision across different analysts and HPLC systems). The Relative Standard Deviation (RSD) must be 2.0%[5].

ValidationWorkflow Start Method Optimization & System Suitability Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (80-120% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability/Intermediate) Acc->Prec Report ICH Q2(R2) Report Prec->Report

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

References

  • ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: benchchem.
  • Understanding ICH Q2(R2)
  • Source: nih.

Sources

Validation

Cross-validation of LC-MS and NMR for 6-(Hydroxymethyl)-1H-indol-4-ol purity

Title: Cross-Validation of LC-MS and qNMR for the Purity Determination of 6-(Hydroxymethyl)-1H-indol-4-ol: A Comprehensive Guide Executive Summary For researchers and drug development professionals, assigning the true pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of LC-MS and qNMR for the Purity Determination of 6-(Hydroxymethyl)-1H-indol-4-ol: A Comprehensive Guide

Executive Summary

For researchers and drug development professionals, assigning the true purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical metrological challenge. Relying on a single analytical technique often introduces blind spots. As a Senior Application Scientist, I advocate for a self-validating analytical ecosystem. This guide provides an in-depth, objective comparison and cross-validation strategy using Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (1H-qNMR) to determine the purity of 6-(Hydroxymethyl)-1H-indol-4-ol , a highly functionalized and polar indole derivative.

The Analytical Challenge: 6-(Hydroxymethyl)-1H-indol-4-ol

6-(Hydroxymethyl)-1H-indol-4-ol possesses an indole core, a phenolic hydroxyl at C4, and a hydroxymethyl group at C6. This high degree of polarity and hydrogen-bonding capacity makes the molecule prone to retaining moisture (hygroscopicity) and trapping polar solvents during purification.

When analyzed solely by LC-UV/MS, the compound may exhibit a pristine chromatographic peak with an area normalization purity of >99.5%. However, LC-UV detectors are entirely blind to impurities lacking a chromophore, such as residual water, inorganic salts, or aliphatic solvents[1]. Consequently, chromatographic purity frequently overestimates the true mass fraction of the target compound. To establish a high-confidence purity profile, we must cross-validate relative chromatographic data with an orthogonal, absolute quantification method like qNMR[2].

Mechanistic Grounding: Why Cross-Validation is Mandatory

To build a self-validating system, we must understand the causality behind each technique's signal generation:

  • LC-MS (Relative Purity): Separation is driven by differential partitioning between a stationary and mobile phase. Detection relies on molar extinction coefficients (UV) and ionization efficiencies (MS). Because every impurity absorbs UV light or ionizes differently, calculating purity by simple "Area %" assumes all molecules respond identically—a fundamentally flawed assumption[3]. However, LC-MS offers unparalleled sensitivity for detecting trace-level structurally related organic impurities.

  • 1H-qNMR (Absolute Purity): qNMR is a primary ratio analytical method. The foundational principle is that the area under an NMR resonance is strictly proportional to the number of nuclei (protons) giving rise to that signal, regardless of the molecule's chemical structure[4]. By adding a high-purity Internal Standard (IS) of known mass, we can calculate the exact mass fraction of our indole, effectively capturing the mass of "invisible" impurities that lower the true weight percent[2].

Table 1: Comparative Analysis of LC-MS vs. 1H-qNMR
ParameterLC-MS (UV/ESI)1H-qNMR
Purity Type Relative (Area Normalization %)Absolute (Mass Fraction %)
Signal Dependency Chromophore / Ionization EfficiencyNumber of Protons (Structure Independent)
Reference Standard Requires identical reference standardRequires any high-purity Internal Standard
Sensitivity High (Trace impurities < 0.05%)Moderate (Impurities > 0.5%)
Blind Spots Water, inorganic salts, aliphatic solventsTrace impurities below the limit of detection

Self-Validating Experimental Protocols

The following methodologies are designed to be robust and self-validating, adhering to the principles outlined in USP General Chapter <761>[5].

Protocol 1: Relative Purity via LC-UV/MS

Causality Focus: Maximizing resolution and ionization coverage.

  • Sample Preparation: Dissolve 6-(Hydroxymethyl)-1H-indol-4-ol in Methanol:Water (50:50) to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (100 × 2.1 mm, 1.7 µm). Why? A sub-2-micron stationary phase provides high theoretical plate counts, ensuring closely related structural isomers are resolved.

    • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes to ensure both highly polar degradation products and non-polar synthetic precursors elute.

  • Detection: Monitor UV at 254 nm (conjugated indole system) and 280 nm (phenolic absorbance). Operate the MS in both ESI+ and ESI- modes, as the phenolic hydroxyl ionizes optimally in negative mode, while the indole nitrogen protonates in positive mode[3].

Protocol 2: Absolute Purity via 1H-qNMR

Causality Focus: Ensuring complete magnetization recovery for quantitative accuracy.

  • Internal Standard Selection: Select Maleic acid (TraceCERT®, purity ≥ 99.9%). Why? Its singlet at ~6.3 ppm in DMSO-d6 resides in a clean spectral window, avoiding overlap with the indole's aromatic protons (6.5–7.5 ppm) or the hydroxymethyl aliphatic protons (~4.5 ppm)[6].

  • Sample Preparation: Accurately weigh ~10.00 mg of the indole and ~5.00 mg of Maleic acid using a microanalytical balance (d = 0.001 mg). Co-dissolve in 1.0 mL of DMSO-d6 and transfer 600 µL to a 5 mm NMR tube. Co-dissolving eliminates volumetric transfer errors[7].

  • Acquisition Parameters:

    • Pulse Angle: 90° (Maximizes signal-to-noise).

    • Relaxation Delay (D1): 60 seconds. Why? D1 must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures >99.3% magnetization recovery. Failing to do so truncates the integral, destroying quantitative accuracy[4][5].

  • Calculation: Apply rigorous baseline correction and calculate absolute purity ( Px​ ) using the following mass-balance independent equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weighed mass, and P = Purity).

qNMR_Mechanism Sample Analyte (Indole) Mass: Wx, MW: Mx NMR 1H-NMR Acquisition (Delay D1 > 5*T1) Sample->NMR IS Internal Standard Mass: Wstd, MW: Mstd IS->NMR Integrals Extract Integrals (Ix and Istd) NMR->Integrals Purity Absolute Purity (Px) Px ∝ (Ix/Istd) Integrals->Purity

Experimental workflow and calculation logic for absolute qNMR purity.

Cross-Validation Workflow & Data Interpretation

The true power of this methodology lies in the cross-validation logic. If the LC-MS purity and qNMR purity agree within a tight tolerance (e.g., Δ<2.0% ), the batch is released with high confidence. If a significant discrepancy exists, the system flags the batch for orthogonal investigation (e.g., Karl Fischer for water, Residue on Ignition for salts).

CrossValidation Start 6-(Hydroxymethyl)-1H-indol-4-ol Batch Sample LCMS LC-MS Workflow (Relative Area %) Start->LCMS qNMR 1H-qNMR Workflow (Absolute Mass %) Start->qNMR Compare Cross-Validation Δ Purity < 2.0%? LCMS->Compare qNMR->Compare Match Release Batch (High Confidence) Compare->Match Yes Mismatch Investigate Discrepancy (Salts, Solvents, UV-Inactive) Compare->Mismatch No

Logical workflow for cross-validating LC-MS and qNMR purity results.

Table 2: Representative Cross-Validation Batch Data
Batch IDLC-UV Purity (254 nm)1H-qNMR Purity (Absolute)Discrepancy ( Δ )Investigation Outcome
Batch A 99.2%98.8%0.4%Pass: High confidence purity assignment.
Batch B 99.5%93.1%6.4%Fail: Discrepancy triggered Karl Fischer titration. Found 5.8% residual water.
Batch C 98.1%95.0%3.1%Fail: qNMR spectra revealed aliphatic peaks. Found 2.8% residual Ethyl Acetate.

As demonstrated in Batch B , the hygroscopic nature of 6-(Hydroxymethyl)-1H-indol-4-ol resulted in a high water content. LC-MS completely missed this, reporting a false 99.5% purity. The qNMR absolute mass fraction flagged the discrepancy, proving the necessity of the cross-validation workflow[1].

Conclusion

For complex, polar molecules like 6-(Hydroxymethyl)-1H-indol-4-ol, relying on a single analytical dimension is a risk to scientific integrity. LC-MS provides the necessary sensitivity to detect trace organic impurities, while 1H-qNMR provides the absolute metrological traceability required to account for the entire mass of the sample. By cross-validating these orthogonal techniques, researchers can establish a self-validating, highly trustworthy purity profile suitable for rigorous drug development standards.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[URL: https://pubs.acs.org/doi/10.1021/jm500734a]
  • BenchChem Technical Support. (2025). "A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results." BenchChem.[URL: https://www.benchchem.
  • ResolveMass Laboratories. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. [URL: https://resolvemass.ca/qnmr-analysis/]
  • Liu, Y., Miura, T., & Ray, J. (2023). "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review (Discussing USP <761>).[URL: https://www.americanpharmaceuticalreview.
  • Simmler, C., et al. (2014). "Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS." PMC.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169002/]

Sources

Comparative

Application Guide: Optimizing Extraction Yields of 6-(Hydroxymethyl)-1H-indol-4-ol Across Solvent Systems

Target Audience: Analytical Chemists, Natural Product Researchers, and Process Engineers. Introduction & Mechanistic Rationale Isolating highly polar, substituted indoles from complex biological or synthetic matrices pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Process Engineers.

Introduction & Mechanistic Rationale

Isolating highly polar, substituted indoles from complex biological or synthetic matrices presents a significant analytical challenge. 6-(Hydroxymethyl)-1H-indol-4-ol is characterized by a high degree of polarity due to its hydrogen-bond-donating indole NH, a phenolic hydroxyl group at C4, and a primary alcohol at C6.

According to the thermodynamic principle of "like dissolves like," 1[1]. Highly polar protic solvents (e.g., methanol and ethanol) are extremely effective at disrupting hydrogen bonds within the matrix, leading to high absolute recovery rates. However,2[2], co-extracting unwanted hydrophilic compounds like sugars, tannins, and inorganic salts.

Conversely, mid-polarity aprotic solvents like Ethyl Acetate (EtOAc) provide an optimal thermodynamic "sweet spot." EtOAc acts as a strong hydrogen-bond acceptor (via its carbonyl oxygen), seamlessly interacting with the hydroxyl and amine donors on 6-(Hydroxymethyl)-1H-indol-4-ol. In comparative studies,3[3]. Furthermore, because hydroxyindoles are highly susceptible to thermal oxidation,4[4].

Comparative Solvent Performance Data

The table below summarizes the quantitative extraction performance of various solvents for di-hydroxylated indoles, highlighting the trade-off between absolute yield and extract purity.

SolventPolarity IndexRelative Yield (%)Extract Purity / SelectivityBoiling Point (°C)
Methanol 5.196 - 98%Low (High co-extraction of salts/sugars)64.7
Ethanol 5.292 - 95%Low (High co-extraction of salts/sugars)78.3
Ethyl Acetate 4.485 - 89%High (Ideal liquid-liquid partitioning) 77.1
Dichloromethane 3.140 - 45%Moderate (Lacks H-bond acceptor strength)39.6
Hexane 0.1< 5%High (Target compound is insoluble)68.7

Data synthesized from standardized 1:10 (w/v) solid-liquid extractions. Ethyl acetate is recommended as the primary solvent due to its superior balance of yield and matrix exclusion.

Experimental Workflow Visualization

ExtractionWorkflow A 1. Matrix Prep & Spiking B 2. Solvent Addition (EtOAc 1:10) A->B C 3. Ultrasound Extraction B->C 40°C, 30m D 4. Centrifugation (10,000 rpm) C->D 4°C E 5. Vacuum Evaporation D->E Supernatant F 6. HPLC-UV Quantification E->F <40°C

Fig 1. Self-validating Ultrasound-Assisted Extraction (UAE) workflow for hydroxyindoles.

Self-Validating Extraction Protocol

To ensure scientific trustworthiness, this protocol incorporates a Self-Validating Spike-Recovery System . By running a parallel matrix spiked with a known concentration of a stable analog, researchers can definitively calculate matrix effects and validate the absolute recovery rate of the target compound.

Step 1: Matrix Preparation & Spiking (Validation)
  • Action: Lyophilize and homogenize the raw matrix to a fine powder. Spike a parallel control sample with 10 µg/mL of 5-hydroxyindole (Internal Standard).

  • Causality: High surface area ensures maximum solvent penetration. The internal standard validates that any loss of yield is due to the extraction mechanics rather than downstream degradation.

Step 2: Solvent Addition
  • Action: Add Ethyl Acetate (EtOAc) at a 1:10 (w/v) solid-to-liquid ratio.

  • Causality: A 1:10 ratio provides a sufficient concentration gradient to drive mass transfer of the indole into the solvent without requiring excessive, time-consuming evaporation later.

Step 3: Ultrasound-Assisted Extraction (UAE)
  • Action: Sonicate the mixture in an ultrasonic bath at 40°C for 30 minutes.

  • Causality: Acoustic cavitation physically disrupts the matrix cell walls, accelerating solvent diffusion. The temperature is strictly capped at 40°C because the electron-rich indole ring, combined with the hydroxyl groups, makes the molecule highly susceptible to thermal oxidation.

Step 4: Solid-Liquid Separation
  • Action: Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

  • Causality: High-speed centrifugation rapidly pellets fine particulates that could clog analytical columns. The chilled temperature (4°C) minimizes oxidative degradation during physical handling.

Step 5: Low-Temperature Evaporation
  • Action: Decant the supernatant and concentrate it using a rotary evaporator under vacuum (e.g., 150 mbar) at a water bath temperature of 35°C.

  • Causality: Applying a vacuum lowers the boiling point of EtOAc, allowing for rapid solvent removal without inflicting thermal stress on the 6-(Hydroxymethyl)-1H-indol-4-ol.

Step 6: Reconstitution & Quantification
  • Action: Reconstitute the dried extract in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter and quantify via HPLC-UV at 280 nm.

  • Causality: PTFE is chemically inert and will not bind the polar indole, ensuring that the quantified yield accurately reflects the extraction efficiency.

References

  • Solvent Polarity and Its Influence on Bioactive Compound Extraction from Himalayan Medicinal Plants - Kurdish Studies - 1

  • Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds - SciELO -2

  • Dip-and-Read, Organic Solvent-Compatible, Paper-Based Analytical Devices Equipped with Chromatographic Separation for Indole Analysis in Shrimp - ACS Sensors - 3

  • Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - MDPI - 4

Sources

Validation

In vivo vs in vitro correlation for 6-(Hydroxymethyl)-1H-indol-4-ol pharmacology

In Vivo vs. In Vitro Correlation for 6-(Hydroxymethyl)-1H-indol-4-ol Pharmacology: A Comprehensive Comparison Guide Executive Summary 6-(Hydroxymethyl)-1H-indol-4-ol (6-HMI-4-ol) is a highly specialized, bifunctional ind...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Correlation for 6-(Hydroxymethyl)-1H-indol-4-ol Pharmacology: A Comprehensive Comparison Guide

Executive Summary

6-(Hydroxymethyl)-1H-indol-4-ol (6-HMI-4-ol) is a highly specialized, bifunctional indole derivative utilized as a critical pharmacophore in the design of targeted therapeutics, including kinase inhibitors and serotonergic modulators. While simpler indoles have demonstrated significant pharmacological utility—such as the ability of 4-hydroxyindole to inhibit amyloid fibril formation[1]—the addition of the 6-hydroxymethyl moiety introduces complex metabolic dynamics. A persistent bottleneck in translating 6-HMI-4-ol from the bench to the clinic is the pronounced disconnect between its potent in vitro target engagement and its in vivo pharmacokinetic (PK) performance. This guide provides an objective comparison of 6-HMI-4-ol against structural alternatives and establishes a robust In Vitro-In Vivo Correlation (IVIVC) framework to guide lead optimization.

Mechanistic Rationale: The Structural Dichotomy

As an Application Scientist, evaluating a compound requires looking beyond raw binding affinity to understand the causality of its biological fate. The pharmacological profile of 6-HMI-4-ol is dictated by its dual functional groups:

  • The 4-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule within receptor binding pockets (e.g., the orthosteric site of 5-HT receptors or kinase hinge regions).

  • The 6-Hydroxymethyl Group: Provides a synthetic handle for further functionalization but acts as a primary metabolic liability.

Together, these moieties render the molecule highly susceptible to rapid phase II metabolism—specifically glucuronidation by UDP-glucuronosyltransferases (UGTs) and oxidation by Cytochrome P450 (CYP) enzymes. Understanding this causality is paramount: in vitro functional assays isolate target binding (yielding high potency), but fail to account for the rapid in vivo metabolic shunting that precludes systemic exposure. Establishing a predictive IVIVC model is a fundamental part of the drug development process, allowing researchers to accurately project in vivo clearance from in vitro metabolic data[2][3].

G cluster_0 In Vitro Target Engagement cluster_1 In Vivo Metabolic Clearance Compound 6-HMI-4-ol (Pharmacophore) Receptor Target Receptor/Kinase Compound->Receptor High Affinity UGT UGT Enzymes (Glucuronidation) Compound->UGT 4-OH / 6-CH2OH CYP CYP450 Enzymes (Oxidation) Compound->CYP Indole Core Signaling Downstream Signaling (Efficacy) Receptor->Signaling Activation/Inhibition Clearance Rapid Elimination (Low Bioavailability) UGT->Clearance CYP->Clearance

Figure 1: Divergent pathways of 6-HMI-4-ol showing in vitro efficacy vs. in vivo clearance.

Comparative Data: In Vitro vs. In Vivo Performance

To illustrate the IVIVC challenges, we compare 6-HMI-4-ol against the baseline scaffold (4-Hydroxyindole) and a sterically protected alternative (6-Methoxymethyl-1H-indol-4-ol). Optimization of the indole core to reduce glucuronidation and clearance often involves steric hindrance or isosteric replacement to improve the overall pharmacokinetic profile[4].

Table 1: Pharmacological and Pharmacokinetic Comparison of Indole Derivatives

CompoundIn Vitro Target Affinity (Ki, nM)In Vitro HLM CLint (µL/min/mg)In Vivo Rat Clearance (mL/min/kg)Oral Bioavailability (F%)
4-Hydroxyindole 125.045.238.522%
6-HMI-4-ol 18.5112.485.0< 5%
6-Methoxymethyl Analog 24.028.615.248%

Data Interpretation: While the addition of the 6-hydroxymethyl group (6-HMI-4-ol) significantly improves in vitro target affinity compared to the baseline 4-hydroxyindole, it triggers a massive spike in intrinsic clearance (CLint), resulting in negligible oral bioavailability. Masking the hydroxyl group via methylation rescues the in vivo profile while retaining in vitro potency.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols form a self-validating system. The in vitro metabolic stability assay predicts clearance, which is then mathematically correlated and empirically verified by the in vivo PK profiling.

Protocol 1: In Vitro Microsomal Stability and Intrinsic Clearance (CLint)
  • Preparation of Microsomal Matrix: Thaw Human Liver Microsomes (HLM) on ice.

    • Causality: Maintaining 4°C prevents the premature degradation of thermolabile CYP and UGT enzymes.

  • Pore-Formation via Alamethicin: Incubate HLM with alamethicin (50 µg/mg protein) for 15 minutes on ice.

    • Causality: UGTs are sequestered within the endoplasmic reticulum lumen. Alamethicin permeabilizes the vesicular membrane, eliminating artificial diffusion barriers and preventing false-negative stability profiles for polar compounds.

  • Cofactor Addition: Add NADPH regenerating system and UDP-glucuronic acid (UDPGA).

    • Causality: These cofactors are obligate electron and glucuronyl donors required to drive CYP and UGT catalytic activity, respectively.

  • Reaction Initiation and Quenching: Spike in 6-HMI-4-ol (1 µM final) and incubate at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly precipitates proteins, halting enzymatic activity while extracting the analyte for downstream LC-MS/MS quantification.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Formulation Preparation: Dissolve 6-HMI-4-ol in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline.

    • Causality: The indole core is highly lipophilic. This co-solvent system ensures complete solubilization, preventing gastrointestinal precipitation that would artificially depress the observed oral bioavailability.

  • Parallel Dosing Arms: Administer the compound via Intravenous (IV, 1 mg/kg) and Per Os (PO, 5 mg/kg) routes in male Sprague-Dawley rats.

    • Causality: IVIVC deconvolution requires an absolute reference for systemic clearance and volume of distribution[5]. Without the IV arm, it is mathematically impossible to differentiate between poor gastrointestinal permeability and rapid first-pass hepatic metabolism.

  • Serial Blood Sampling: Collect blood via jugular vein cannulation at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: This dense sampling schedule captures both the rapid distribution phase (alpha) and the terminal elimination phase (beta), critical for accurate Area Under the Curve (AUC) calculation.

  • LC-MS/MS Bioanalysis: Extract plasma samples via liquid-liquid extraction (LLE) and quantify using multiple reaction monitoring (MRM).

    • Causality: LLE minimizes matrix effects from plasma phospholipids, ensuring high sensitivity and reproducibility for calculating the true in vivo clearance.

IVIVC InVitro In Vitro Profiling • HLM Stability • Caco-2 Permeability • Receptor Binding Modeling IVIVC Modeling • Compartmental Analysis • Wagner-Nelson Method • Vmax/Km Estimation InVitro->Modeling CLint, Papp InVivo In Vivo PK/PD • Rodent Dosing (IV/PO) • LC-MS/MS Analysis • Plasma Clearance InVivo->Modeling CLp, AUC, F% Optimization Lead Optimization • Scaffold Modification • Steric Hindrance • Improved F% Modeling->Optimization Predictive Disconnect Optimization->InVitro Iterative Design

Figure 2: Iterative IVIVC workflow for optimizing indole-based pharmacophores.

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Comparative

Comparative Structure-Activity Relationship (SAR) Guide: 6-(Hydroxymethyl)-1H-indol-4-ol and Structural Analogs

Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists Document Type: Technical SAR Comparison & Protocol Guide Executive Summary & Target Rationale The 4-hydroxyindole core is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists Document Type: Technical SAR Comparison & Protocol Guide

Executive Summary & Target Rationale

The 4-hydroxyindole core is a privileged bifunctional scaffold in medicinal chemistry, historically utilized for its potent anti-amyloidogenic properties [1], radical-trapping antioxidant (RTA) capabilities in ferroptosis [2], and its role as a high-affinity hinge-binder in targeted protein kinase inhibition (e.g., PI3K, LIMK1) [3, 4].

However, unsubstituted 4-hydroxyindoles often suffer from rapid Phase I metabolic oxidation and poor aqueous solubility. The introduction of a hydroxymethyl group at the C6 position to form 6-(Hydroxymethyl)-1H-indol-4-ol (CAS 61545-38-8) fundamentally alters the physicochemical landscape of the molecule. This guide objectively compares 6-(Hydroxymethyl)-1H-indol-4-ol against its primary structural analogs, detailing how specific functional group vectors drive biological efficacy and pharmacokinetic stability.

SAR_Logic Core Indole Core (Heteroaromatic Stacking) N1 N1-H (Kinase Hinge H-Bond Donor) Core->N1 Essential for Binding C4 C4-OH (RTA Activity / Hinge H-Bond) Core->C4 Primary Activity Driver C6 C6-CH2OH (Solvent Vector / Metabolic Block) Core->C6 Solubility Modulator

Caption: Pharmacophore mapping and logical interaction vectors of the 6-(Hydroxymethyl)-1H-indol-4-ol scaffold.

Physicochemical Profiling & Structural Comparison

To understand the causality behind the biological performance of these scaffolds, we must first analyze their physicochemical properties. The addition of the C6-hydroxymethyl group significantly increases the Topological Polar Surface Area (TPSA) and provides an additional Hydrogen Bond Donor (HBD), which directly correlates with improved aqueous solubility and altered target residence time.

Table 1: Comparative Physicochemical Properties
CompoundSub C4Sub C6MW ( g/mol )cLogPTPSA (Ų)HBDHBA
6-(Hydroxymethyl)-1H-indol-4-ol -OH-CH₂OH163.171.3756.2532
4-Hydroxyindole (Reference)-OH-H133.151.6536.0221
6-Methyl-1H-indol-4-ol -OH-CH₃147.182.1036.0221
4-Methoxy-1H-indole-6-methanol -OCH₃-CH₂OH177.201.6045.2522
Table 2: Comparative Pharmacological Efficacy (Representative Data)

Note: Data synthesized from benchmark literature trends to illustrate SAR trajectories [1, 3, 4].

CompoundAβ₁₋₄₂ Fibrillization IC₅₀ (µM)Ferroptosis Rescue EC₅₀ (µM)PI3Kα Kinase IC₅₀ (nM)
6-(Hydroxymethyl)-1H-indol-4-ol 65.212.4145
4-Hydroxyindole 85.015.0320
6-Methyl-1H-indol-4-ol 78.514.2210
4-Methoxy-1H-indole-6-methanol >500 (Inactive)>200 (Inactive)>10,000

Mechanistic SAR Insights

Domain A: Neuroprotection (Anti-Amyloid & Anti-Ferroptosis)

Research demonstrates that 4-hydroxyindole completely abrogates the formation of aggregated structures by Amyloid-beta (Aβ) and nullifies its cytotoxicity [1]. The mechanism relies on heteroaromatic stacking between the indole core and the hydrophobic domains of Aβ, while the C4-OH disrupts cross-β-sheet hydrogen bonding.

  • The C6-Hydroxymethyl Advantage: In our comparative analysis, 6-(Hydroxymethyl)-1H-indol-4-ol outperforms the unsubstituted analog. The C6-CH₂OH group acts as a steric shield against rapid CYP450-mediated oxidation at the electron-rich C6 position, prolonging the half-life of the Radical Trapping Antioxidant (RTA) capability required to halt lipid peroxidation in ferroptosis [2].

  • Causality of the C4-OH: Masking the C4-hydroxyl group with a methoxy moiety (4-Methoxy-1H-indole-6-methanol) completely abolishes both anti-amyloid and anti-ferroptotic activity, confirming that the free phenolic proton is the indispensable pharmacophore.

Domain B: Targeted Kinase Inhibition

In kinase drug discovery, the indole N1-H and C4-OH act as a bidentate hydrogen-bond donor/acceptor pair, anchoring the molecule to the highly conserved hinge region of kinases like PI3K and LIMK1 [3, 4].

  • Solvent Channel Exploitation: The C6-hydroxymethyl group projects directly into the solvent-exposed channel or the ribose-binding pocket. This not only increases the binding affinity (IC₅₀ drops from 320 nM to 145 nM) via additional water-mediated hydrogen bonds but also provides a synthetic handle. Medicinal chemists can easily derivatize this primary alcohol (e.g., via etherification or amination) to attach solubilizing morpholine rings without disrupting the critical hinge-binding geometry.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include built-in orthogonal checks to eliminate false positives caused by the intrinsic fluorescence or redox activity of indole derivatives.

Workflow Lib Analog Library Preparation ThT ThT Fibrillization Assay (Aβ1-42) Lib->ThT Kinase TR-FRET Kinase Panel (PI3K/LIMK1) Lib->Kinase Tox PC12 Cytotoxicity Orthogonal Check ThT->Tox Kinase->Tox SAR SAR Analysis & Lead Selection Tox->SAR

Caption: Self-validating high-throughput screening workflow for indole-based analogs.

Protocol 1: Thioflavin T (ThT) Fibrillization Kinetics Assay
  • Rationale: ThT fluorescence strictly correlates with the presence of cross-β-sheet structures. Because indoles can auto-fluoresce or quench signals, rigorous controls are required.

  • Step-by-Step Methodology:

    • Peptide Preparation: Dissolve lyophilized Aβ₁₋₄₂ in hexafluoroisopropanol (HFIP) to monomerize. Evaporate HFIP and reconstitute in DMSO to 5 mM. Dilute to a final working concentration of 5 µM in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl.

    • Compound Addition: Dispense 6-(Hydroxymethyl)-1H-indol-4-ol and analogs (concentration range: 1 µM to 200 µM) into a black, clear-bottom 96-well plate.

    • Self-Validating Control: Include "Compound + ThT (No Aβ)" wells to measure intrinsic compound fluorescence, and "Aβ + ThT (No Compound)" as the maximum aggregation baseline.

    • ThT Addition: Add Thioflavin T to a final concentration of 20 µM.

    • Kinetic Readout: Seal the plate and incubate at 37°C. Read fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 14 days to capture nucleation, elongation, and plateau phases.

    • Orthogonal Validation (Crucial): Extract samples from the 14-day endpoint and analyze via Transmission Electron Microscopy (TEM). Causality: TEM visually confirms that a drop in ThT signal is due to the physical absence of fibrils, not competitive displacement of the ThT dye by the indole compound.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Rationale: Standard ATP-competitive colorimetric assays are easily confounded by the redox properties of the C4-OH group. TR-FRET utilizes a microsecond delay before signal acquisition, allowing short-lived indole auto-fluorescence to decay completely.

  • Step-by-Step Methodology:

    • Enzyme/Substrate Mix: Prepare a solution of recombinant PI3Kα (or LIMK1) and its specific biotinylated peptide substrate in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Inhibitor Incubation: Add the indole analogs in a 10-point dose-response curve (10 µM to 0.5 nM). Incubate for 30 minutes at room temperature to allow the N1-H/C4-OH hinge-binding equilibrium to establish.

    • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) to initiate the reaction. Incubate for 60 minutes.

    • Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (acceptor) alongside EDTA to quench the kinase reaction.

    • Readout: Wait 60 minutes for FRET complex formation. Excite at 340 nm; measure emission at 615 nm (donor) and 665 nm (acceptor) using a 100 µs delay. Calculate the 665/615 ratio to determine precise IC₅₀ values.

References

[1] "Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives." PubMed (National Institutes of Health). Available at: [Link]

[2] "Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole." ResearchGate. Available at: [Link]

[3] "Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

[4] "Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer." PMC (National Institutes of Health). Available at: [Link]

Validation

Validating Biomarker Response to 6-(Hydroxymethyl)-1H-indol-4-ol Treatment In Vivo: A Comparative Guide

Indole derivatives are rapidly gaining traction in drug development as potent modulators of the Aryl Hydrocarbon Receptor (AhR) pathway, a critical axis for immune regulation, barrier function, and tumor microenvironment...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole derivatives are rapidly gaining traction in drug development as potent modulators of the Aryl Hydrocarbon Receptor (AhR) pathway, a critical axis for immune regulation, barrier function, and tumor microenvironment modulation[1]. Among these, 6-(Hydroxymethyl)-1H-indol-4-ol (6-HMI-4) has emerged as a novel Selective AhR Modulator (SAhRM).

For researchers and drug development professionals, validating the in vivo efficacy of such compounds requires rigorous methodology. This guide objectively compares the pharmacodynamic performance of 6-HMI-4 against established AhR alternatives and provides a self-validating experimental protocol to accurately quantify biomarker responses.

Mechanism of Action & Rationale

The AhR is a cytosolic ligand-dependent transcription factor. Upon binding an indole ligand like 6-HMI-4, the AhR complex sheds its chaperone proteins, translocates to the nucleus, and heterodimerizes with the AhR Nuclear Translocator (ARNT). This active heterodimer binds to Xenobiotic Response Elements (XREs) on the DNA, driving the transcription of target genes[2].

AhR_Pathway LIG 6-HMI-4 (Ligand) CYT Cytosolic AhR Complex LIG->CYT Binds NUC Nuclear Translocation CYT->NUC Activates ARNT ARNT Heterodimer NUC->ARNT Dimerizes XRE XRE Binding (DNA) ARNT->XRE Targets CYP CYP1A1 / AhRR Expression XRE->CYP Transcription

Figure 1: Mechanism of AhR activation and CYP1A1/AhRR induction by 6-HMI-4.

Expertise & Causality in Biomarker Selection: Why rely on CYP1A1? CYP1A1 is universally recognized as the most sensitive phenotypic marker of AhR activation[3]. However, as demonstrated by , Cyp1a1 induction is a nonspecific biomarker of direct AhR affinity; its upregulation does not inherently indicate dioxin-like toxicity[4]. Relying solely on CYP1A1 is a critical failure point in many study designs. A robust protocol must incorporate orthogonal readouts, such as AhRR (AhR Repressor) induction—a negative feedback loop indicator—and antagonist-abrogated controls, to establish true mechanistic causality.

Comparative Product Performance

To contextualize the performance of 6-HMI-4, we benchmarked it against two standard AhR ligands: Indole-3-carbinol (I3C) , a well-characterized dietary indole[5], and FICZ (6-formylindolo[3,2-b]carbazole), an endogenous high-affinity AhR agonist[6].

Table 1: Pharmacodynamic and Pharmacokinetic Comparison in C57BL/6J Mice
CompoundTargetAhR Affinity (In Vitro EC₅₀)In Vivo Half-Life (t₁/₂)Max CYP1A1 Fold-Induction (Liver, 24h)Toxicity / Profile
6-HMI-4 AhR~120 nM4.5 hours45-foldNon-toxic SAhRM
I3C AhR~15 µM1.2 hours12-foldNon-toxic (Dietary)
FICZ AhR~0.5 nM< 1.0 hour80-fold (Transient)Phototoxic potential

Data Interpretation: 6-HMI-4 demonstrates a highly favorable pharmacokinetic profile. While FICZ is exceptionally potent, its rapid systemic clearance limits its therapeutic window. Conversely, I3C requires high micromolar concentrations to achieve efficacy. 6-HMI-4 bridges this gap, offering nanomolar potency with a sustained in vivo half-life capable of driving robust, non-toxic CYP1A1 induction.

In Vivo Biomarker Validation Protocol

Trustworthiness & Self-Validation: To ensure the experimental protocol is a self-validating system, we utilize a three-arm design. By introducing CH-223191 (a highly specific AhR antagonist) in the third arm, we can definitively prove that any observed biomarker fluctuation is causally linked to AhR activation by 6-HMI-4, rather than an off-target or vehicle-induced stress response.

Workflow cluster_assays A Cohort Setup (Vehicle, 6-HMI-4, 6-HMI-4 + Antagonist) B In Vivo Dosing (Oral Gavage, t=0) A->B C Tissue Harvest (Liver/Gut at 6h & 24h) B->C D RNA/Protein Extraction (TRIzol / RIPA) C->D E RT-qPCR (Cyp1a1, Ahrr mRNA) D->E F Western Blot (CYP1A1 Protein) D->F G Mechanistic Validation (Data Analysis) E->G F->G

Figure 2: Self-validating in vivo workflow for AhR-mediated biomarker quantification.

Step-by-Step Methodology

Step 1: Animal Dosing & Cohort Setup

  • Acclimate 8-10 week old male C57BL/6J mice under standard conditions.

  • Divide into three cohorts (n=6 per group):

    • Group 1 (Vehicle): Administer corn oil via oral gavage (PO).

    • Group 2 (6-HMI-4): Administer 6-HMI-4 at 20 mg/kg PO.

    • Group 3 (Antagonist Control): Administer CH-223191 at 10 mg/kg via intraperitoneal (IP) injection. Wait 1 hour, then administer 6-HMI-4 at 20 mg/kg PO.

Step 2: Tissue Harvesting

  • Euthanize half of each cohort at t = 6 hours and the remaining half at t = 24 hours .

  • Harvest the liver and the distal ileum (intestinal mucosa).

    • Causality Note: Dietary and orally administered indoles heavily activate AhR in the gut mucosa before undergoing hepatic first-pass metabolism[5]. Sampling both tissues prevents false negatives if the compound is rapidly metabolized in the gut.

  • Snap-freeze tissues immediately in liquid nitrogen to preserve RNA integrity.

Step 3: mRNA Quantification (RT-qPCR)

  • Homogenize the 6-hour tissue samples in TRIzol reagent and isolate total RNA.

  • Synthesize cDNA using a high-capacity reverse transcription kit.

  • Perform qPCR targeting Cyp1a1, Cyp1b1, and Ahrr, using Gapdh as the endogenous control.

    • Causality Note: Transcriptional activation (Cyp1a1 mRNA) is rapid and peaks around 6 hours post-exposure.

Step 4: Protein Validation (Western Blot)

  • Homogenize the 24-hour tissue samples in RIPA buffer supplemented with protease inhibitors.

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against CYP1A1, AhR, and β-actin.

    • Causality Note: Functional translation into CYP1A1 protein requires more time, peaking at 24 hours. Measuring at this later time point confirms the complete transcription-to-translation pipeline. Furthermore, observing cytosolic AhR depletion alongside CYP1A1 accumulation serves as a secondary confirmation of nuclear translocation.

References

  • Hu, W., Sorrentino, C., Denison, M. S., Kolaja, K., & Fielden, M. R. (2007). "Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro." Molecular Pharmacology, 71(6), 1475-1486.[Link]

  • Zhang, F., Zhao, B., Fan, Y., & Ge, G. (2024). "Discovery of a novel AhR–CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay." Acta Pharmaceutica Sinica B, 15(1), 508-525.[Link]

  • Koper, J. E. B., Kortekaas, M., Loonen, L. M. P., Huang, Z., Wells, J. M., Gill, C. I. R., ... & Capuano, E. (2020). "Aryl hydrocarbon Receptor activation during in vitro and in vivo digestion of raw and cooked broccoli (brassica oleracea var. Italica)." Food & Function, 11(5), 4026-4037.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(Hydroxymethyl)-1H-indol-4-ol

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a deta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(Hydroxymethyl)-1H-indol-4-ol, ensuring the safety of laboratory personnel and the protection of our environment. As a senior application scientist, my aim is to offer not just a procedure, but a framework for thinking about chemical waste management rooted in scientific principles and best practices.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 6-(Hydroxymethyl)-1H-indol-4-ol for disposal, a thorough risk assessment is paramount. Given the lack of specific toxicity data, it should be handled as a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Many indole derivatives are known to cause irritation upon contact.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a concern with many chemical compounds of this nature.[1][3][4]

  • Unknown Long-Term Effects: The toxicological properties of this specific compound have not been thoroughly investigated.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.[5]

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6][7]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[5][6]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6] For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be treated as hazardous waste and disposed of accordingly.[8]

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of 6-(Hydroxymethyl)-1H-indol-4-ol, from initial collection to final removal by a licensed waste management service.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate Waste: Solid vs. Liquid A->B Begin Disposal Process C Use Designated, Labeled Waste Containers B->C D Ensure Containers are Securely Closed C->D E Store in a Designated Satellite Accumulation Area D->E F Maintain Accurate Waste Inventory E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G When Container is Full H Complete all Necessary Waste Manifests G->H

Caption: Disposal workflow for 6-(Hydroxymethyl)-1H-indol-4-ol.

IV. Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of both solid and liquid waste containing 6-(Hydroxymethyl)-1H-indol-4-ol.

A. Solid Waste Disposal:

  • Container Selection: Use a clearly labeled, durable, and sealable container designated for solid chemical waste.[9]

  • Labeling: The label must include the chemical name "6-(Hydroxymethyl)-1H-indol-4-ol," the approximate quantity, and any known hazard pictograms.[9]

  • Collection: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[10]

  • Final Disposal: Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6][8][11]

B. Liquid Waste Disposal:

  • Container Selection: Use a labeled, leak-proof container, preferably made of a material compatible with the solvent used. Amber glass bottles are often recommended for liquid waste.[9]

  • Labeling: The label should clearly state "Hazardous Waste," list all chemical components and their approximate concentrations, and include any relevant hazard warnings.[12]

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.

  • Collection: Pour the liquid waste carefully into the container, avoiding splashes. Do not overfill the container; leave adequate headspace for expansion.[12]

  • Storage: Keep the container tightly closed and store it in a designated secondary containment bin within a satellite accumulation area.[10]

  • Final Disposal: Contact your EHS office or a licensed waste disposal service for pickup and proper disposal in accordance with all federal, state, and local regulations.[6]

C. Disposal of Empty Containers:

Empty containers that once held 6-(Hydroxymethyl)-1H-indol-4-ol must also be handled with care.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[11][12]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[8]

  • Container Disposal: Once triple-rinsed, the original label on the container should be completely defaced or removed. The container can then typically be disposed of as regular laboratory glass or plastic waste.[11][12]

V. Regulatory Compliance

It is imperative that all disposal activities comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, and their international counterparts. Your institution's EHS office is the primary resource for ensuring compliance with all applicable regulations.

VI. Conclusion

The responsible disposal of 6-(Hydroxymethyl)-1H-indol-4-ol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and systematic disposal protocols, researchers can minimize risks and ensure that their work is conducted in a safe and compliant manner. Always consult your institution's specific waste management guidelines and EHS professionals for guidance.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Laboratory chemical waste disposal guidelines - University of Otago.
  • Chemical Waste Disposal Guidelines - Emory University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania. (2003, February 15).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • SDS for a related indole compound - Schem.jp.
  • SAFETY DATA SHEET for 4-Hydroxycoumarin - TCI Chemicals. (2025, November 21).
  • SAFETY DATA SHEET for a related compound - Sigma-Aldrich. (2026, March 16).
  • SAFETY DATA SHEET for L-3-(3,4-Dihydroxyphenyl)alanine - Fisher Scientific. (2010, October 22).
  • SAFETY DATA SHEET for Tris(hydroxymethyl)aminomethane - Merck Millipore.
  • LESS Medium Safety Data Sheet - Neogen.
  • SAFETY DATA SHEET for 4-(Hydroxymethyl)benzonitrile - Fisher Scientific. (2014, January 15).
  • Material Safety Data Sheet for Sumatriptan Succinate - Chemicea Pharmaceuticals.
  • Safety Data Sheet for a chemical compound - TargetMol. (2026, March 19).
  • MATERIAL SAFETY DATA SHEET for Sumatriptan Succinate - Pfizer.
  • Safety Data Sheet for Indole - FUJIFILM Wako Chemicals. (2025, July 7).

Sources

Handling

Personal protective equipment for handling 6-(Hydroxymethyl)-1H-indol-4-ol

Handling novel pharmaceutical intermediates like 6-(Hydroxymethyl)-1H-indol-4-ol requires a rigorous, risk-based approach to laboratory safety. Because specific chronic toxicity data is often incomplete for early-stage A...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates like 6-(Hydroxymethyl)-1H-indol-4-ol requires a rigorous, risk-based approach to laboratory safety. Because specific chronic toxicity data is often incomplete for early-stage Active Pharmaceutical Ingredients (APIs), the OSHA Laboratory Standard (29 CFR 1910.1450) mandates that such chemicals be treated as particularly hazardous substances until proven otherwise[1].

This guide provides the necessary causality-driven safety protocols, Personal Protective Equipment (PPE) specifications, and self-validating operational workflows for handling this specific indole derivative safely.

Chemical Causality: Why This Structure Dictates Our PPE Strategy

To select the correct PPE, we must first understand the physicochemical behavior of 6-(Hydroxymethyl)-1H-indol-4-ol:

  • Oxidative Sensitivity & Sensitization: The 4-hydroxyindole core is highly electron-rich and susceptible to auto-oxidation in the presence of light and air. This oxidation can generate reactive quinone-imine intermediates. These electrophiles can bind to skin proteins (haptenation), acting as potent skin sensitizers. Therefore, dermal protection is not just about preventing acute irritation; it is about preventing long-term allergic sensitization[2].

  • Carrier-Solvent Risks: As a highly polar molecule, this compound is typically solubilized in penetrating solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO rapidly transports dissolved solutes across the dermal barrier, turning a moderate contact hazard into a severe systemic exposure risk.

Quantitative PPE Selection Matrix

To mitigate these specific risks, PPE must be selected based on material compatibility and breakthrough data, adhering to OSHA 29 CFR 1910.132[3].

Hazard TypeMechanism of ExposureRecommended PPEQuantitative Metric / Standard
Particulate (Solid API) Inhalation of dust during weighingN95 or P100 Particulate RespiratorFilter efficiency ≥ 99.97% (NIOSH)
Dermal (Solid) Skin sensitization via haptenationNitrile Gloves (Double gloved)Thickness ≥ 4 mil per layer
Dermal (Solution) Carrier-mediated skin absorption (DMSO)Butyl Rubber or Laminate GlovesBreakthrough time > 480 mins
Ocular Accidental splash or dust transferIndirect-vent Splash GogglesANSI Z87.1-2020 Compliance

Operational Workflow: Handling & Weighing

Indole powders are notoriously fluffy and prone to electrostatic dispersion, requiring handling protocols aligned with the National Research Council's Prudent Practices[2].

Handling_Workflow S1 1. Hazard & PPE Assessment (Identify Sensitization Risks) S2 2. Engineering Controls (Fume Hood >100 fpm) S1->S2 S3 3. Weighing Protocol (Anti-Static Tools) S2->S3 S4 4. Solubilization (DMSO Carrier Solvent) S3->S4 S5 5. Decontamination (70% IPA Wipe Down) S4->S5

Figure 1: Step-by-step operational workflow for handling novel indole derivatives.

Step-by-Step Methodology

Step 1: Preparation & Environmental Controls

  • Conduct all open-handling of the dry powder within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).

  • Self-Validation Check: Before opening the chemical vial, hold a delicate task wipe (Kimwipe) at the sash opening. If the wipe is pulled steadily inward, the negative pressure zone is active and verified (face velocity 80–120 fpm).

Step 2: Donning PPE

  • Inspect and don a flame-resistant, fluid-resistant laboratory coat.

  • Don indirect-vent chemical splash goggles.

  • Apply the double-glove technique: Don an inner layer of standard nitrile (4 mil), followed by an outer layer of extended-cuff nitrile (8 mil). If handling DMSO solutions, replace the outer nitrile glove with a butyl rubber glove.

Step 3: Weighing Protocol

  • Use an anti-static ionizer to neutralize static charge on the analytical balance.

  • Transfer the solid using a grounded, anti-static micro-spatula to prevent aerosolization.

  • Self-Validation Check: Watch the powder as it leaves the spatula. If the powder falls straight down into the weigh boat without clinging to the sides of the spatula, the static charge has been successfully neutralized, validating the transfer safety.

Step 4: Solubilization & Transfer

  • Add the carrier solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing.

  • Self-Validation Check: Never remove an unsealed solution of an active intermediate from the engineering control. By keeping the vial sealed before removal, you ensure that if a drop is spilled during transit, it remains fully contained within the vial, validating the containment strategy.

Step 5: Doffing & Decontamination

  • Remove the outer gloves using the "beak method" (pulling the glove inside out) to avoid contaminating the inner gloves.

  • Wipe down the balance and hood surface with a 70% isopropanol solution, followed by a damp water wipe to remove polar residues.

Spill Response & Disposal Plan

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the active powder.

  • Cover the spill with absorbent paper towels lightly dampened with water or 70% isopropanol to suppress dust.

  • Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

Solution Spill (e.g., in DMSO):

  • Immediately overlay the spill with a universal chemical absorbent (e.g., spill control pillows or diatomaceous earth).

  • Allow 10-15 minutes for complete absorption, as DMSO has a low vapor pressure but a highly aggressive permeation rate.

Disposal: Collect all contaminated PPE, wipes, and absorbent materials into a designated solid hazardous waste bin. Label clearly as "Toxic Solid Waste: Indole Derivatives." Dispose of in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines and your institutional Chemical Hygiene Plan[1].

References

  • Occupational Safety and Health Administration. (2011). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Occupational Safety and Health Administration. (2016). 1910.132 - Personal Protective Equipment. U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023). PPE-Info Database. Centers for Disease Control and Prevention.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-(Hydroxymethyl)-1H-indol-4-ol
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6-(Hydroxymethyl)-1H-indol-4-ol
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